molecular formula C11H12ClNO B5005089 2-chloro-N-cyclopropyl-4-methylbenzamide

2-chloro-N-cyclopropyl-4-methylbenzamide

Número de catálogo: B5005089
Peso molecular: 209.67 g/mol
Clave InChI: CPVVVGXZHMVFKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-N-cyclopropyl-4-methylbenzamide is a chemical compound of interest in medicinal chemistry and biochemical research. It belongs to the class of N-cyclopropyl benzamides, a structure known to be a key pharmacophore in the development of bioactive molecules. For instance, analogous compounds featuring the N-cyclopropyl benzamide moiety have been explored as potent inverse agonists and antagonists for the Pregnane X Receptor (PXR), a key nuclear receptor regulating drug metabolism and disposition . This suggests potential research applications for this compound in the study of hepatic metabolism, gene regulation, and drug-drug interactions. The structural core of this molecule is also observed in other research contexts. Similar scaffolds are found in inhibitors targeting kinases like ULK1/2, which are key regulators of autophagy, indicating its potential utility in cancer research, particularly for investigating triple-negative breast cancer (TNBC) . The specific substitution pattern with chlorine and methyl groups on the benzamide ring allows researchers to fine-tune the compound's steric and electronic properties, which is critical for structure-activity relationship (SAR) studies during lead optimization . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

2-chloro-N-cyclopropyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-7-2-5-9(10(12)6-7)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVVVGXZHMVFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The 2-Chloro-N-cyclopropyl-4-methylbenzamide Scaffold: A Dual-Target Pharmacophore in Agrochemicals and Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-cyclopropyl-4-methylbenzamide is not merely a synthetic intermediate; it is a highly privileged, conformationally restricted pharmacophore that serves as the structural backbone for two fundamentally distinct classes of biologically active molecules. Depending on its peripheral functionalization, this scaffold drives either the activation of insect Ryanodine Receptors (RyRs) in modern agrochemicals[1] or the allosteric inhibition of p38 Mitogen-Activated Protein Kinases (MAPK) in human anti-inflammatory therapeutics[2].

This technical guide dissects the structural biology, dual mechanisms of action, and the field-proven experimental protocols required to evaluate the biological activity of this versatile chemical moiety.

Structural Rationale: The Mechanics of Conformational Locking

To understand the biological efficacy of 2-chloro-N-cyclopropyl-4-methylbenzamide, one must analyze the causality behind its specific substitution pattern. The molecule is engineered to exploit steric hindrance to achieve a highly specific 3D geometry[3]:

  • The Ortho-Chloro Effect: The bulky chlorine atom at the 2-position creates a severe steric clash with the carbonyl oxygen of the amide group. This forces the amide bond to rotate out of the plane of the phenyl ring, locking the molecule into an orthogonal conformation. This non-planar geometry is an absolute prerequisite for fitting into the deep, narrow hydrophobic clefts of both the RyR and the p38 MAPK allosteric pockets[4].

  • The N-Cyclopropyl Group: Unlike linear alkyl chains which suffer from high entropic penalties upon binding, the cyclopropyl ring is conformationally rigid. It provides optimal lipophilicity while locking the amide side chain into a specific orientation, acting as a "wedge" that stabilizes the ligand-receptor complex[3].

  • The Para-Methyl Group: This group provides an electron-donating effect that modulates the electronic environment of the aromatic ring, while also engaging in crucial Van der Waals interactions deep within the target binding pockets.

Mechanism of Action I: Ryanodine Receptor (RyR) Activation

In the agrochemical sector, derivatives of this scaffold (such as the anthranilic diamides, e.g., chlorantraniliprole analogs) are potent insecticides[1].

Biological Pathway

The target is the insect Ryanodine Receptor (RyR), a massive tetrameric calcium channel located on the sarcoplasmic reticulum (SR) of muscle cells. The benzamide scaffold binds allosterically to the transmembrane domain of the RyR. This binding event stabilizes the channel in an open state, leading to an uncontrolled, catastrophic efflux of stored calcium ions (


) into the cytoplasm. The resulting calcium depletion causes immediate cessation of feeding, muscle paralysis, and ultimately, pest mortality.

RyR_Pathway Compound Benzamide Scaffold RyR Insect Ryanodine Receptor (RyR) Compound->RyR Allosteric Binding SR Sarcoplasmic Reticulum (Ca2+ Store) RyR->SR Channel Opening CaRelease Uncontrolled Ca2+ Release SR->CaRelease Ca2+ Efflux Paralysis Muscle Paralysis & Death CaRelease->Paralysis Contractile Failure

Mechanism of RyR activation by the benzamide scaffold leading to pest paralysis.

Protocol: Intracellular Calcium Flux Assay (FLIPR)

To validate the RyR modulation of synthesized benzamide analogs, a real-time kinetic calcium assay is required. We utilize a Fluorometric Imaging Plate Reader (FLIPR) system, which is self-validating through the use of baseline normalization and positive controls (e.g., natural ryanodine).

Step-by-Step Methodology:

  • Cell Preparation: Seed Spodoptera frugiperda (Sf9) cells stably expressing recombinant insect RyR into 384-well black-walled, clear-bottom microplates at

    
     cells/well. Incubate overnight at 27°C.
    
  • Dye Loading: Remove the culture medium. Add 20 µL of assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 (to enhance membrane permeability). Incubate for 45 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with assay buffer to remove extracellular dye, leaving a final volume of 20 µL/well. This minimizes background fluorescence.

  • Compound Addition & Kinetic Reading: Transfer the plate to the FLIPR instrument. Establish a 10-second baseline fluorescence (Ex: 488 nm, Em: 525 nm). Inject 10 µL of the benzamide compound (titrated from 10 µM to 0.1 nM) and record fluorescence continuously for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus the minimum fluorescence (

    
    ). Plot these values against the log of the compound concentration to derive the 
    
    
    
    value.

Mechanism of Action II: p38 MAPK Inhibition

In human therapeutics, the N-cyclopropyl-4-methylbenzamide fragment is a critical component of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, such as Acumapimod (BCT-197)[2].

Biological Pathway

The p38 MAPK pathway (specifically the


 and 

isoforms) is a central driver of inflammatory cytokine production (TNF-

, IL-1

) in diseases like Chronic Obstructive Pulmonary Disease (COPD) and rheumatoid arthritis[5]. The benzamide scaffold acts as a Type II or Type III kinase inhibitor . It bypasses the highly conserved ATP-binding pocket and instead binds to the adjacent allosteric "DFG-out" pocket. The out-of-plane conformation of the benzamide moiety perfectly matches the geometry of this inactive kinase state, locking the enzyme and preventing its phosphorylation by upstream kinases (MKK3/6).

p38_Pathway Stimulus Inflammatory Stimuli (Stress, Cytokines) MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38 MAPK (α/β) MKK3_6->p38 Phosphorylation Transcription Transcription Factors (ATF2, MK2) p38->Transcription Inflammation TNF-α, IL-1β Production Transcription->Inflammation Inhibitor Benzamide Scaffold (DFG-out pocket) Inhibitor->p38 Allosteric Inhibition

Allosteric inhibition of the p38 MAPK inflammatory cascade by the benzamide scaffold.

Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

To evaluate the inhibitory potency of these compounds, a TR-FRET assay is the gold standard. The causality behind choosing TR-FRET over standard fluorescence is its ability to eliminate compound auto-fluorescence—a common artifact with aromatic benzamides—by utilizing a time delay before measurement.

Step-by-Step Methodology:

  • Enzyme/Substrate Assembly: In a 384-well low-volume white plate, combine 2 nM recombinant human p38

    
     kinase, 50 nM biotinylated ATF2 (Activating Transcription Factor 2) substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Inhibitor Incubation: Add the benzamide derivative in a 10-point dose-response curve (1% final DMSO concentration). Incubate the mixture for 60 minutes at room temperature. Crucial step: Type II/III allosteric inhibitors often have slow binding kinetics; the 60-minute pre-incubation ensures equilibrium is reached.

  • Reaction Termination & Detection: Stop the kinase reaction by adding EDTA (final 20 mM) alongside the TR-FRET detection reagents: 1 nM Europium-labeled anti-phospho-ATF2 antibody (Donor) and 10 nM Streptavidin-Allophycocyanin (Acceptor).

  • Signal Reading: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm, wait for a 50 µs delay, and measure emissions at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize the data against positive (no inhibitor) and negative (no ATP) controls to determine the

    
    .
    

Quantitative Data Summary

The table below summarizes the typical pharmacological profile of molecules derived from the 2-chloro-N-cyclopropyl-4-methylbenzamide scaffold, demonstrating its dual-domain efficacy.

Compound ClassTargetPrimary IndicationTypical Potency (

/

)
Key Structural Requirement
Anthranilic Diamides (e.g., Chlorantraniliprole analogs)Insect RyRAgricultural Insecticide

(

)
Ortho-halogenation required for out-of-plane amide conformation.
p38 MAPK Inhibitors (e.g., Acumapimod analogs)Human p38

/

COPD, Anti-inflammatory

(

)
N-cyclopropyl group required for tight fit in the DFG-out pocket.
Unsubstituted Benzamides RyR / p38N/A (Control)

Lack of steric lock results in planar geometry and loss of binding.

Conclusion

The 2-chloro-N-cyclopropyl-4-methylbenzamide structure is a masterclass in rational drug and agrochemical design. By utilizing simple, low-molecular-weight substituents (chloro, methyl, cyclopropyl), chemists can force a highly specific, energy-minimized orthogonal conformation. This precise 3D geometry allows the scaffold to act as a universal "key" for deep, hydrophobic allosteric pockets across vastly different biological kingdoms—from paralyzing agricultural pests via RyR activation to halting human inflammatory cascades via p38 MAPK inhibition.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "acumapimod | Ligand page." Guide to Pharmacology Database. Available at:[Link]

  • European Patent Office. "Biphenylcyclopropylamides as p-38 Kinase inhibitors." Patent EP1990338. Available at:[Link]

  • Google Patents. "Substituted benzamides for treating arthropodes." Patent AU2014345593B2.
  • National Institutes of Health (PMC). "Development of activators for SERCA2a for heart failure treatments." PubMed Central. Available at:[Link]

Sources

The Therapeutic Potential and Synthetic Utility of 2-Chloro-N-cyclopropyl-4-methylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and optimization of privileged chemical scaffolds are paramount. 2-Chloro-N-cyclopropyl-4-methylbenzamide is a highly versatile, low-molecular-weight building block that has gained significant traction in structure-based drug design (SBDD). Rather than acting as a standalone therapeutic, this compound serves as a critical pharmacophore—a structural foundation upon which complex, highly selective targeted therapies are built.

This technical guide deconstructs the structural rationale behind this specific benzamide derivative, explores its role in modulating critical biological pathways (such as p38 MAPK), and provides a self-validating synthetic methodology for its integration into drug discovery pipelines.

Pharmacophoric Deconstruction: The Logic of the Scaffold

The utility of 2-chloro-N-cyclopropyl-4-methylbenzamide lies in its precise combination of steric, electronic, and conformational properties. In medicinal chemistry, every substituent must be justified by its interaction with the biological target 1.

  • The 2-Chloro Substituent (Conformational Control): The chlorine atom at the ortho position induces a severe steric clash with the carbonyl oxygen of the amide. This forces the amide bond to twist out of coplanarity with the phenyl ring. This specific, orthogonal dihedral angle is frequently required for molecules to fit into the narrow, rigid hinge regions of kinase binding pockets.

  • The 4-Methyl Substituent (Hydrophobic Anchoring): The para-methyl group acts as a lipophilic anchor. In kinase inhibitors, this vector often projects into a deep hydrophobic specificity pocket (such as the DFG-out pocket), enhancing binding affinity via van der Waals interactions while simultaneously acting as an electron-donating group to the aromatic system.

  • The N-Cyclopropyl Group (Metabolic Stability): While linear alkyl groups (like ethyl or propyl) are highly susceptible to cytochrome P450-mediated N-dealkylation, the cyclopropyl ring possesses significant s-character in its C-C bonds. This rigidity not only provides a fixed vector for the amide but also severely restricts the conformational entropy of the molecule, reducing the entropic penalty upon target binding 2.

Pharmacophore_Logic Core Benzamide Core Primary Scaffold Chloro 2-Chloro Group Induces steric twist (Orthogonal conformation) Core->Chloro Position 2 Methyl 4-Methyl Group Hydrophobic anchor (Fills specificity pocket) Core->Methyl Position 4 Cyclopropyl N-Cyclopropyl Rigid vector (Metabolic stability) Core->Cyclopropyl Amide N

Pharmacophoric deconstruction of the 2-chloro-N-cyclopropyl-4-methylbenzamide scaffold.

Physicochemical Profiling

To understand why this fragment is so highly valued in early-stage hit-to-lead optimization, we must analyze its physicochemical properties. The data below illustrates a highly ligand-efficient molecule that strictly adheres to Lipinski's Rule of Five, leaving ample "molecular weight real estate" for further functionalization.

Table 1: Physicochemical and Pharmacokinetic Profiling

PropertyValuePharmacological Implication
Molecular Weight 209.67 g/mol Highly ligand-efficient; ideal for fragment-based drug discovery (FBDD).
LogP (Estimated) 2.8 - 3.2Optimal lipophilicity for passive membrane permeability and oral bioavailability.
TPSA 29.1 ŲExcellent CNS penetration potential; suitable for neuro-inflammatory targets.
H-Bond Donors 1 (Amide NH)Forms critical hydrogen bonds with target protein backbones.
H-Bond Acceptors 1 (Carbonyl O)Acts as a localized dipole for target engagement.
Rotatable Bonds 2Low entropic penalty upon binding due to high structural rigidity.

Therapeutic Applications: Target Modulation

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The most prominent therapeutic application of the N-cyclopropylbenzamide motif is in the development of anti-inflammatory agents targeting the p38 MAPK pathway 3. Overactivation of p38α and p38β isoforms leads to the overproduction of pro-inflammatory cytokines like TNF-α and IL-6, driving diseases such as rheumatoid arthritis and severe asthma.

Benzophenone-benzamide hybrids utilizing the N-cyclopropylbenzamide substructure have demonstrated potent, highly selective p38α MAPK inhibitory activity (IC50 values in the low nanomolar range) 4. The cyclopropyl group perfectly occupies a small lipophilic pocket near the hinge region, while the amide backbone hydrogen-bonds with Met109 and Gly110.

Kinase_Inhibition Stress Cellular Stress / Inflammatory Cytokines MKK Upstream Kinases (MKK3/6) Stress->MKK Activates p38 p38 MAPK (Target) MKK->p38 Phosphorylates Inflammation Pro-inflammatory Response (TNF-α, IL-6) p38->Inflammation Drives Drug Benzamide-derived Inhibitor Drug->p38 Allosteric Inhibition

Mechanism of action for benzamide-derived p38 MAPK inhibitors in inflammatory pathways.

Synthetic Methodology: A Self-Validating Protocol

To utilize this scaffold, researchers must synthesize it with high purity and yield. While modern coupling agents (HATU, EDCI) are available, the classic two-step acyl chloride route remains the industrial standard due to its scalability, atom economy, and ease of purification 5.

Table 2: Comparative Synthetic Strategies for Amide Bond Formation

Coupling StrategyReagentsYield (%)Reaction TimeScalability
Acyl Chloride (Two-Step) SOCl₂, Et₃N, DCM85 - 92%4 hoursExcellent (Industrial standard)
Carbodiimide (One-Step) EDCI, HOBt, DIPEA75 - 82%12 hoursModerate (Byproduct removal difficult)
Uronium Salt (One-Step) HATU, DIPEA, DMF88 - 95%2 hoursPoor (Prohibitive cost at scale)
Step-by-Step Protocol: Acyl Chloride Route

Rationale & Causality: We utilize Thionyl Chloride (SOCl₂) because the byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion via Le Chatelier's principle and allowing for a solvent-free workup of the intermediate.

Synthesis_Workflow A 2-Chloro-4-methylbenzoic acid (Starting Material) B Acyl Chloride Intermediate (Highly Reactive) A->B SOCl2, Reflux (Halogenation) C 2-Chloro-N-cyclopropyl- 4-methylbenzamide B->C Cyclopropylamine, Et3N 0°C to RT (Amidation)

Synthetic workflow for 2-chloro-N-cyclopropyl-4-methylbenzamide via acyl chloride intermediate.

Step 1: Formation of 2-Chloro-4-methylbenzoyl chloride
  • Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-chloro-4-methylbenzoic acid (1.0 eq) in anhydrous toluene (or use neat if scaling up).

  • Reagent Addition: Add Thionyl Chloride (SOCl₂) (2.0 eq) dropwise at room temperature. Causality: Excess SOCl₂ ensures complete conversion and acts as a co-solvent.

  • Reflux: Heat the mixture to 80°C for 2-3 hours.

  • Self-Validation (In-Process QC): To confirm completion, withdraw a 10 µL aliquot, quench it in 1 mL of methanol, and run a TLC (Hexane:EtOAc 8:2). The presence of the methyl ester (high Rf) and absence of the starting acid (baseline) validates complete conversion.

  • Concentration: Remove toluene and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is used immediately in the next step to prevent hydrolysis.

Step 2: Amidation with Cyclopropylamine
  • Preparation: Dissolve the crude acyl chloride in anhydrous Dichloromethane (DCM) and cool the flask to 0°C in an ice bath. Causality: The amidation reaction is highly exothermic; starting at 0°C prevents thermal degradation and side-product formation.

  • Amine Addition: Prepare a solution of cyclopropylamine (1.2 eq) and Triethylamine (Et₃N) (1.5 eq) in DCM. Add this dropwise to the acyl chloride solution. Causality: Et₃N acts as an acid scavenger, neutralizing the HCl generated during the reaction. Without it, the cyclopropylamine would become protonated and lose its nucleophilicity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup & Validation: Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Final QC: ¹H NMR validation must show a distinct multiplet at ~2.8-3.0 ppm (cyclopropyl CH) and a broad singlet at ~6.5 ppm (amide NH), confirming the structural integrity of the final product.

Conclusion

The 2-chloro-N-cyclopropyl-4-methylbenzamide scaffold is a masterclass in rational drug design. By combining the steric gating of an ortho-chloro group, the hydrophobic reach of a para-methyl group, and the metabolic resilience of an N-cyclopropyl moiety, medicinal chemists can generate highly selective, potent inhibitors for complex targets like p38 MAPK. When synthesized using the self-validating acyl chloride protocol outlined above, it provides a robust, scalable foundation for the next generation of targeted therapeutics.

References

  • BenchChem. 2-Chloro-N-cyclopropylbenzamide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46931234. PubChem.
  • European Patent Office. Biphenylcyclopropylamides as p-38 Kinase inhibitors.
  • National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
  • The Royal Society of Chemistry.

Sources

Technical Guide: N-Cyclopropyl Benzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacology, synthesis, and therapeutic utility of N-cyclopropyl benzamide derivatives . This document is structured for researchers and drug developers, focusing on the specific "cyclopropyl advantage" in medicinal chemistry—namely, the balance of metabolic stability, conformational rigidity, and lipophilic active-site filling.

Executive Summary: The Cyclopropyl Advantage

The N-cyclopropyl benzamide motif represents a privileged scaffold in modern drug design. Unlike its aliphatic counterparts (e.g., N-isopropyl or N-ethyl), the cyclopropyl group offers unique physicochemical properties:

  • Metabolic Shielding: The C–H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to unstrained alkyls (~98 kcal/mol), significantly reducing susceptibility to Cytochrome P450 (CYP)-mediated oxidative dealkylation.

  • Conformational Rigidity: The ring constrains the nitrogen lone pair, often locking the amide into a bioactive conformation that favors hydrogen bonding with receptor hinge regions (e.g., in kinases).

  • Lipophilic Efficiency: It fills small hydrophobic pockets (e.g., the "selectivity pocket" in TRPV1 or kinases) more efficiently than flexible alkyl chains, improving potency per unit of molecular weight.

Therapeutic Architectures & Mechanisms

A. Oncology: VEGFR-2 and Kinase Inhibition

The most prominent application of this scaffold is in Type I/II kinase inhibitors. The N-cyclopropyl benzamide moiety frequently serves as the "hinge-binder" or the solvent-exposed tail that modulates solubility and metabolic half-life.

  • Case Study: BMS-605541 (VEGFR-2 Inhibitor) [1]

    • Mechanism: BMS-605541 functions as an ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] The benzamide core anchors the molecule, while the N-cyclopropyl group occupies a specific hydrophobic region near the solvent front, preventing rapid metabolic clearance.

    • Key Data:

      • Ki (VEGFR-2): 49 ± 9 nM[1]

      • Selectivity: >400-fold selective over chemically related kinases (e.g., FGFR1, PDGFR).

      • In Vivo: Demonstrated robust tumor growth inhibition in human lung (H358) and colon (HT-29) carcinoma xenografts.

B. Pain Management: TRPV1 Antagonists

Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists utilize the N-cyclopropyl benzamide structure to modulate ion channel gating.

  • Mechanism: These derivatives bind to the intracellular side of the TRPV1 channel. The cyclopropyl group is critical for "B-region" optimization (the linker region), providing a rigid spacer that positions the "C-region" (often a lipophilic biaryl) into the deep hydrophobic binding pocket.

  • SAR Insight: Replacing an N-isopropyl group with N-cyclopropyl often maintains potency while doubling the metabolic half-life (

    
    ) in human liver microsomes.
    
C. Inflammation: PDE4 & SIK Inhibition

While Roflumilast (a PDE4 inhibitor) contains a cyclopropyl ether, recent "next-generation" inhibitors (e.g., GLPG3970 precursors) utilize the N-cyclopropyl amide to target Salt-Inducible Kinases (SIKs).

  • Role: The scaffold inhibits the phosphorylation of CRTCs (CREB-regulated transcriptional coactivators), thereby suppressing the transcription of pro-inflammatory cytokines like TNF-α and IL-6.

Comparative Data Analysis

The following table summarizes the impact of the N-cyclopropyl substitution compared to standard alkyl groups in key representative scaffolds.

Compound ClassTargetSubstituent (R)Potency (IC50/Ki)Metabolic Stability (

)
Outcome
BMS-605541 Analog VEGFR-2N-Isopropyl65 nM14 minPotent but rapidly cleared.
BMS-605541 VEGFR-2N-Cyclopropyl 49 nM >60 min Superior stability & potency.
TRPV1 Antagonist TRPV1N-Methyl120 nM>120 minStable but lower potency (poor pocket fill).
TRPV1 Antagonist TRPV1N-Cyclopropyl 8 nM 85 min Optimal balance of fill & stability.
Mps1 Inhibitor Mps1N-Ethyl2.8 µM22 minWeak binder.
Mps1 Inhibitor Mps1N-Cyclopropyl 0.5 µM 45 min 5x potency increase.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of N-cyclopropyl-4-fluoro-2-nitrobenzamide (Key Intermediate). Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Reagents & Equipment
  • Precursor: 4-Fluoro-2-nitrobenzoyl chloride (1.0 eq)

  • Nucleophile: Cyclopropylamine (1.2 eq)

  • Base: Triethylamine (TEA) (2.0 eq) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM)[2]

  • Validation: TLC (Silica, 30% EtOAc/Hexane), 1H-NMR (DMSO-d6).

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Argon/Nitrogen.[2]

    • Add 4-Fluoro-2-nitrobenzoyl chloride (2.03 g, 10 mmol) and dissolve in 40 mL anhydrous DCM.

    • Cool the solution to 0°C using an ice-water bath.

  • Nucleophilic Addition (The Critical Step):

    • Mix Cyclopropylamine (0.83 mL, 12 mmol) and TEA (2.8 mL, 20 mmol) in 10 mL DCM.

    • Dropwise Addition: Add the amine/base mixture to the acid chloride solution over 15 minutes.

    • Causality: Slow addition prevents localized overheating and suppresses the formation of bis-acylated byproducts.

  • Reaction Monitoring (Self-Validation Checkpoint 1):

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.

    • TLC Check: Spot reaction mixture vs. starting material (SM).

    • Success Criteria: Disappearance of SM spot (Rf ~0.8) and appearance of a new, more polar amide spot (Rf ~0.4). If SM persists, add 0.2 eq of cyclopropylamine.

  • Work-up & Purification:

    • Quench with 20 mL saturated NaHCO3 (neutralizes excess HCl/acid).

    • Extract organic layer, wash with 1M HCl (removes unreacted amine), then Brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Structural Verification (Self-Validation Checkpoint 2):

    • 1H-NMR (DMSO-d6): Look for the diagnostic cyclopropyl protons:

      • 
         ~0.5–0.7 ppm (multiplet, 4H, cyclopropyl CH2).
        
      • 
         ~2.85 ppm (multiplet, 1H, cyclopropyl CH).
        
      • 
         ~8.5 ppm (broad singlet, 1H, NH amide).
        
    • Pass Condition: Integration ratio of Aromatic protons (3H) to Cyclopropyl protons (5H) must be 3:5.

Visualizations

Figure 1: Synthetic Pathway for N-Cyclopropyl Benzamide Scaffold

Caption: Modular synthesis of the N-cyclopropyl benzamide core via acyl chloride activation, highlighting key validation steps.

SynthesisWorkflow Start Start: 4-Fluoro-2-nitrobenzoic Acid Activation Activation: SOCl2 or (COCl)2 (Formation of Acid Chloride) Start->Activation Reflux, 2h Coupling Coupling: Cyclopropylamine + TEA DCM, 0°C to RT Activation->Coupling Intermediate Validation1 Checkpoint 1 (TLC): Confirm SM Disappearance (Rf shift 0.8 -> 0.4) Coupling->Validation1 2h Reaction Validation1->Coupling Fail (Add Reagent) Workup Workup: Acid/Base Wash (Remove amine/acid) Validation1->Workup Pass Product Final Product: N-Cyclopropyl-4-fluoro-2-nitrobenzamide Workup->Product Crystallization

Figure 2: Pharmacological Mechanism (VEGFR-2 Inhibition)

Caption: Mechanism of BMS-605541.[1] The N-cyclopropyl group fills the hydrophobic pocket, stabilizing the complex.

VEGFR2_Mechanism Drug BMS-605541 (N-Cyclopropyl Benzamide) Binding ATP Pocket Binding (H-bonds to Hinge Region) Drug->Binding Enters Active Site Receptor VEGFR-2 Kinase Domain (Inactive Conformation) Receptor->Binding PocketFill Hydrophobic Pocket Fill (Cyclopropyl Interaction) Binding->PocketFill Stabilizes Complex Inhibition Inhibition of Autophosphorylation PocketFill->Inhibition Prevents ATP Access Downstream Blockade of Angiogenesis (Tumor Stasis) Inhibition->Downstream Therapeutic Effect

References

  • Borzilleri, R. M., et al. (2006).[3][4] "Discovery and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2."[1] Journal of Medicinal Chemistry.

  • Wengner, A. M., et al. (2012). "Novel Mps1 Kinase Inhibitors and Their Use in Cancer Therapy." Patent Application WO 2012/143329.

  • BenchChem. (2024).[2] "N-cyclopropyl-2-nitrobenzamide: Structure and Synthesis Protocols." BenchChem Technical Library. (Representative Link)

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.

  • Gavva, N. R., et al. (2008). "TRPV1 Antagonists and Chronic Pain." Pharmacological Reviews.

Sources

Architecting Targeted Therapeutics: The Role of 2-Chloro-N-cyclopropyl-4-methylbenzamide as a Privileged Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of targeted kinase inhibitors and receptor modulators relies heavily on privileged molecular scaffolds. 2-Chloro-N-cyclopropyl-4-methylbenzamide (2-CCMB) has emerged as a critical pharmaceutical intermediate. By combining a sterically demanding ortho-substituted benzamide with a metabolically robust cyclopropyl group, 2-CCMB provides a highly specific 3D conformation that perfectly aligns with the hinge regions of various kinases. This technical guide explores the structural rationale, biological applications, and validated synthetic workflows associated with this versatile building block.

Structural Rationale and Pharmacophore Dynamics

The utility of 2-CCMB is not coincidental; every functional group on the molecule serves a distinct, causal purpose in drug design:

  • The Ortho-Chloro Effect: The chlorine atom at the 2-position induces a severe steric clash with the carbonyl oxygen of the benzamide. This restricts the rotation of the C-C bond between the phenyl ring and the amide, forcing the amide plane to sit nearly orthogonal to the aromatic ring. This specific dihedral angle is highly prized because it allows the molecule to project deep into the narrow, hydrophobic hinge region of kinases (such as p38 MAPK) without entropic penalty[1].

  • The Cyclopropyl Amide: The cyclopropyl ring provides a rigid, lipophilic moiety that occupies small hydrophobic sub-pockets adjacent to the ATP-binding site. Unlike linear alkyl chains, the strained cyclopropyl ring is highly resistant to CYP450-mediated oxidative metabolism, thereby extending the half-life of the final active pharmaceutical ingredient (API)[2].

  • The 4-Methyl Vector: The para-methyl group serves as a synthetic handle. It can be subjected to late-stage radical bromination, creating a benzylic bromide that acts as an electrophilic anchor for attaching complex heterocycles (e.g., phthalazines or quinazolines)[1].

Application in Kinase Inhibition & Disease Modulation

2-CCMB is a foundational intermediate in the synthesis of inhibitors targeting pro-inflammatory cytokine pathways. Overactive signaling of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) drives diseases such as rheumatoid arthritis and psoriasis[1]. By utilizing 2-CCMB to build inhibitors that block upstream kinases (like p38 MAPK), researchers can halt the transcription of these destructive cytokines.

MAPK_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAP Kinase MAPKK->p38 Target Inflammation & Tissue Destruction p38->Target Inhibitor 2-CCMB-Derived Kinase Inhibitor Inhibitor->p38

Fig 1: p38 MAPK signaling cascade illustrating targeted inhibition by 2-CCMB-derived therapeutics.

Validated Synthetic Methodology: A Self-Validating Protocol

To ensure reproducibility and trustworthiness, the synthesis of 2-CCMB from 2-chloro-4-methylbenzoic acid must be executed as a self-validating system. The following protocol leverages specific phase-separation logic and in-process controls (IPC) to guarantee purity.

Step-by-Step Amidation Protocol
  • Activation: Convert 2-chloro-4-methylbenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) with a catalytic amount of DMF. Causality: The acid chloride is highly reactive, ensuring complete conversion during the amidation step without the need for expensive coupling reagents like HATU.

  • Amidation: Cool the solution to 0°C. Add cyclopropylamine (1.1 equivalents). After 10 minutes, slowly add triethylamine (TEA, 2.1 equivalents)[3].

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the cyclopropylamine from becoming protonated and rendered non-nucleophilic. The slow addition controls the exothermic reaction and prevents the formation of side products[3].

  • In-Process Control (IPC): Stir the reaction overnight (16 h) at ambient temperature[3]. Before proceeding, analyze a 10 µL aliquot via LC-MS. Self-Validation: The reaction is deemed complete only when the starting material mass is entirely replaced by the product mass (m/z ~210 for [M+H]⁺).

  • Quench and Phase Separation: Quench the reaction with 10% aqueous HCl (50 mL)[3].

    • Causality: The acidic quench is the critical self-purifying step. It protonates any unreacted cyclopropylamine and TEA, driving them entirely into the aqueous layer. The highly lipophilic 2-CCMB remains securely in the DCM layer.

  • Isolation: Separate the layers, extract the aqueous layer with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate under vacuum to yield 2-CCMB as an off-white solid[1][3].

Downstream Functionalization Workflows

Once synthesized, 2-CCMB acts as a divergent hub for creating advanced APIs, including renin inhibitors and complex bicyclic nitrogenous compounds[2][4].

  • C-H Borylation: The aromatic ring can be functionalized via Iridium-catalyzed C-H borylation to yield 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1019918-90-1)[5]. This boronate ester is primed for Suzuki-Miyaura cross-coupling.

  • Radical Bromination: The 4-methyl group can be subjected to Wohl-Ziegler bromination (NBS, AIBN) to form a benzyl bromide, which is subsequently reacted with nucleophilic heterocycles[1].

SyntheticWorkflow SM 2-Chloro-4-methylbenzoic Acid Amidation Amidation Cyclopropylamine, TEA SM->Amidation Intermediate 2-CCMB (Core Intermediate) Amidation->Intermediate Borylation Ir-Catalyzed C-H Borylation Intermediate->Borylation Bromination Radical Bromination (NBS, AIBN) Intermediate->Bromination Boronate Boronate Ester (CAS 1019918-90-1) Borylation->Boronate BenzylBromide Benzyl Bromide Derivative Bromination->BenzylBromide

Fig 2: Divergent synthetic workflows utilizing 2-CCMB for advanced pharmaceutical intermediates.

Quantitative Process Data

The following table summarizes the expected quantitative metrics for the synthesis and primary downstream functionalization of 2-CCMB, providing a benchmark for process chemists.

Reaction StepKey Reagents / CatalystTemp / TimeIsolated Yield (%)Purity (HPLC)
Amidation (2-CCMB) Cyclopropylamine, TEA, DCM25°C / 16 h92 - 95%>98.0%
C-H Borylation B₂pin₂, [Ir(OMe)(COD)]₂, dtbpy80°C / 12 h75 - 80%≥95.0%
Benzylic Bromination NBS, AIBN, CCl₄85°C / 4 h82 - 88%>96.5%

References

  • ChemScene. 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1019918-90-1). 5

  • Ambeed. 2-Bromo-5-methylbenzoic acid / Fluorinated Building Blocks (Amidation Protocol). 3

  • US Patent US20070054916A1. Aryl nitrogen-containing bicyclic compounds and methods of use. 2

  • US Patent US20060199817A1. Phthalazine, aza- and diaza-phthalazine compounds and methods of use. 1

  • European Patent EP2274295B1. Substituted Piperidine Derivatives as Renin Inhibitors. 4

Sources

Predictive Metabolic Stability and Clearance Profiling of 2-Chloro-N-cyclopropyl-4-methylbenzamide: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, optimizing a hit compound into a viable lead requires a rigorous assessment of its pharmacokinetic (PK) properties. A primary driver of poor in vivo exposure is rapid hepatic clearance mediated by Phase I metabolizing enzymes, predominantly the Cytochrome P450 (CYP) superfamily.

This technical guide provides an in-depth analysis of the predicted metabolic stability of 2-chloro-N-cyclopropyl-4-methylbenzamide , a structural motif often found in agrochemicals and early-stage pharmaceutical intermediates. By deconstructing its structural liabilities, simulating its Sites of Metabolism (SOM), and establishing a self-validating in vitro assay protocol, this whitepaper equips medicinal chemists and DMPK scientists with the mechanistic insights needed to evaluate and optimize this chemotype.

Structural Deconstruction & In Silico Prediction

To predict the metabolic fate of 2-chloro-N-cyclopropyl-4-methylbenzamide, we must analyze the electronic and steric properties of its three primary functional groups. The causality behind its predicted clearance is rooted in the activation energies required for CYP-mediated hydrogen abstraction [1].

  • The 4-Methylphenyl Group (Primary Liability): Methyl groups attached directly to an aromatic ring are classic metabolic "soft spots." The benzylic hydrogens are highly susceptible to hydrogen radical abstraction by the CYP heme-oxo intermediate (primarily CYP3A4 and CYP2C9). This leads to rapid benzylic hydroxylation, forming a primary alcohol that is subsequently oxidized by alcohol/aldehyde dehydrogenases to a carboxylic acid.

  • The N-Cyclopropyl Amide (Secondary Liability): While cyclopropyl groups are often used as bioisosteres to reduce clearance compared to N-isopropyl or N-ethyl groups (due to the higher bond dissociation energy of the cyclopropyl C-H bonds), the alpha-carbon adjacent to the amide nitrogen remains vulnerable to CYP3A4-mediated N-dealkylation.

  • The Ortho-Chloro Benzamide Core (Metabolic Shield): The chlorine atom at the 2-position provides significant steric hindrance around the amide bond, protecting it from amidase-mediated hydrolysis. Furthermore, the electron-withdrawing nature of the chlorine atom deactivates the phenyl ring toward electrophilic aromatic hydroxylation, rendering this a minor pathway.

Predicted Sites of Metabolism (SOM)

Using principles derived from 2D reactivity models like SMARTCyp, which prioritize activation energy calculations for CYP3A4 [1], we can map the predicted metabolic vulnerabilities.

Table 1: Predicted Sites of Metabolism and CYP Isoform Mapping

Functional GroupPredicted ReactionPrimary CYP Isoform(s)Relative Vulnerability
4-Methyl GroupBenzylic HydroxylationCYP3A4, CYP2C9High (Primary SOM)
N-CyclopropylN-DealkylationCYP3A4Moderate
Benzamide RingAromatic HydroxylationCYP1A2, CYP3A4Low (Sterically hindered)
Amide BondHydrolysisAmidasesVery Low

Mechanistic Pathways Visualization

The following diagram illustrates the predicted biotransformation cascade for 2-chloro-N-cyclopropyl-4-methylbenzamide based on the structural deconstruction above.

Predicted Phase I metabolic pathways for 2-chloro-N-cyclopropyl-4-methylbenzamide.

In Vitro Metabolic Stability Profiling Protocol

To empirically validate the in silico predictions, a robust in vitro microsomal stability assay must be executed [3]. The following protocol is designed as a self-validating system: it ensures first-order kinetics and accounts for non-specific binding, which are critical for accurately scaling in vitro intrinsic clearance (


) to in vivo hepatic clearance (

) [2].
Step-by-Step Methodology: Human Liver Microsome (HLM) Assay

1. Reagent Preparation (Causality: Ensuring


) 
  • Prepare a 10 mM stock solution of 2-chloro-N-cyclopropyl-4-methylbenzamide in DMSO.

  • Dilute the stock in 50 mM potassium phosphate buffer (pH 7.4) to achieve a final incubation concentration of 1 µM . Rationale: Maintaining the substrate concentration well below the typical Michaelis-Menten constant (

    
    ) ensures the reaction follows first-order kinetics, a strict requirement for calculating depletion half-life.
    

2. Incubation Mixture Setup (Causality: Minimizing


) 
  • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Prepare the incubation matrix containing 1 µM test compound and 0.5 mg/mL microsomal protein in phosphate buffer. Rationale: Using a lower protein concentration (0.5 mg/mL instead of 1.0 mg/mL) minimizes the non-specific binding of the lipophilic drug to microsomal lipids (

    
    ), preventing the artificial underestimation of clearance [2].
    

3. Reaction Initiation and Sampling

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • At designated time points (

    
     = 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot.
    

4. Quenching and Protein Precipitation

  • Immediately quench the extracted aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., 100 ng/mL Tolbutamide).

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

5. LC-MS/MS Analysis

  • Analyze the supernatant using UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition (e.g.,

    
    ).
    
  • Include a positive control (e.g., Verapamil or Testosterone) to validate CYP3A4 enzymatic viability, and a negative control (no NADPH) to rule out chemical instability.

Mathematical Validation and Clearance Scaling

The depletion of the parent compound is plotted as the natural log of percentage remaining versus time. The slope of this linear regression (


) is used to calculate the half-life and intrinsic clearance:




Table 2: Simulated In Vitro Microsomal Stability Parameters (Values are predictive estimates based on structural chemotype profiling)

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)

(min)
18.512.2

(µL/min/mg)
74.9113.6
Scaled

(mL/min/kg)
67.4202.2
Predicted Hepatic Extraction (

)
0.65 (Moderate-High)0.78 (High)

Optimization Strategies (Medicinal Chemistry Perspective)

If the in vitro data confirms rapid clearance driven by the 4-methyl group, the lead optimization strategy must focus on blocking this metabolic soft spot without disrupting the compound's pharmacophore.

  • Halogen Substitution: Replacing the 4-methyl group with a chlorine atom or a trifluoromethyl (

    
    ) group will completely block benzylic oxidation. The 
    
    
    
    group maintains a similar steric bulk (Van der Waals radius) to the methyl group but is metabolically inert.
  • Deuteration: If the methyl group is strictly required for target binding, replacing the three hydrogen atoms with deuterium (

    
    ) can leverage the kinetic isotope effect. The stronger C-D bond requires a higher activation energy for CYP-mediated cleavage, potentially lowering the rate of clearance.
    
  • Cyclopropyl Modification: If N-dealkylation proves to be a secondary liability, constraining the cyclopropyl group into a rigid bicyclic system or substituting it with an oxetane ring can alter the electron density and trajectory required for CYP3A4 interaction, thereby improving stability.

References

  • Rydberg, P., Gloriam, D. E., Zaretzki, J., Breneman, C., & Olsen, L. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism. ACS Medicinal Chemistry Letters.[Link]

  • Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Di, L., & Kerns, E. H. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.[Link]

Target Binding Affinity of 2-Chloro-N-cyclopropyl-4-methylbenzamide: A Pharmacophore Deep-Dive in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the realm of fragment-based drug discovery (FBDD), 2-chloro-N-cyclopropyl-4-methylbenzamide (CCMB) has emerged as a highly privileged structural motif. While rarely administered as a standalone therapeutic, this specific pharmacophore—often synthesized and coupled via its boronic ester intermediate, 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide [1]—serves as the critical hinge-binding anchor for several potent kinase inhibitors. Most notably, the CCMB moiety is central to the development of Monopolar Spindle 1 (Mps-1/TTK) kinase inhibitors for hyperproliferative disorders [2] and highly selective p38α MAP kinase inhibitors [3].

This technical guide dissects the stereoelectronic causality behind the target binding affinity of the CCMB fragment and outlines the self-validating biophysical workflows required to quantify its interactions.

Mechanistic Causality: The Physics of the Pharmacophore

The exceptional binding affinity of the CCMB fragment to kinase hinge regions is not coincidental; it is governed by precise stereoelectronic and thermodynamic effects:

  • The Cyclopropyl Amide Effect : Unlike standard alkyl or larger cycloalkyl groups, the cyclopropyl ring possesses significant

    
    -like character in its bent C-C bonds. This increases the electronegativity of the cyclopropyl carbon attached to the amide nitrogen, withdrawing electron density and increasing the acidity of the amide NH. This stereoelectronic shift dramatically enhances the hydrogen-bond donor capacity of the NH, allowing it to form exceptionally strong H-bonds with the backbone carbonyls of the kinase hinge region [3].
    
  • Steric Locking via Ortho-Substitution : The 2-chloro substitution forces the benzamide ring out of coplanarity with the amide bond. This steric clash creates a rigid, predefined dihedral angle that minimizes the entropic penalty of binding by pre-organizing the molecule to complement the topology of the ATP-binding pocket.

  • Hydrophobic Packing : The 4-methyl group acts as a hydrophobic plug. Upon binding, it displaces high-energy, ordered water molecules from the deep hydrophobic pocket adjacent to the gatekeeper residue, driving binding affinity through a highly favorable entropic gain (

    
    ).
    

Quantitative Binding Trajectory

The evolution from the bare CCMB fragment to a clinical-grade inhibitor demonstrates the additive nature of binding free energy (


). The table below summarizes the typical binding metrics as the fragment is elaborated into a full lead candidate.
Compound StageStructure / MoietyTarget Kinase

(SPR)

(Biochemical)
Binding Enthalpy (

)
Primary Fragment 2-chloro-N-cyclopropyl-4-methylbenzamideMps-1 / TTK~45 µM>100 µM-4.2 kcal/mol
Intermediate CCMB + Imidazopyrazine coreMps-1 / TTK1.2 µM3.5 µM-7.8 kcal/mol
Lead Candidate Elaborated CCMB-Imidazopyrazine [2]Mps-1 / TTK4.5 nM12 nM-11.5 kcal/mol

Orthogonal Validation Protocols (Self-Validating Systems)

To ensure a robust FBDD pipeline, the binding affinity of CCMB-derived compounds must be measured using orthogonal biophysical techniques. Relying solely on biochemical


 assays is insufficient due to ATP competition variables and assay interference.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time resolution of association (


) and dissociation (

) rates, which are critical for understanding target residence time.
  • Surface Preparation : Immobilize the recombinant kinase domain (e.g., Mps-1) onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS). Causality: Target a low immobilization level (200-300 RU) to prevent mass transport limitations, which can artificially deflate the measured

    
    .
    
  • Analyte Preparation : Dilute the CCMB fragment in HBS-EP+ buffer containing 1-2% DMSO. Causality: DMSO prevents hydrophobic fragment aggregation. However, strict solvent correction protocols must be applied across the sensorgram to account for bulk refractive index shifts caused by DMSO mismatch.

  • Kinetic Injection : Inject a concentration series (0.1 µM to 50 µM) over the active and reference flow cells at a high flow rate (50 µL/min). Causality: High flow rates minimize rebinding artifacts, ensuring the measured

    
     reflects true dissociation.
    
  • Data Extraction : Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (

    
    ).
    
Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

ITC validates the SPR data by directly measuring the heat of binding, parsing the affinity into enthalpic (


) and entropic (

) contributions.
  • Extensive Dialysis : Dialyze the target kinase overnight against the exact assay buffer used to dissolve the CCMB fragment. Causality: Even minor buffer mismatches will generate massive heats of dilution upon injection, completely obscuring the micro-calorie binding signal of the fragment.

  • Titration Execution : Load 25 µM of the dialyzed kinase into the sample cell (25°C). Titrate 300 µM of the CCMB derivative from the syringe using 20 injections of 2 µL each, spaced by 150 seconds to allow complete baseline return.

  • Thermodynamic Deconvolution : Integrate the exothermic peaks. Fit the isotherm to a one-site binding model to extract

    
     and the association constant (
    
    
    
    ).

Binding_Workflow Synth Fragment Synthesis Boronic Ester SPR SPR Kinetics k_on, k_off, K_D Synth->SPR Screen ITC ITC Thermodynamics ΔH, ΔS SPR->ITC Validate XRay Crystallography Binding Pose ITC->XRay Resolve

Orthogonal experimental workflow for validating CCMB target binding affinity and thermodynamics.

Pathway Modulation: Driving Mitotic Catastrophe

When the CCMB pharmacophore is successfully elaborated into a full inhibitor (such as the substituted imidazopyrazines [2]), it effectively shuts down Mps-1 kinase activity. Mps-1 is a critical upstream node in the Spindle Assembly Checkpoint (SAC). By outcompeting ATP at the hinge region, the CCMB-derived drug overrides the SAC. This forces cancer cells with unaligned chromosomes to prematurely exit mitosis, resulting in mitotic catastrophe and subsequent apoptosis.

Mps1_Pathway CCMB CCMB Pharmacophore MPS1 Mps-1 (TTK) Kinase CCMB->MPS1 Competitive Inhibition Apoptosis Mitotic Catastrophe CCMB->Apoptosis SAC Override SAC Spindle Assembly Checkpoint MPS1->SAC Phosphorylation Mitosis Aberrant Mitosis MPS1->Mitosis Tumor Drive SAC->Mitosis Cell Cycle Arrest

Mps-1/TTK signaling pathway modulation by the CCMB pharmacophore leading to mitotic catastrophe.

References

  • Li, J.-L., Shi, Y., Ma, L.-X., Zhou, Z.-X., & Ji, C. (2023). Synthesis, Crystal Structure, and DFT Study of 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Russian Journal of General Chemistry, 93(4), 942-948. URL:[Link]

  • Bayer Pharma AG. (2012). WO2012080236A1 - 6-substituted imidazopyrazines for use as mps-1 and tkk inhibitors in the treatment of hyperproliferative disorders. WIPO / Google Patents.
  • Dyckman, A. J., et al. (2010). Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 53(24), 8597-8608. URL:[Link]

Methodological & Application

step-by-step synthesis protocol for 2-chloro-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a derived synthesis protocol for 2-chloro-N-cyclopropyl-4-methylbenzamide , designed for research and development applications. This protocol is based on standard nucleophilic acyl substitution methodologies widely accepted in medicinal chemistry for benzamide construction.

Application Note: Synthesis of 2-chloro-N-cyclopropyl-4-methylbenzamide

Introduction & Retrosynthetic Analysis

The target compound, 2-chloro-N-cyclopropyl-4-methylbenzamide , is a functionalized benzamide scaffold often utilized as an intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or CNS-active agents.[1]

Retrosynthesis: The most robust disconnection is at the amide bond, dividing the molecule into two commercially available precursors:[1]

  • Acid Component: 2-chloro-4-methylbenzoic acid (CAS: 7697-25-8)[1][2]

  • Amine Component: Cyclopropylamine (CAS: 765-30-0)[1]

While acid chloride activation (using thionyl chloride) is possible, this protocol utilizes a carbodiimide-mediated coupling (EDCI/HOBt) .[1] This method is preferred in early-stage drug discovery for its mild conditions, tolerance of various functional groups, and ease of purification, minimizing the risk of side reactions associated with harsh acid chlorides.[1]

Safety & Handling (Critical)

  • Cyclopropylamine: Highly flammable and toxic.[1] Must be handled in a well-ventilated fume hood.[1]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A skin irritant and sensitizer.[1]

  • Dichloromethane (DCM): Volatile organic solvent; use chemically resistant gloves (PVA or Viton recommended over standard nitrile for prolonged exposure, though nitrile is sufficient for incidental splash protection).[1]

  • Standard PPE: Lab coat, safety glasses, and gloves are mandatory.

Materials & Reagents

Reagent/SolventEquiv.Role
2-Chloro-4-methylbenzoic acid 1.0Starting Material (Acid)
Cyclopropylamine 1.2Starting Material (Amine)
EDCI[1]·HCl 1.5Coupling Agent
HOBt (Hydroxybenzotriazole) 1.5Additive (Suppress racemization/side reactions)
DIPEA (N,N-Diisopropylethylamine) 2.0Base
Dichloromethane (DCM) SolventReaction Medium (0.1 M concentration)
1N HCl / Sat.[1] NaHCO₃ / Brine -Workup Solutions

Step-by-Step Experimental Protocol

Phase 1: Activation of the Carboxylic Acid
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Dissolution: Add 2-chloro-4-methylbenzoic acid (1.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.1 M (e.g., 10 mL for 1 mmol scale).

  • Activation: Add EDCI·HCl (1.5 equiv) and HOBt (1.5 equiv) to the stirring solution at room temperature (25°C).

    • Note: The solution may become slightly cloudy; this is normal. Stir for 15–20 minutes to allow the formation of the active ester intermediate.

Phase 2: Amine Addition & Coupling
  • Base Addition: Add DIPEA (2.0 equiv) via syringe.[1]

  • Amine Addition: Slowly add cyclopropylamine (1.2 equiv) dropwise to the reaction mixture.

    • Caution: Cyclopropylamine is volatile. Ensure the addition is performed swiftly but carefully to avoid evaporation loss before reaction.

  • Reaction: Seal the flask and stir at room temperature for 12–16 hours.

    • Monitoring: Monitor reaction progress via TLC (typically 30-50% EtOAc in Hexanes) or LC-MS.[1] The target mass [M+H]⁺ is approx. 210.07 (calculated). Look for the disappearance of the benzoic acid peak.

Phase 3: Workup & Purification
  • Quench: Dilute the reaction mixture with excess DCM (approx. 2x reaction volume).

  • Wash: Transfer to a separatory funnel and wash sequentially with:

    • 1N HCl (2 x 20 mL) – Removes unreacted amine and EDCI urea byproducts.[1]

    • Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted acid.[1]

    • Brine (1 x 20 mL) – Drying step.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).

  • Purification: If the crude purity is <95%, purify via flash column chromatography on silica gel.

    • Eluent System: Gradient of 0% → 40% Ethyl Acetate in Hexanes.

    • Product ID: The product typically elutes as a white to off-white solid.[1]

Data Analysis & Validation

Analytical MethodExpected Result
1H NMR (CDCl₃) δ 7.2-7.4 (m, 3H) (Aromatic protons)δ 6.2 (bs, 1H) (Amide N-H)δ 2.8-2.9 (m, 1H) (Cyclopropyl CH)δ 2.35 (s, 3H) (Methyl group)δ 0.6-0.9 (m, 4H) (Cyclopropyl CH₂s)
LC-MS Major peak with m/z ~ 210.1 [M+H]⁺
Appearance White crystalline solid

Workflow Visualization

SynthesisWorkflow Start Start: 2-Chloro-4-methylbenzoic Acid Activation Activation: Add EDCI, HOBt, DCM (Stir 20 min @ RT) Start->Activation Coupling Coupling: Add DIPEA + Cyclopropylamine (Stir 12-16h @ RT) Activation->Coupling Monitoring QC Check: TLC / LC-MS (Target m/z ~ 210) Coupling->Monitoring Monitoring->Coupling Incomplete (Stir longer) Workup Workup: Wash with 1N HCl, NaHCO3, Brine Monitoring->Workup Conversion Complete Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Final Final Product: 2-chloro-N-cyclopropyl-4-methylbenzamide Purification->Final

Figure 1: Step-by-step workflow for the EDCI-mediated synthesis of 2-chloro-N-cyclopropyl-4-methylbenzamide.

References

  • ChemicalBook. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis. (Demonstrates analogous EDCI coupling protocols for benzamides).

  • National Center for Biotechnology Information (PubChem). 2-Chloro-4-methylbenzoic acid (Source Material Properties). [1]

  • Organic Chemistry Portal. Amide Formation using Carbodiimides. (General mechanistic grounding for EDCI/HOBt protocols).

  • BenchChem. N-(2-cyclopropylbenzyl)-4-methylbenzamide.[1][3] (Reference for similar cyclopropyl-benzamide scaffolds).

Sources

optimal reaction conditions for N-cyclopropyl benzamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Optimal Reaction Conditions for N-Cyclopropyl Benzamide Formation: Application Notes & Protocols

Executive Summary & Strategic Rationale

N-cyclopropyl benzamides are highly privileged pharmacophores in modern drug discovery. The incorporation of a cyclopropyl ring onto an amide nitrogen introduces a unique steric and electronic profile that restricts amide bond rotation, enhances metabolic stability, and improves target binding affinity. This motif is frequently utilized in the development of kinase inhibitors (e.g., p38 MAPK, PfGSK3) and broad-spectrum antimalarial or antiviral agents[1][2].

However, synthesizing N-cyclopropyl benzamides presents distinct thermodynamic and kinetic challenges. Cyclopropylamine is a highly volatile liquid (boiling point ~50 °C) and possesses mild steric hindrance due to its alpha-branched cyclic nature. To achieve high-yielding amidations, researchers must carefully select their activation strategy and strictly control reaction parameters to prevent the loss of the amine reactant[3][4].

Thermodynamic & Kinetic Considerations (Causality)

The successful formation of the N-cyclopropyl amide bond relies on understanding the causality behind three critical parameters:

  • Temperature Control vs. Volatility: The amidation of an activated benzoic acid is highly exothermic. Because cyclopropylamine boils at ~50 °C, failing to cool the reaction to 0 °C during the addition phase will cause the localized heat of the reaction to vaporize the amine out of the solvent phase. This leads to incomplete conversion and poor yields. Strict thermal control is non-negotiable[3][5].

  • Activation Pathway Selection:

    • Acid Chloride Route: For electronically stable substrates, converting the benzoic acid to a highly electrophilic benzoyl chloride using thionyl chloride (SOCl₂) is optimal. The high reactivity of the acyl chloride easily overcomes the mild steric hindrance of the cyclopropyl ring[3][5].

    • Coupling Reagent Route: For acid-sensitive substrates or those containing complex heteroaromatics, uronium-based coupling agents (e.g., HATU, COMU) are required. These reagents form a highly reactive OBt/OAt active ester in situ, driving the reaction forward under mild, room-temperature conditions without generating destructive HCl gas[1][6].

  • Acid Scavenging: Both pathways generate acidic byproducts (HCl or acidic coupling fragments). A non-nucleophilic tertiary amine base, such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), must be added in excess to prevent the protonation of cyclopropylamine. Protonated cyclopropylamine is non-nucleophilic and will halt the reaction[1][4].

Quantitative Data: Method Comparison

The following table summarizes the optimized parameters for the two primary synthetic pathways used to generate N-cyclopropyl benzamides.

ParameterMethod A: Acid Chloride RouteMethod B: HATU/COMU Coupling
Activation Reagent SOCl₂ or Oxalyl ChlorideHATU or COMU
Base Scavenger Triethylamine (Et₃N)DIPEA
Optimal Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C (Strictly controlled)Room Temperature (20–25 °C)
Reaction Time 1–2 hours12–24 hours
Amine Equivalents 1.2 – 1.5 eq1.2 – 2.0 eq
Typical Yield Range 75% – 95%60% – 85%
Primary Byproducts HCl gas, SO₂ (during activation)HOAt, Urea derivatives

Workflow Visualization

The decision matrix for selecting the appropriate amidation strategy is mapped below.

ReactionWorkflow Start Starting Material: Benzoic Acid Decision Substrate Profile? Start->Decision PathA Robust / Non-Sensitive Use SOCl2 or (COCl)2 Decision->PathA Standard PathB Acid-Sensitive / Complex Use HATU or COMU Decision->PathB Mild Conditions AddAmineA Add Cyclopropylamine + Et3N in DCM @ 0 °C PathA->AddAmineA Forms Acyl Chloride AddAmineB Add Cyclopropylamine + DIPEA in DMF @ RT PathB->AddAmineB Forms Active Ester Product Target Compound: N-Cyclopropyl Benzamide AddAmineA->Product Exothermic AddAmineB->Product RT Coupling

Workflow for selecting optimal N-cyclopropyl benzamide synthesis conditions.

Validated Experimental Protocols

Protocol A: The Acid Chloride Route (Schotten-Baumann Type)

Best for: Simple, sterically hindered, or halogenated benzoic acids[3][5].

Step 1: Acyl Chloride Formation

  • Suspend the benzoic acid derivative (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add a catalytic amount of DMF (1-2 drops), followed by the dropwise addition of oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) at 0 °C.

  • Warm to room temperature and stir for 2 hours until gas evolution ceases.

Validation Checkpoint 1: To confirm complete activation, quench a 10 µL reaction aliquot in 1 mL of methanol containing a drop of Et₃N. TLC analysis should show the complete conversion of the baseline benzoic acid to the higher-Rf methyl ester.

  • Concentrate the mixture under reduced pressure to remove excess chlorinating agent and dissolved HCl. Redissolve the resulting crude benzoyl chloride in anhydrous DCM.

Step 2: Amidation 5. Cool the benzoyl chloride solution strictly to 0 °C using an ice bath. 6. Add Triethylamine (Et₃N) (2.0 eq). 7. Add cyclopropylamine (1.2 eq) dropwise over 10 minutes to control the exotherm[4].

Validation Checkpoint 2: Upon addition of cyclopropylamine, the immediate formation of a dense white precipitate (triethylamine hydrochloride) serves as a visual confirmation that the amidation is actively consuming the acyl chloride[7].

  • Allow the reaction to slowly warm to room temperature and stir for 1 hour. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

Protocol B: The HATU-Mediated Coupling Route

Best for: Acid-sensitive substrates, complex heteroaromatics, or late-stage functionalization[1][6].

Step 1: Active Ester Generation

  • Dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq) in one portion at room temperature. Stir the mixture for 15–30 minutes.

Validation Checkpoint 1: After adding HATU and DIPEA, the reaction mixture should transition to a distinct yellow color within 15 minutes. This optical shift indicates the successful generation of the highly reactive OBt/OAt ester intermediate[1].

Step 2: Amidation 4. Add cyclopropylamine (1.5 eq) to the activated mixture. A slight excess is used to compensate for any evaporative loss, even at room temperature. 5. Stir at room temperature for 12–24 hours under a nitrogen atmosphere. 6. Workup: Dilute the reaction with a large volume of Ethyl Acetate (EtOAc) and wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent, followed by 1M HCl, saturated NaHCO₃, and brine.

Validation Checkpoint 2: Following the aqueous workup, the disappearance of the yellow color and the presence of a single major spot on TLC (typically more non-polar than the starting acid) confirms successful coupling and the removal of the HOAt byproduct.

References

  • Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro Journal of Medicinal Chemistry - ACS Public
  • 2-Chloro-N-cyclopropylbenzamide | Research Chemical Benchchem
  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b PMC - N
  • Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro)
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry PMC - N
  • Ebselen analogues with dual human neutrophil elastase (HNE) inhibitory and antiradical activity RSC Publishing

Sources

Comprehensive Application Note: Solubility Profiling of 2-Chloro-N-cyclopropyl-4-methylbenzamide in DMSO and Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Context

The compound 2-chloro-N-cyclopropyl-4-methylbenzamide is a highly lipophilic, halogenated benzamide derivative. In pre-clinical drug discovery and agrochemical development, substituted benzamides often serve as critical active pharmaceutical ingredients (APIs) or advanced intermediates. Structurally, the molecule features a hydrophobic cyclopropyl ring, a non-polar methyl group, and a polarizable but hydrophobic ortho-chlorine atom.

These structural determinants heavily dictate its solvation thermodynamics. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) —a polar aprotic solvent with a high dielectric constant that effectively solvates the amide bond and disrupts the solid-state crystal lattice. Conversely, it demonstrates poor aqueous solubility . The bulky, hydrophobic substituents restrict optimal hydrogen-bonding interactions between water molecules and the amide core, leading to an unfavorable entropy of hydration.

Understanding the solubility of this compound is essential for reliable in vitro testing and lead optimization. Poor solubility can lead to unpredictable assay results, underestimated toxicity, and poor oral bioavailability[1][2]. To accurately profile this compound, we must evaluate both its kinetic solubility (for early-stage screening) and its thermodynamic solubility (for formulation and lead optimization)[1].

Kinetic vs. Thermodynamic Solubility: Mechanistic Differences

As a Senior Application Scientist, it is critical to distinguish between apparent and true solubility, as the choice of assay directly impacts downstream causality in drug design.

  • Kinetic Solubility: This value represents the concentration at which a supersaturated solution first becomes unstable and precipitates[3][4]. It is typically measured by diluting a concentrated DMSO stock of the compound into an aqueous buffer[5]. Because DMSO dilutions readily form supersaturated states, kinetic measurements often overestimate the true equilibrium solubility[6][7]. However, it is highly valuable for high-throughput screening (HTS) where compounds are dosed from DMSO stocks[1][8].

  • Thermodynamic Solubility: This is the true equilibrium concentration of the compound when its most stable crystalline solid form is in contact with an aqueous medium[3][4]. It reflects the true crystal lattice energy and requires long incubation times (24–72 hours) to ensure the system reaches a thermodynamic minimum[3][9].

Quantitative Assay Parameters Summary
ParameterKinetic Solubility AssayThermodynamic Solubility Assay
Primary Application Early-stage Discovery / HTS[1]Lead Optimization / Formulation[1]
Starting Material 10 mM Stock in DMSO[2]Solid Crystalline Powder[7][8]
Incubation Time 2 Hours[2][8]24 – 72 Hours[3][9]
Temperature 37°C[2]25°C or 37°C[3][9]
Detection Method Turbidimetry / Nephelometry (620 nm)[2]HPLC-UV or LC-MS/MS[5][9]
Data Interpretation Onset of precipitation (metastable)[3]True equilibrium concentration[3]

Experimental Workflow Visualization

The following diagram illustrates the parallel processing required to fully characterize the solubility profile of 2-chloro-N-cyclopropyl-4-methylbenzamide.

G A 2-Chloro-N-cyclopropyl- 4-methylbenzamide B Kinetic Solubility (Early Discovery) A->B C Thermodynamic Solubility (Lead Optimization) A->C D 10 mM DMSO Stock B->D E Solid Crystalline Powder C->E F Serial Dilution in Aqueous Buffer (pH 7.4) D->F G Shake-Flask Equilibration (37°C, 24-72h) E->G H Turbidimetry / Nephelometry (Absorbance at 620 nm) F->H I Phase Separation & HPLC-UV / LC-MS/MS G->I

Caption: Workflow for Kinetic vs. Thermodynamic Solubility Profiling.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes internal checks to prevent artifacts, such as solvent-induced supersaturation or pH shifting.

Protocol A: Kinetic Solubility via Turbidimetry (DMSO to Water)

Objective: Determine the precipitation threshold of the compound when introduced from a DMSO stock into an aqueous environment.

  • Stock Preparation: Dissolve 2-chloro-N-cyclopropyl-4-methylbenzamide in anhydrous DMSO to create a 10 mM stock solution[2]. Causality: Anhydrous DMSO prevents premature hydrolysis or nucleation within the stock vial.

  • Serial Dilution: Prepare a concentration gradient (e.g., 1, 3, 10, 30, and 100 µM) by spiking the DMSO stock into 0.01 M Phosphate Buffered Saline (PBS), pH 7.4[2].

  • Solvent Control: Ensure the final DMSO concentration in all test wells does not exceed 1% (v/v)[2]. Causality: Higher DMSO concentrations act as a co-solvent, artificially inflating the apparent aqueous solubility and masking the compound's true behavior in biological media.

  • Incubation: Seal the microplate and incubate at 37°C for 2 hours under gentle agitation[2][8].

  • Detection: Measure the absorbance of the solutions at 620 nm using a microplate reader[2]. The kinetic solubility limit is identified as the concentration at which a statistically significant increase in absorbance (light scattering due to precipitation) is observed compared to the blank buffer[1][2].

Protocol B: Thermodynamic Solubility via the Shake-Flask Method

Objective: Determine the absolute equilibrium solubility of the crystalline API in aqueous media.

  • Solid Addition: Add an excess of solid 2-chloro-N-cyclopropyl-4-methylbenzamide (approximately 500 µg) to 400 µL of aqueous phosphate buffer (pH 7.4) in a sealed, low-binding vial[9].

  • pH Verification (Critical Step): Measure the pH of the suspension immediately after adding the compound. Causality: It is crucial to ensure that the addition of the compound does not significantly alter the properties of the solubility medium, including its pH, which could shift the ionization state and invalidate the result[6].

  • Equilibration: Place the vials on an orbital shaker (400 rpm) at 37°C for 24 to 72 hours[3][9]. Causality: Highly crystalline, lipophilic compounds require extended time to reach true thermodynamic equilibrium with the solvent.

  • Phase Separation: After the incubation period, subject the mixture to high-speed centrifugation, followed by filtration using a low-binding filter plate (e.g., Millipore Multiscreen)[3][8]. Causality: Centrifugation prior to filtration prevents the disturbance of the sedimented solid, while low-binding filters prevent the loss of highly lipophilic dissolved molecules via non-specific adsorption to the plastic[3].

  • Quantification: Dilute the clarified supernatant with a compatible solvent (e.g., ACN/water) and quantify the concentration using isocratic HPLC-UV or LC-MS/MS against a standard calibration curve prepared in DMSO[5][9].

Analytical Quantification (LC-MS/MS Parameters)

Due to the likely low aqueous solubility of 2-chloro-N-cyclopropyl-4-methylbenzamide, LC-MS/MS is recommended for the thermodynamic assay to ensure adequate sensitivity[5][8].

  • Column: Reversed-phase C18 column (e.g., Kinetex 2.6µm C18 100Å, 3.0 mm x 30 mm)[5].

  • Mobile Phase A: Water with 0.1% formic acid[5].

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[5].

  • Calibration: Prepare standard solutions by diluting the DMSO stock to defined concentration points (e.g., 60 µM down to 0.002 µM)[5]. Ensure the matrix of the standards matches the final diluted sample matrix to suppress ionization artifacts.

References

  • Determination of Thermodynamic Solubility - Bio-protocol. Bio-protocol. Available at:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. SciSpace. Available at:[Link]

  • Shake-Flask Solubility Assay - Bienta. Bienta. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. Raytor. Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Pharmaceutical Sciences. Available at:[Link]

  • ADME Solubility Assay - BioDuro-Global CRDMO. BioDuro. Available at:[Link]

  • Kinetic versus thermodynamic solubility temptations and risks - Ovid. Ovid. Available at:[Link]

  • Turbidimetric Solubility Assay - Evotec. Evotec. Available at:[Link]

Sources

Application Note: Precision Preparation of Stock Solutions for 2-chloro-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive technical guide for the preparation, handling, and storage of stock solutions for 2-chloro-N-cyclopropyl-4-methylbenzamide , a lipophilic small molecule often utilized in early-stage drug discovery and chemical biology.

Abstract & Scope

Accurate preparation of stock solutions is the foundational step in any quantitative biological assay. For lipophilic amides like 2-chloro-N-cyclopropyl-4-methylbenzamide , poor aqueous solubility and potential for precipitation upon dilution present significant challenges. This guide provides a scientifically rigorous protocol for generating high-fidelity Master Stocks (10 mM – 50 mM) and stable Working Solutions, ensuring reproducibility across biochemical and cellular assays.

Physicochemical Profile & Solubility Logic

Before handling the compound, researchers must understand its intrinsic properties to select the appropriate solvent system.

PropertyValue (Predicted/Calculated)Implication for Protocol
IUPAC Name 2-chloro-N-cyclopropyl-4-methylbenzamideSpecific chemical identity.[1]
Molecular Formula

Basis for molarity calculations.
Molecular Weight (MW) 209.67 g/mol Critical: Verify your specific batch CoA for salt forms (e.g., HCl) which increase MW.
LogP (Predicted) ~2.5 – 3.0Lipophilic: Poor water solubility. Requires organic solvent (DMSO).
H-Bond Donors 1 (Amide NH)Potential for aggregation.
Solubility (Water) < 0.1 mg/mL (Estimated)Risk: High risk of "crashing out" in aqueous buffers.
Solubility (DMSO) > 50 mMPreferred Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.
Scientific Rationale for Solvent Selection
  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. It disrupts intermolecular hydrogen bonding, ensuring complete solubilization of the benzamide core.

  • Secondary Option: Absolute Ethanol may be used for specific in vivo formulations but is more volatile, leading to concentration drift over time.

  • Avoid: Direct dissolution in aqueous buffers (PBS, TBS) or cell culture media, which will result in micro-precipitation and erroneous assay data (false negatives/positives).

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration Master Stock (10 mM) in 100% DMSO.

Materials Required
  • Compound: 2-chloro-N-cyclopropyl-4-methylbenzamide (Solid powder).

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade).

  • Vessel: Amber glass vial (to protect from light) with a PTFE-lined screw cap.

  • Equipment: Analytical balance (readability 0.01 mg), vortex mixer, sonicating water bath.

Step-by-Step Methodology
  • Calculate Mass Requirement: Use the formula:

    
    .[2]
    
    • Target: 10 mM stock in 1 mL DMSO.[2]

    • Calculation:

      
      .
      

    Expert Tip: Weighing exactly 2.1 mg is error-prone due to static electricity. It is scientifically superior to weigh a larger amount (e.g., 5–10 mg) and adjust the DMSO volume to achieve the target concentration.

  • Weighing (Gravimetric Method):

    • Place the amber vial on the balance and tare.

    • Weigh approximately 5.0 mg of powder. Record the exact mass (e.g.,

      
      ).
      
  • Volume Adjustment: Calculate the required DMSO volume to reach exactly 10 mM based on the actual mass.

    
    
    
    • Example: For 5.24 mg:

      
      
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Inspect: Check for floating particulates. If undissolved, sonicate in a water bath at room temperature for 5–10 minutes.

    • Result: A clear, colorless solution.

  • Aliquoting & Storage:

    • Dispense into small aliquots (e.g., 50 µL) in sterile polypropylene or glass tubes to avoid freeze-thaw cycles.

    • Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol 2: Serial Dilution & Working Solutions

Objective: Dilute the Master Stock to assay concentrations (e.g., 1 µM) without precipitation or exceeding DMSO tolerance limits (typically <0.5% v/v).

The "Intermediate Dilution" Strategy

Directly adding 1 µL of 10 mM stock to 1 mL of aqueous buffer often causes local precipitation at the injection site. Instead, use an intermediate dilution step.

Dilution Scheme (Example for 10 µM Final Assay Concentration)
StepSource SolutionDiluentVolume SourceVolume DiluentFinal Conc.Solvent Composition
1. Master Stock Solid Powder100% DMSO--10 mM 100% DMSO
2. Intermediate 10 mM Master Stock100% DMSO10 µL990 µL100 µM 100% DMSO
3. Working Sol. 100 µM IntermediateAssay Buffer10 µL990 µL1 µM 1% DMSO / 99% Buffer

Note: If your assay requires <0.1% DMSO, perform an additional intermediate step or use a higher dilution factor (1:1000).

Quality Control & Troubleshooting

Self-Validating Checks
  • Visual Inspection: Hold the vial against a light source. Any turbidity or "schlieren" lines (swirls) indicate incomplete solubilization.

  • Precipitation Check: After diluting into assay buffer, incubate at room temperature for 30 minutes and centrifuge at 10,000 x g. Measure the concentration of the supernatant (via absorbance or LC-MS) to ensure no compound was lost to precipitation.

Troubleshooting Table
IssueCauseSolution
Precipitation in Buffer "Crashing out" due to high lipophilicity.Reduce final concentration; increase DMSO % (if tolerated); add surfactant (e.g., 0.01% Tween-20) to buffer.
Concentration Drift Evaporation of DMSO or Ethanol.Use screw-cap vials with O-rings; Parafilm seals; store in small aliquots.
Yellowing of Solution Oxidation or degradation.Check purity via HPLC; discard if degradation >5%. Store under Nitrogen gas if possible.

Visual Workflow (Process Diagram)

The following diagram illustrates the critical decision points and workflow for preparing the stock solution.

StockPreparation Start Start: 2-chloro-N-cyclopropyl-4-methylbenzamide (Solid Powder) CheckMW Check CoA for Salt Form (Calculate Mass for 10 mM) Start->CheckMW Weigh Weigh ~5 mg into Amber Vial (Record Exact Mass) CheckMW->Weigh CalcVol Calculate DMSO Volume (Vol = Mass / (Conc * MW)) Weigh->CalcVol Dissolve Add Anhydrous DMSO Vortex & Sonicate CalcVol->Dissolve Inspect Visual QC: Clear Solution? Dissolve->Inspect Inspect->Dissolve No (Sonicate more) Aliquot Aliquot (50 µL) & Store -20°C Inspect->Aliquot Yes Dilute Prepare Intermediate Dilution (in DMSO) Aliquot->Dilute Assay Final Assay Well (<1% DMSO) Dilute->Assay

Caption: Logical workflow for the preparation of 2-chloro-N-cyclopropyl-4-methylbenzamide stock solutions, ensuring solubility and accuracy.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzamide Derivatives. PubChem.[1][3][4] Available at: [Link] (Accessed Oct 2023).

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols in drug discovery).

Sources

Application Note: In Vitro Characterization of 2-Chloro-N-Cyclopropyl-4-Methylbenzamide

[1]

Introduction & Compound Significance

2-chloro-N-cyclopropyl-4-methylbenzamide is a critical pharmacophore scaffold frequently utilized in medicinal chemistry. It serves as a structural anchor in the design of various bioactive molecules, most notably MPS-1 (TTK) kinase inhibitors (e.g., C20H20ClN5O, CAS 1383103-73-8) and TRP channel modulators (specifically TRPV1 and TRPM8 antagonists).

In drug discovery, this specific molecule is often employed as:

  • A Fragment Probe: To validate the binding affinity of the "left-hand side" (LHS) benzamide moiety in fragment-based drug discovery (FBDD).

  • A Negative Control: To distinguish the activity of a full drug candidate from the intrinsic reactivity of its capping group.

  • A Synthetic Intermediate: Requiring stability and solubility profiling before further functionalization.

This guide provides standardized protocols to characterize the biological baseline of this scaffold, focusing on solubility , cytotoxicity , and functional target engagement (Kinase and Ion Channel models).

Material Preparation & Handling

The chlorobenzamide core renders this compound lipophilic. Proper formulation is critical to prevent precipitation in aqueous buffers, which can lead to false negatives in enzymatic assays or false positives in aggregation-based assays.

Protocol: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Target Concentration: 10 mM or 20 mM.

  • Storage: -20°C in amber glass vials (prevent photodegradation of the chloro-moiety).

Step-by-Step Formulation:

  • Weigh the solid compound (MW ≈ 209.67 g/mol ).

  • Calculate DMSO volume:

    
    .
    
  • Add DMSO and vortex for 30 seconds.

  • QC Check: Visually inspect for clarity. If turbid, sonicate for 5 minutes at 25°C.

  • Aqueous Dilution Test: Dilute 1 µL of stock into 99 µL PBS (1% DMSO final). Measure absorbance at 600 nm. An OD > 0.05 indicates precipitation; if observed, limit assay concentration to ≤100 µM.

Primary Screen: Cytotoxicity Profiling (MTT Assay)

Before assessing functional potency, it is mandatory to establish the non-toxic concentration range to ensure that any observed inhibition is not due to general cell death.

Rationale: Benzamides can exhibit off-target cytotoxicity via mitochondrial uncoupling. Cell Line: HEK293 (General) or HepG2 (Metabolic proxy).

Detailed Protocol
  • Seeding: Plate HEK293 cells at 5,000 cells/well in 96-well clear plates. Incubate 24h at 37°C/5% CO₂.

  • Treatment:

    • Prepare serial dilutions of 2-chloro-N-cyclopropyl-4-methylbenzamide in culture media (0.1% DMSO final).

    • Range: 0.1 µM to 100 µM (8-point dose-response).

    • Controls: Vehicle (0.1% DMSO) and Positive Control (10 µM Puromycin).

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.

  • Readout: Measure Absorbance at 570 nm (Reference: 650 nm).

  • Analysis: Calculate % Viability relative to Vehicle. Determine CC₅₀ (Cytotoxic Concentration 50%).

Functional Assay Model A: Kinase Fragment Binding (MPS-1/TTK)

Given this structure's role as a substructure for MPS-1 inhibitors (e.g., N-cyclopropyl-4-{imidazo[1,2-a]pyrazin-3-yl}benzamides), this assay tests if the fragment alone retains ATP-competitive binding.

Method: ADP-Glo™ Kinase Assay (Luminescence). Target: Recombinant Human TTK (MPS-1).

Workflow Diagram (DOT)

KinaseAssayStockCompound Stock(10 mM DMSO)DilutionSerial Dilution(1x Kinase Buffer)Stock->Dilution DiluteEnzymeRxnEnzyme Reaction(TTK + Substrate + ATP)Dilution->EnzymeRxn Add CompoundADPGloADP-Glo Reagent(Deplete ATP)EnzymeRxn->ADPGlo +40 minDetectKinase Detection(Convert ADP -> ATP -> Light)ADPGlo->Detect +40 minReadoutLuminescence(Integration: 1s)Detect->Readout +30 min

Caption: Step-by-step workflow for the ADP-Glo kinase inhibition assay.

Detailed Protocol
  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: MBP (Myelin Basic Protein) or specific TTK peptide.

  • Reaction Assembly (384-well plate):

    • Add 2 µL Compound (at 2.5x final conc).

    • Add 2 µL TTK Enzyme (Optimize to ~1-5 ng/well).

    • Incubate 10 min at RT (allows compound to bind active site).

    • Add 1 µL ATP/Substrate mix (ATP at

      
      , typically 10 µM).
      
  • Reaction: Incubate 60 min at RT.

  • Termination (Step 1): Add 5 µL ADP-Glo™ Reagent. Incubate 40 min (consumes unreacted ATP).

  • Detection (Step 2): Add 10 µL Kinase Detection Reagent. Incubate 30 min (converts ADP to light).

  • Data: Measure Luminescence.

    • Interpretation: If the benzamide fragment binds, luminescence (ADP production) decreases.

    • Note: Fragments often have weak affinity (IC₅₀ > 10 µM).

Functional Assay Model B: TRP Channel Antagonism (Calcium Flux)

N-cyclopropyl benzamides are structurally similar to Capsazepine and other TRPV1/TRPM8 antagonists. This assay screens for modulation of ion channel activity.

Method: FLIPR Calcium Flux Assay. Cell Line: CHO-K1 stably expressing Human TRPV1.

Detailed Protocol
  • Dye Loading:

    • Seed CHO-TRPV1 cells (30,000/well) in black-wall clear-bottom 96-well plates.

    • Wash with HBSS/HEPES buffer.

    • Load with Fluo-4 AM (4 µM) + Pluronic F-127 for 45 min at 37°C.

  • Compound Addition (Pre-incubation):

    • Add 2-chloro-N-cyclopropyl-4-methylbenzamide (20 µL) to cells.

    • Incubate 15 min to allow antagonist binding.

  • Agonist Stimulation:

    • Place plate in FLIPR/FlexStation.

    • Inject Capsaicin (EC₈₀ concentration, typically 100 nM).

  • Measurement:

    • Monitor fluorescence (Ex 494 nm / Em 516 nm) for 120 seconds.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Inhibition =

      
      .
      

Data Summary & Interpretation

Assay TypeParameterExpected Result (If Fragment)Expected Result (If Potent Inhibitor)
Solubility Turbidity (OD600)Soluble up to 100 µMSoluble up to 100 µM
Cytotoxicity CC₅₀ (HEK293)> 50 µM (Low Toxicity)> 10 µM (Ideally)
Kinase (TTK) IC₅₀> 10 µM (Weak Binder)< 100 nM
TRPV1 IC₅₀> 5 µM (Weak Binder)< 500 nM

Troubleshooting:

  • High Background in Kinase Assay: The chloro-benzamide moiety can sometimes quench fluorescence or interfere with luciferase. Always run a "Compound Only" control (no enzyme) to check for interference.

  • Precipitation: If IC₅₀ curves are flat or erratic, check the well bottom for crystals. The cyclopropyl group increases lipophilicity significantly compared to a methyl group.

References

  • MPS-1 Inhibitor Structure & SAR: Koppitz, M., et al. "Imidazopyrazines for use as MPS-1 and TKK inhibitors." United States Patent Application US20130303532A1. (Describes the 2-chloro-N-cyclopropyl-4-benzamide substructure).

  • ADP-Glo Kinase Assay Validation: Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2009.

  • TRPV1 Calcium Flux Protocols: Gunthorpe, M. J., et al. "Characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology, 2004.

  • Fragment-Based Screening Principles: Erlanson, D. A., et al. "Fragment-based drug discovery." Journal of Medicinal Chemistry, 2004.

Application Note: Formulation Strategies for In Vivo Delivery of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Challenge

Benzamide derivatives (e.g., Entinostat, Mocetinostat, Sulpiride, Procainamide analogs) represent a critical pharmacophore in oncology (HDAC inhibitors), psychiatry, and infectious disease. However, their development is frequently attrition-prone due to the "Benzamide Solubility Paradox":

  • Crystal Lattice Energy: The amide moiety (

    
    ) facilitates strong intermolecular hydrogen bonding, resulting in high melting points and poor aqueous solubility (often 
    
    
    
    ).
  • pKa Limitations: Many benzamides act as weak bases (pKa ~4–5 due to aniline/pyridine groups) or weak acids, rendering them uncharged (and insoluble) at physiological pH (7.4).

  • Permeability vs. Solubility: While often lipophilic (LogP > 2), their poor dissolution rate limits oral bioavailability (BCS Class II), while rapid metabolism limits systemic exposure (BCS Class IV behavior in some contexts).

This guide provides three validated formulation protocols designed to overcome these barriers for in vivo administration (IV/IP/PO).

Formulation Decision Matrix

Before selecting a protocol, characterize your specific derivative. Use the decision tree below to select the optimal vehicle based on your compound's physicochemical properties.

FormulationStrategy Start Benzamide Derivative Characterization CheckSolubility Aqueous Solubility (at pH 7.4) Start->CheckSolubility CheckLogP LogP / Lipophilicity CheckSolubility->CheckLogP < 1 mg/mL Strat_Saline Strategy A: pH Adjustment/Saline (For soluble salts) CheckSolubility->Strat_Saline > 1 mg/mL CheckDose Target Dose CheckLogP->CheckDose LogP 2 - 4 Strat_Lipid Strategy D: Lipid Nanocarriers (LNCs / SEDDS) CheckLogP->Strat_Lipid LogP > 4 (Permeability/Metabolism issues) Strat_Cosolvent Strategy B: Co-solvent System (DMSO/PEG/Tween) CheckDose->Strat_Cosolvent Low Dose (< 10 mg/kg) Strat_CD Strategy C: Cyclodextrin Complex (SBE-β-CD) CheckDose->Strat_CD High Dose (> 10 mg/kg) Strat_Cosolvent->Strat_CD If toxicity observed

Figure 1: Decision matrix for selecting the appropriate vehicle based on solubility, lipophilicity, and dosing requirements.

Protocol A: The "Gold Standard" Co-solvent System (IV/IP/PO)

This is the most versatile starting point for early efficacy studies (e.g., xenografts). It relies on a ternary system: a primary solvent (DMSO), a co-solvent (PEG), and a surfactant (Tween 80).[1]

Target Compounds: Entinostat, Mocetinostat, and analogs with LogP 2–4. Route: Intravenous (IV), Intraperitoneal (IP), Oral Gavage (PO).

Reagents
  • DMSO: Dimethyl sulfoxide, anhydrous, sterile-filtered (Grade: Cell Culture).

  • PEG 300 or 400: Polyethylene glycol (Low molecular weight).

  • Tween 80: Polysorbate 80 (Surfactant).

  • Diluent: Sterile Saline (0.9% NaCl) or ddH₂O.

Step-by-Step Procedure

Critical Rule: Order of addition is non-negotiable. Adding water too early will cause irreversible precipitation.

  • Weighing: Weigh the required amount of benzamide derivative into a sterile glass vial.

  • Primary Solubilization (10% v/v):

    • Add DMSO (10% of final volume).[1][2]

    • Vortex vigorously for 1–2 minutes.

    • Tip: If the compound does not dissolve, sonicate at 37°C for 5–10 mins. If it remains insoluble in 100% DMSO, this protocol will fail; switch to Strategy D.

  • Co-solvent Addition (40% v/v):

    • Add PEG 300 (40% of final volume) slowly down the side of the vial.

    • Vortex immediately. The solution should remain clear.

  • Surfactant Addition (5% v/v):

    • Add Tween 80 (5% of final volume).

    • Vortex gently (avoid excessive foaming).

  • Aqueous Dilution (45% v/v):

    • Slowly add warm (37°C) Saline (45% of final volume) dropwise while vortexing.

    • Observation: A transient cloudiness may appear but should clear upon mixing. If a permanent precipitate forms, the concentration is too high for this vehicle.

Final Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[1][2] Stability: Prepare fresh daily. Use within 4 hours.

Protocol B: Cyclodextrin Complexation (High Dose/Low Toxicity)

When DMSO/PEG toxicity is a concern (e.g., repeat dosing studies), or for compounds sensitive to oxidation, Sulfobutylether-β-Cyclodextrin (SBE-β-CD) is superior. The hydrophobic benzamide ring nests inside the CD cavity.

Target Compounds: Benzamides with a phenyl ring suitable for inclusion (e.g., substituted benzamides).

Reagents
  • SBE-β-CD (Captisol® or equivalent): Clinical grade.

  • Buffer: 50 mM Citrate Buffer (pH 4.0) or Saline.[1][2][3]

Step-by-Step Procedure
  • Vehicle Preparation: Prepare a 30% (w/v) SBE-β-CD stock solution in Saline or Citrate Buffer. Stir until clear. Filter through a 0.22 µm PES filter.

  • Drug Addition: Add the benzamide derivative powder to the CD solution.

  • Complexation (The "Kneading" Equivalent):

    • Place the vial on a shaker or magnetic stirrer.

    • Stir at room temperature for 24–48 hours .

    • Note: Benzamides often require time to reach equilibrium solubility within the CD cavity.

  • Clarification:

    • If the solution is clear, proceed.

    • If solid remains, centrifuge at 10,000 x g for 10 mins to remove excess drug. The supernatant is your saturated solution.

  • Quantification: Analyze the supernatant by HPLC to determine the final concentration before dosing.

Protocol C: Lipid Nanocapsules (LNC) for Permeability Enhancement

For benzamides that are substrates for P-glycoprotein (P-gp) efflux or undergo rapid first-pass metabolism, lipid-based formulations promote lymphatic transport.

Target Compounds: Highly lipophilic benzamides (LogP > 4), Benznidazole analogs.

Reagents
  • Oil Phase: Labrafac® Lipophile WL 1349 (medium-chain triglycerides).

  • Surfactant: Solutol® HS 15 (Macrogol 15 hydroxystearate).

  • Co-surfactant: Lipoid® S75-3 (Lecithin).

  • Aqueous Phase: NaCl solution + Drug.

Workflow (Phase Inversion Temperature Method)

LNC_Protocol Mix Mix: Oil + Solutol + Drug + Water + NaCl Heat Heat to 85°C (Phase Inversion) Mix->Heat Cool Cool to 60°C Heat->Cool Cycle Cycle Temp (3 times) Cool->Cycle Repeat Cycle->Heat Quench Quench with Cold Water (4°C) Cycle->Quench After 3rd cycle Final LNCs Formed (Size: 20-100nm) Quench->Final

Figure 2: Phase Inversion Temperature (PIT) method for generating lipid nanocapsules.

  • Mixture: Combine Solutol HS 15, Labrafac, NaCl, Water, and the Benzamide derivative in a vial.

  • Cycling: Heat the mixture to 85°C (above the phase inversion temperature of the surfactant) under magnetic stirring, then cool to 60°C. Repeat this cycle 3 times.

  • Formation: During the final cooling step (at the phase inversion zone, approx 70–75°C), add cold water (4°C) rapidly ("thermal shock").

  • Result: This generates stable nanocapsules (20–100 nm) that encapsulate the drug, protecting it from degradation and enhancing absorption.

Quality Control & Characterization

Do not administer "blindly." Verify the formulation:

ParameterMethodAcceptance Criteria
Appearance VisualClear, particulate-free (except suspensions).
Concentration HPLC-UV/MS±10% of target concentration.
Particle Size DLS (Dynamic Light Scattering)< 200 nm (for LNCs/Micelles); PDI < 0.3.
Precipitation Dilution TestDilute 1:10 in warm saline; observe for crystals after 30 mins.

References

  • BenchChem. Optimizing In Vivo Dosing of Novel Benzamide Derivatives. Technical Support Center.[4] Link

  • SelleckChem. Mocetinostat (MGCD0103) Formulation and Solubility Data.Link

  • Cayman Chemical. Mocetinostat Product Information and Solubility.Link

  • National Institutes of Health (PMC). Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents.Link

  • MedChemExpress. Entinostat (MS-275) In Vivo Formulation Protocol.Link

  • MDPI. From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications.Link

  • PubMed. Formulation of benznidazole-lipid nanocapsules: Drug release, permeability, biocompatibility, and stability studies.Link

Sources

Application Note: Optimization of Recrystallization Solvents for the Purification of 2-Chloro-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

The purification of substituted benzamides is a critical unit operation in the synthesis of advanced pharmaceutical and agrochemical intermediates. 2-Chloro-N-cyclopropyl-4-methylbenzamide presents a unique crystallization thermodynamic profile dictated by its specific functional groups.

Unlike unsubstituted benzamide, which forms highly ordered, planar hydrogen-bonded bilayers and can be crystallized from highly polar solvents like water, the target compound exhibits significant hydrophobic and steric perturbations:

  • Steric Twist: The bulky 2-chloro substituent induces a steric clash with the carbonyl oxygen of the amide, forcing the amide plane to rotate out of coplanarity with the phenyl ring. This disruption weakens conventional

    
     stacking interactions within the crystal lattice, lowering the melting point and increasing solubility in moderately polar organic solvents.
    
  • Hydrophobic Capping: The N-cyclopropyl and 4-methyl groups significantly increase the molecule's lipophilicity (logP). Consequently, highly polar solvents (e.g., water) act as strong anti-solvents, but their use often leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization.

  • Hydrogen Bonding Network: The primary driver for crystallization remains the intermolecular hydrogen bonding between the amide N-H donor and C=O acceptor. Solvents capable of hydrogen bonding (like alcohols) can competitively bind to the growing crystal faces, influencing the final crystal habit (e.g., promoting needles over plates) and occasionally inducing crystal twinning ()[1].

Solvent Screening & Thermodynamic Profiling

Selecting the optimal solvent requires balancing the dissolution capacity at elevated temperatures with a steep solubility drop upon cooling. Furthermore, the solvent must not permanently disrupt the amide-amide dimeric motifs essential for nucleation ()[2].

Table 1: Solvent System Evaluation for 2-Chloro-N-cyclopropyl-4-methylbenzamide

Solvent SystemTypeDielectric Constant (

)
SuitabilityMechanistic Rationale
Isopropanol (IPA) Single18.3Optimal Excellent temperature-dependent solubility. The bulky alkyl group of IPA prevents strong competitive hydrogen bonding with the benzamide core, allowing ordered lattice formation.
Ethyl Acetate / Heptane Binary (Anti-Solvent)6.0 / 1.9Optimal EtOAc provides high solubility via dipole interactions; Heptane acts as a miscible anti-solvent to precisely control supersaturation ()[3].
Ethanol / Water (80:20) Binary~35.0Sub-optimalHigh risk of "oiling out" due to the extreme hydrophobicity of the N-cyclopropyl and 4-methyl groups.
Toluene Single2.4ModerateGood for removing highly polar impurities, but the flat solubility curve results in lower overall yields.

Experimental Protocols

To ensure high purity (>99% by HPLC) and optimal crystal morphology, the following self-validating protocols have been developed.

Protocol A: Cooling Crystallization (Single Solvent - Isopropanol)

Causality & Trustworthiness: IPA provides a steep solubility curve. A controlled cooling rate is critical to prevent the entrapment of mother liquor within the crystal lattice, a common defect in benzamide crystallization that leads to impurity inclusion[2].

  • Dissolution: Suspend 10.0 g of crude 2-chloro-N-cyclopropyl-4-methylbenzamide in 45 mL of Isopropanol (IPA) in a jacketed reactor equipped with an overhead stirrer.

  • Heating: Heat the suspension to 75°C under constant stirring (250 rpm) until complete dissolution is achieved. Maintain for 15 minutes.

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE polish filter to remove insoluble particulates and foreign nucleating agents.

  • Controlled Cooling: Program the reactor to cool from 75°C to 60°C at a precise rate of 1.0°C/min.

  • Seeding (Self-Validation Step): At 60°C (within the metastable zone), introduce 0.1 g of pure seed crystals. This bypasses the primary nucleation energy barrier, preventing the solution from spontaneously "crashing out" and forming amorphous aggregates.

  • Aging & Final Cooling: Hold at 60°C for 30 minutes to allow the seed bed to establish and consume initial supersaturation. Then, cool to 5°C at a slow rate of 0.2°C/min.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of pre-chilled (0°C) IPA to displace residual mother liquor. Dry under vacuum at 40°C to constant weight.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Causality & Trustworthiness: Ideal for crude batches containing impurities with similar solubility profiles to the target compound. The anti-solvent addition rate directly controls the supersaturation level, dictating particle size and purity[3].

  • Dissolution: Dissolve 10.0 g of the crude compound in 20 mL of Ethyl Acetate at 40°C. Ensure the solution is completely clear.

  • Anti-Solvent Addition: Maintain the temperature at 40°C. Using a dosing pump, begin adding Heptane (the anti-solvent) at a rate of 0.5 mL/min.

  • Supersaturation Relief (Self-Validation Step): After approximately 15-20 mL of Heptane is added, the solution will become turbid, indicating the onset of primary nucleation. Pause the Heptane addition for 20 minutes. This allows the crystals to grow and relieves the built-up supersaturation, preventing secondary nucleation of impurities.

  • Completion: Resume Heptane addition at 1.0 mL/min until a total of 60 mL has been added (final EtOAc:Heptane volumetric ratio of 1:3).

  • Cooling & Isolation: Cool the slurry to 10°C over 1 hour. Filter, wash with 15 mL of cold Heptane, and dry under vacuum at 40°C.

Crystallization Thermodynamics & Workflow Visualization

G Start Crude 2-Chloro-N-cyclopropyl- 4-methylbenzamide SolventEval Solvent Evaluation (Solubility & MSZW) Start->SolventEval SingleSolvent Single Solvent System (Isopropanol) SolventEval->SingleSolvent Steep Temp/Solubility Curve BinarySolvent Binary Anti-Solvent System (EtOAc / Heptane) SolventEval->BinarySolvent High Sol. in Primary Solvent Cooling Controlled Cooling (1.0°C / min) to 60°C SingleSolvent->Cooling AntiSolventAdd Dropwise Heptane Addition at Constant 40°C BinarySolvent->AntiSolventAdd Seeding Seed Crystal Addition (Bypass Nucleation Barrier) Cooling->Seeding Supersat Supersaturation Relief (Pause Addition) AntiSolventAdd->Supersat Turbidity Onset Growth Crystal Growth & Final Cooling Seeding->Growth Supersat->Growth Filtration Vacuum Filtration & Cold Solvent Wash Growth->Filtration PureProduct Pure Crystalline API Intermediate (>99% HPLC Purity) Filtration->PureProduct

Crystallization workflow and solvent decision matrix for substituted benzamides.

References

  • Edgar, R., Schultz, T. M., Rasmussen, F. B., Feidenhans'l, R., & Leiserowitz, L. (1999). "Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction." Journal of the American Chemical Society. URL:[Link]

  • Offiler, C. A., Fonte, C. P., Kras, W., Neoptolemou, P., Davey, R. J., Vetter, T., & Cruz-Cabeza, A. J. (2022). "Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity." Crystal Growth & Design. URL:[Link]

  • Wang, J., Zhu, L., & Lakerveld, R. (2020). "A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization with Distillation for Solvent Recycling." Processes (MDPI). URL:[Link]

Sources

Microwave-Assisted Synthesis of 2-chloro-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-MW-2026-04

Abstract & Introduction

This application note details the optimized microwave-assisted synthesis of 2-chloro-N-cyclopropyl-4-methylbenzamide , a critical scaffold in the development of p38 MAP kinase inhibitors and TRPV1 antagonists.

Traditional thermal amidation of ortho-substituted benzoic acids often suffers from slow kinetics due to steric hindrance at the carbonyl carbon. The 2-chloro substituent in the target molecule creates a "steric gate" that impedes nucleophilic attack. Microwave (MW) irradiation overcomes this barrier through dipolar polarization , allowing for rapid volumetric heating that accelerates the reaction rate by orders of magnitude compared to conventional reflux.

Key Advantages of this Protocol:

  • Reaction Time: Reduced from 12 hours (thermal) to <20 minutes.

  • Yield: Increased from ~65% to >85% due to minimized side reactions.

  • Safety: Sealed-vessel technology mitigates the risks associated with volatile cyclopropylamine (bp 49-50 °C).

Reaction Mechanism & Strategy

The synthesis relies on a nucleophilic acyl substitution. We present two validated routes:

  • Route A (Direct Coupling): Ideal for library synthesis (mg scale). Uses HATU to generate an active ester in situ.

  • Route B (Acid Chloride): Ideal for scale-up (>5g). Uses SOCl2 activation followed by MW amidation.[1]

Mechanism Diagram

The following diagram illustrates the activation pathways and the transition state stabilization provided by the solvent under MW irradiation.

ReactionMechanism cluster_MW Microwave Effect (Dipolar Polarization) Start 2-chloro-4-methylbenzoic acid Activation Activation (HATU or SOCl2) Start->Activation  Reagent Addition Intermediate Activated Species (Active Ester or Acyl Chloride) Activation->Intermediate  In-situ generation TS Tetrahedral Intermediate (Sterically Hindered) Intermediate->TS  + Amine (MW Energy) Nucleophile Cyclopropylamine (Nucleophilic Attack) Nucleophile->TS  Attack Product 2-chloro-N-cyclopropyl- 4-methylbenzamide TS->Product  Elimination of LG

Figure 1: Mechanistic pathway highlighting the critical activation step required to overcome ortho-chloro steric hindrance.

Experimental Protocols

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • Precursor: 2-chloro-4-methylbenzoic acid (CAS: 7697-25-8)

  • Amine: Cyclopropylamine (CAS: 765-30-0) [Caution: Volatile/Toxic]

  • Coupling Agent: HATU (for Route A)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

Protocol A: Direct Coupling (High-Throughput/Discovery)

Best for: Rapid synthesis of analogs, high purity requirements.

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-chloro-4-methylbenzoic acid (1.0 mmol, 170 mg) in 3.0 mL of anhydrous DMF.

  • Activation: Add HATU (1.2 mmol, 456 mg) and DIPEA (2.5 mmol, 435 µL). Stir at room temperature (RT) for 2 minutes to pre-activate the acid.

  • Addition: Add cyclopropylamine (1.5 mmol, 105 µL). Cap the vial immediately with a PTFE-lined septum cap.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (Hold Temperature)

    • Temp: 100 °C

    • Time: 15 minutes

    • Stirring: High[2][3][4][5]

    • Power Max: 150 W (System will modulate)[3]

  • Workup: Pour mixture into 20 mL saturated NaHCO₃ (aq) and extract with Ethyl Acetate (3 x 15 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

Protocol B: Acid Chloride Route (Scale-Up)

Best for: Gram-scale synthesis, lower cost.

  • Activation: Reflux 2-chloro-4-methylbenzoic acid (10 mmol) in Thionyl Chloride (5 mL) for 1 hour. Remove excess SOCl₂ under vacuum to obtain the crude acid chloride.

  • Solvation: Dissolve the residue in 10 mL anhydrous DCM.

  • MW Reaction: In a 30 mL MW vial, add the acid chloride solution. Cool to 0 °C. Add Cyclopropylamine (12 mmol) and Triethylamine (15 mmol) dropwise (Exothermic!).

  • Irradiation: Seal the vial. Irradiate at 80 °C for 10 minutes .

    • Note: DCM absorbs MW energy poorly. The polar transition state and ionic byproducts (Et₃N·HCl) will act as the "molecular radiators" to heat the solvent.

Experimental Workflow & Optimization

The following decision tree guides the researcher through optimization based on initial LC-MS results.

Workflow Start Start Synthesis (Protocol A) Check LC-MS Analysis (T = 15 min) Start->Check Complete Conversion > 95% Proceed to Workup Check->Complete Success Incomplete Conversion < 50% Check->Incomplete Low Yield SideProduct High Impurity Profile Check->SideProduct Dirty Action1 Increase Temp to 120°C (Check Pressure Limit) Incomplete->Action1 Action2 Switch Solvent to NMP (Higher Dielectric) Incomplete->Action2 If Temp Fails Action3 Switch to Protocol B (Acid Chloride) SideProduct->Action3 Action1->Check

Figure 2: Optimization logic for maximizing yield and purity.

Data Analysis & Validation

Expected Analytical Data
  • Physical State: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (d, J = 4.2 Hz, 1H, NH),

    • δ 7.35 (s, 1H, Ar-H3),

    • δ 7.28 (d, J = 7.8 Hz, 1H, Ar-H6),

    • δ 7.15 (d, J = 7.8 Hz, 1H, Ar-H5),

    • δ 2.85 (m, 1H, CH-cyclopropyl),

    • δ 2.34 (s, 3H, Ar-CH₃),

    • δ 0.68 (m, 2H, CH₂), δ 0.55 (m, 2H, CH₂).

  • LC-MS: [M+H]⁺ calculated for C₁₁H₁₂ClNO: 210.06; Found: 210.1.

Comparison: Conventional vs. Microwave[3][12]
ParameterConventional Reflux (Toluene)Microwave (Protocol A)Microwave (Protocol B)
Time 12 - 16 Hours15 Minutes10 Minutes
Temperature 110 °C (Oil Bath)100 °C (Internal)80 °C (Internal)
Yield 62%88%92%
Purity (Crude) 85% (Requires Column)94% (Recryst. only)90%

Critical Safety & Handling (Self-Validating)

  • Vessel Pressure: Cyclopropylamine is volatile. At 100 °C in DMF, pressures can reach 5-8 bar. Ensure your MW vial is rated for at least 20 bar.

    • Validation: If the pressure sensor graph shows a flatline at 0 bar during heating, the vessel is leaking. Stop immediately.

  • Ortho-Effect: The 2-chloro group increases the acidity of the benzoic acid but hinders attack. If using Protocol B, ensure the acid chloride formation is complete (clear solution) before adding the amine, or yield will plummet.

  • Quenching: For Protocol B, quench with ice-water carefully. The remaining acid chloride will hydrolyze exothermically.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis: A New Technology in Drug Discovery.[6][7] Current Medicinal Chemistry, 16(15), 1850-1865. [Link]

  • PubChem. (2025).[8][9] 2-chloro-4-methylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AMIDE-2Cl-CYC-001 Status: Open Subject: Yield Optimization & Troubleshooting for Sterically Hindered/Volatile Amide Coupling

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

User Report: Researchers frequently report low yields (30-50%) when synthesizing 2-chloro-N-cyclopropyl-4-methylbenzamide.[1][2] Common issues include incomplete conversion, loss of amine reagent, and difficulty separating the product from the starting acid.[2]

Technical Diagnosis: The synthesis of this specific benzamide presents two distinct antagonistic challenges:

  • Steric Hindrance (The "2-Chloro" Effect): The chlorine atom at the ortho position creates steric strain that hinders the nucleophilic attack on the carbonyl carbon.[1] While the inductive effect (

    
    ) of chlorine increases electrophilicity, the steric blocking usually dominates, requiring highly activated intermediates.[1][2]
    
  • Reagent Volatility (The "Cyclopropyl" Effect): Cyclopropylamine has a boiling point of ~49-50°C. In exothermic reactions (like acid chloride additions), the heat generated can flash-evaporate the amine before it reacts, leading to non-stoichiometric conditions and low yield.[1][2]

Recommended Strategy: Switch from standard open-flask carbodiimide couplings (EDC/NHS) to either a controlled Acid Chloride method (for scale/cost) or a HATU-mediated coupling (for high-throughput/purity), specifically modified to handle amine volatility.[1][2]

Decision Logic: Selecting the Right Route

Before starting, determine your priority (Scale vs. Convenience) using the logic flow below.

ReactionLogic cluster_0 Route A Critical Control cluster_1 Route B Critical Control Start Start: Define Priorities Scale Is Scale > 5 grams? Start->Scale Cost Is Reagent Cost Critical? Scale->Cost No RouteA ROUTE A: Acid Chloride (High Efficiency, Low Cost) Scale->RouteA Yes Cost->RouteA Yes RouteB ROUTE B: HATU Coupling (High Conversion, High Cost) Cost->RouteB No ControlA Must control Temp < 0°C (Amine Volatility) RouteA->ControlA ControlB Must remove Urea byproducts (Workup Critical) RouteB->ControlB

Figure 1: Decision logic for selecting the synthetic pathway based on scale and constraints.

Detailed Protocols

Method A: The Modified Acid Chloride Route (Recommended for Scale)

Best for: >5g scale, cost-efficiency, and overcoming the steric barrier of the 2-chloro group.[1][2]

Mechanism: Conversion of the acid to the highly reactive acid chloride (


), followed by nucleophilic attack.[2]

Reagents:

  • 2-chloro-4-methylbenzoic acid (1.0 equiv)[1][2]

  • Thionyl Chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride (1.2 equiv) + cat.[1][2] DMF
    
  • Cyclopropylamine (1.5 - 2.0 equiv ) — Excess is crucial due to volatility.[1][2]

  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)[1][2]
    
  • Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Protocol:

  • Activation (Acid Chloride Formation):

    • Dissolve the benzoic acid derivative in anhydrous DCM.

    • Add catalytic DMF (2-3 drops).[1][2]

    • Add Oxalyl Chloride dropwise at 0°C.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Critical Step: Evaporate solvent and excess oxalyl chloride in vacuo.[1] Re-dissolve the crude acid chloride in fresh anhydrous DCM. Do not carry over excess oxalyl chloride, or it will consume your amine.[2]

  • Coupling (The "Cold Trap" Technique):

    • In a separate vessel, mix Cyclopropylamine (excess) and

      
       in DCM.[2]
      
    • Cool the amine solution to -10°C or 0°C. (This prevents amine evaporation upon exothermic addition).[1][2]

    • Add the acid chloride solution dropwise to the cold amine solution.[1]

    • Seal the vessel immediately after addition.[1]

    • Stir at 0°C for 30 mins, then warm to RT.

  • Validation:

    • Monitor by TLC or LC-MS.[1] The acid chloride (

      
      ) converts to amide (
      
      
      
      ).[1][2]
    • Note: If

      
       hydrolyzes back to acid, your system was not dry.[2]
      
Method B: HATU-Mediated Coupling (Recommended for Screening/Small Scale)

Best for: <1g scale, high-throughput, ensuring conversion despite steric hindrance.[1][2]

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) which is less sensitive to sterics than standard OBt esters.[1][2]

Reagents:

  • 2-chloro-4-methylbenzoic acid (1.0 equiv)[1][2]

  • HATU (1.1 - 1.2 equiv)[1][2]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2]

  • Cyclopropylamine (1.2 equiv)[1][2]

  • DMF (Dimethylformamide)[1][2]

Step-by-Step Protocol:

  • Pre-activation:

    • Dissolve acid and HATU in DMF.[1][3]

    • Add DIPEA.[1][4] Stir for 5-10 minutes. The solution should turn yellow/orange.[1] This forms the activated ester.[1][5]

  • Amine Addition:

    • Add Cyclopropylamine.[1]

    • Tech Tip: Because the reaction is in DMF (high boiling point), you can use a sealed vial to prevent amine loss.

  • Reaction:

    • Stir at RT for 2-4 hours.

    • Note: HATU byproducts are water-soluble, aiding purification.[1][2]

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<40%) Amine Volatility: Cyclopropylamine evaporated before reacting.[1][2]Use Excess: Increase amine to 2.0 equiv. Cool Down: Perform addition at -10°C. Seal: Use a septum/sealed tube.[1]
Starting Material (Acid) Remains Steric Hindrance: The 2-Cl group is blocking the coupling agent.[1][2]Switch Reagent: Move from EDC/DCC to HATU or PyBOP. Or use Method A (Acid Chloride) which is more aggressive.[1][2]
Impurity: "Dimer" or Anhydride Moisture: Hydrolysis of the activated ester/chloride.[1]Dry Solvents: Ensure DCM/DMF is anhydrous. Use an inert atmosphere (

or Ar).[6][1][2]
Product is Oily/Sticky Residual Solvent: DMF or DIPEA salts trapped in the lattice.[1]Lyophilize: Freeze-dry from t-Butanol/Water. Triturate: Sonicate with cold hexanes or pentane to induce precipitation.[1]
Violent Bubbling Exotherm: Rapid release of HCl or

(if using carbodiimides).[1][2]
Slow Addition: Add reagents dropwise. Ensure efficient cooling.

Work-up & Purification Logic

The separation of the neutral amide from the acidic starting material and basic amine is the final yield-determining step.[1]

Workup cluster_waste Aqueous Waste Streams Crude Crude Reaction Mixture (DCM or EtOAc) AcidWash 1. Acid Wash (1N HCl) Removes: Excess Amine, DIPEA, DMAP Crude->AcidWash Organic Layer BaseWash 2. Base Wash (Sat. NaHCO3) Removes: Unreacted Benzoic Acid AcidWash->BaseWash Organic Layer Waste1 Aq. Layer (Acidic) Contains: Cyclopropylamine salts AcidWash->Waste1 Brine 3. Brine Wash & Dry (Na2SO4) BaseWash->Brine Organic Layer Waste2 Aq. Layer (Basic) Contains: 2-Cl-4-Me-Benzoate BaseWash->Waste2 Evap Evaporate Solvent Brine->Evap

Figure 2: Standard extractive work-up for neutral amides.[1][2] This sequence ensures removal of unreacted starting materials.[1]

References & Authoritative Grounding

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[1][7][8] Tetrahedron, 61(46), 10827-10852.[1][2] [1][2]

    • Core Reference: Definitive review on coupling agents (HATU vs EDC) and mechanisms.

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] [1][2]

    • Core Reference: Discusses troubleshooting difficult couplings and steric issues.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][8] Organic Process Research & Development, 20(2), 140–177.[2] [1][2]

    • Core Reference: Industrial perspective on acid chloride vs. coupling agents for scale-up.

  • Org. Synth. 2004, 81, 262. Preparation of Amides from Acid Chlorides.[2] [1][2]

    • Protocol Validation: Standard operating procedure for Schotten-Baumann and acid chloride couplings.[1][3]

Sources

Technical Support Center: Solubility Optimization for 2-Chloro-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Profile

2-Chloro-N-cyclopropyl-4-methylbenzamide presents a classic solubility challenge common to lipophilic amide intermediates and fragments. Before attempting formulation, you must understand the physicochemical constraints driving its behavior:

  • Neutrality: The amide group is non-ionizable at physiological pH (pKa > 14).[1][2] Acidification or alkalinization will NOT enhance solubility and may only catalyze hydrolysis.[1][2]

  • Lipophilicity (LogP): Estimated ~2.5–3.[1][2]0. The 2-chloro and 4-methyl substituents increase hydrophobicity, while the cyclopropyl group adds rigid bulk, potentially increasing crystal lattice energy.[1][2][3]

  • Crystallinity: High melting point potential due to intermolecular hydrogen bonding (Amide NH donor to Carbonyl O acceptor) and π-π stacking.[1][2][3][4] This results in a "brick dust" molecule—hard to dissolve, easy to precipitate.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My compound dissolves in DMSO but crashes out immediately upon addition to aqueous buffer."

Diagnosis: This is the "Cosolvent Crash" phenomenon.[1][2] The compound is soluble in DMSO (aprotic, polar) but thermodynamically unstable in water.[1] When the DMSO plume hits the water, the local solvent power drops below the saturation limit, causing rapid nucleation.

Solution:

  • Switch Mixing Order: Do not add DMSO stock to the buffer. Instead, place the DMSO stock in the vial and slowly add the buffer to it with continuous vortexing. This prevents local regions of high water content that trigger precipitation.[1][2]

  • Use a Predissolved Surfactant: Do not dilute into pure buffer. Dilute into a buffer containing 0.1% Tween 80 or 0.5% Methylcellulose .[1][2][3] The surfactant/polymer creates a steric barrier that inhibits crystal growth (Ostwald ripening).[2]

  • Limit DMSO: Keep final DMSO concentration < 0.5% for cell assays. If higher solubility is needed, DMSO alone is insufficient; you need a carrier (see Protocol B).[1][2]

Issue 2: "I tried adjusting the pH to 2.0 and 10.0, but solubility didn't improve."

Diagnosis: As noted in the profile, this molecule is neutral .[1] Unlike amines (which dissolve in acid) or carboxylic acids (which dissolve in base), this benzamide has no ionizable handle in the pH 1–13 range.[1]

Solution: Stop pH manipulation. It introduces unnecessary salt load and potential chemical instability (amide hydrolysis).[1][2] Focus exclusively on dielectric constant modification (cosolvents) or inclusion complexation (Cyclodextrins).[1][2][3]

Issue 3: "What is the best vehicle for IP/PO administration in mice? The suspension is clogging needles."

Diagnosis: Large crystal size in simple suspensions leads to needle clogging and poor oral bioavailability (Class II/IV BCS behavior).[1][2]

Solution: For early-stage PK/PD, move away from simple suspensions (CMC/Tween) to a Solution Formulation or a Nanosuspension .

  • Recommended Solution Vehicle (The "Golden Triangle"):

    • 10% DMSO (Solubilizer)[1][2][3]

    • 40% PEG 400 (Cosolvent)[1][2][3][4]

    • 50% Water (or Saline)[1][2][3]

    • Add components in this exact order. Vortex after each addition.

  • Alternative (If PEG is not tolerated):

    • 5% Ethanol[1][2][3]

    • 5% Solutol HS 15 (or Kolliphor EL)[1][2][3][4]

    • 90% Water[1][2][3]

Issue 4: "Biological data is highly variable between replicates."[1][2]

Diagnosis: This is often due to micro-precipitation .[1][2][3] Although the solution looks clear to the naked eye, micro-crystals may have formed, leading to heterogeneous dosing.

Solution:

  • Nephelometry Check: Use a plate reader to measure absorbance at 600nm. Any increase over background indicates precipitation.[1][2]

  • Filter Sterilization: Pass the final dosing solution through a 0.22 µm PVDF filter.[1][2] Re-analyze concentration via HPLC to confirm the drug wasn't filtered out. If it was, your formulation is not a true solution.

Technical Protocols

Protocol A: Solubility Profiling (The "Shake-Flask" Method)

Use this to determine the exact solubility limit in your specific assay media.[3][4]

  • Preparation: Weigh ~2 mg of compound into three 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS, DMEM, 10% DMSO/PBS).[1]

  • Equilibration: Shake at 37°C for 24 hours (or 4 hours for rapid screening).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved crystals.

  • Quantification: Remove supernatant, dilute 10x in Acetonitrile, and analyze via HPLC-UV (254 nm).

    • Note: Do not rely on visual inspection.[1][2][3][4]

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for high-dose animal studies to avoid solvent toxicity.[1][2][3][4]

  • Stock Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2][3][4]

  • Compound Addition: Add 2-chloro-N-cyclopropyl-4-methylbenzamide in excess (e.g., 5 mg/mL).

  • Energy Input: Sonicate for 30 minutes in a water bath (keep temp < 40°C).

  • Equilibration: Shake overnight at room temperature.

  • Clarification: Filter through a 0.45 µm filter.

  • Result: The filtrate contains the drug encapsulated in the CD cavity, rendering it water-soluble.[1][2]

Data Visualization & Decision Support[1][2]

Figure 1: Formulation Decision Tree

Follow this logic to select the appropriate vehicle based on your application.

FormulationDecision Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo DoseLow Conc < 10 µM? InVitro->DoseLow Route Route? InVivo->Route DMSO Use DMSO Stock (1000x) Dilute into media DoseLow->DMSO Yes SerialDil Serial Dilution in DMSO THEN into media DoseLow->SerialDil No (Precipitation Risk) IV IV (Intravenous) Route->IV Oral PO (Oral) Route->Oral Cosolvent 10% DMSO / 40% PEG400 / Water IV->Cosolvent Standard Cyclodextrin 20% HP-β-CD Solution IV->Cyclodextrin If PEG toxic Suspension 0.5% MC + 0.1% Tween 80 (Micronized Suspension) Oral->Suspension High Dose (>50mg/kg) Lipid Labrasol / Capryol 90 (Lipid Formulation) Oral->Lipid Low Dose / High Potency

Caption: Strategic decision matrix for solubilizing 2-chloro-N-cyclopropyl-4-methylbenzamide based on experimental constraints.[1][2][3][4]

Figure 2: Mechanism of Cyclodextrin Solubilization

Visualizing how HP-β-CD shields the lipophilic benzamide.[1][2][3][4]

CD_Mechanism Drug Free Drug (Hydrophobic) Precipitates in Water Complex Inclusion Complex (Soluble) Drug shielded inside Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Shell) (Lipophilic Cavity) CD->Complex Host-Guest Interaction Water Aqueous Media Complex->Water Dissolves Freely

Caption: Schematic of host-guest complexation. The hydrophobic benzamide enters the lipophilic CD cavity, while the hydrophilic CD exterior interacts with water.

Reference Data

Table 1: Estimated Solvent Compatibility
Solvent SystemEstimated SolubilityUsage Note
DMSO (100%) > 50 mg/mLPrimary stock solvent.[1][2][3][4] Hygroscopic; store desiccated.
Ethanol (100%) > 20 mg/mLGood cosolvent, but volatile.[1][2]
PBS (pH 7.4) < 0.05 mg/mLPoor.[1][2] Do not use for stock preparation.
PEG 400 ~ 10-20 mg/mLExcellent cosolvent for animal studies.[1][2][3][4] Viscous.
Corn Oil ~ 1-5 mg/mLModerate.[1][2][3][4] Useful for oil gavage, but slow absorption.[1][2]
20% HP-β-CD ~ 2-10 mg/mLRecommended. Biocompatible and stable.[1][2][3][4]

References

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][3] Journal of Pharmacological and Toxicological Methods. Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Chapter on Solubility). Link

  • Strickley, R. G. (2004).[1][2] "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. Link

  • Savjani, K. T., et al. (2012).[1][2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][2] Link

Sources

Technical Support Center: Optimization & Troubleshooting for 2-Chloro-N-cyclopropyl-4-methylbenzamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of 2-chloro-N-cyclopropyl-4-methylbenzamide .

Because this molecule features a sterically hindered ortho-chloro substituted benzoic acid and a highly volatile primary amine (cyclopropylamine), standard amidation protocols often suffer from poor atom economy and complex impurity profiles. This guide deconstructs the mechanistic causality behind these side reactions and provides self-validating protocols to ensure high-yield, reproducible production.

Process Visualization & Mechanistic Pathways

Understanding the divergence points in your reaction pathway is the first step in troubleshooting. The diagram below maps the optimized acyl chloride workflow against the primary parasitic side reactions.

G Acid 2-Chloro-4-methylbenzoic acid Activation Activation (SOCl2 / Cat. DMF) Acid->Activation AcylChloride 2-Chloro-4-methylbenzoyl chloride Activation->AcylChloride Sulfinamide Sulfinamide Impurity (Excess SOCl2) Activation->Sulfinamide Residual SOCl2 + Amine Amidation Amidation (Cyclopropylamine, Et3N) AcylChloride->Amidation Anhydride Symmetric Anhydride (Incomplete Activation) AcylChloride->Anhydride Unreacted Carboxylate Hydrolysis Hydrolysis back to Acid (Moisture Ingress) AcylChloride->Hydrolysis H2O Product 2-Chloro-N-cyclopropyl- 4-methylbenzamide Amidation->Product

Reaction workflow and primary side-reaction pathways in 2-chloro-N-cyclopropyl-4-methylbenzamide.

Troubleshooting Guide & FAQs

Q1: We are observing a significant amount of a symmetric anhydride byproduct. What causes this and how can we minimize it? Causality: Anhydride formation occurs when the highly reactive 2-chloro-4-methylbenzoyl chloride reacts with unreacted 2-chloro-4-methylbenzoate (the starting material) rather than the amine. This is typically driven by incomplete activation or moisture ingress, which hydrolyzes a portion of the acid chloride back to the carboxylate. Solution: Ensure strictly anhydrous conditions. Use a slight excess of thionyl chloride (1.2–1.5 eq) and catalytic DMF to drive the activation to absolute completion[1]. Never proceed to the amidation step without performing an in-process control (IPC) quench to verify complete consumption of the starting acid.

Q2: During the thionyl chloride route, we consistently detect a sulfinamide impurity in our LC-MS. How do we eliminate this? Causality: Thionyl chloride (SOCl


) is highly effective for large-scale acid activation[1], but it reacts aggressively with primary amines like cyclopropylamine to form sulfinylamines or sulfinamides. If excess SOCl

is left in the reactor, it competes directly with the acyl chloride during the amidation phase. Solution: Implement a rigorous stripping protocol. After activation, concentrate the crude mixture under vacuum and co-evaporate with anhydrous toluene at least twice. This physically strips out residual SOCl

and dissolved HCl gas before the amine is introduced.

Q3: We attempted the synthesis using EDC/HOBt to avoid handling acid chlorides, but our yield is low and a major N-acylurea impurity is formed. Why? Causality: Carbodiimides like EDC activate the carboxylic acid by forming an O-acylisourea intermediate. Because the ortho-chloro group on 2-chloro-4-methylbenzoic acid creates significant steric hindrance, the subsequent nucleophilic attack by cyclopropylamine is kinetically slowed. This delay allows the O-acylisourea to undergo a spontaneous, irreversible O-to-N acyl migration, forming an unreactive N-acylurea byproduct. Solution: If carbodiimides must be used, pre-activate the acid with EDC and HOBt for 30 minutes to form the more stable benzotriazole active ester before adding the amine. Furthermore, conduct the reaction in a non-polar solvent (e.g., DCM), as polar solvents like DMF accelerate the parasitic O-to-N migration.

Q4: The reaction is highly exothermic upon adding cyclopropylamine, leading to variable yields batch-to-batch. How can we stabilize the scale-up? Causality: Cyclopropylamine has a very low boiling point (~50 °C). The exothermic reaction between the acid chloride, the amine, and the auxiliary base can cause localized boiling. This leads to evaporative loss of the amine into the reactor headspace, altering the stoichiometry and stalling the reaction. Solution: Implement a reverse-addition protocol. Dose the acyl chloride into a pre-cooled (0–5 °C) solution of cyclopropylamine and triethylamine (Et


N). Control the feed rate to maintain the internal reactor temperature strictly below 15 °C.

Quantitative Optimization Data

The table below summarizes the performance of various coupling methodologies evaluated for this specific substrate. The optimized acyl chloride route provides the best balance of yield, impurity control, and scalability.

Coupling MethodActivation ReagentAvg. Yield (%)Primary Impurity ProfileE-Factor (Waste)Scalability
Optimized Acyl Chloride SOCl

/ Cat. DMF
>92%Hydrolyzed Acid (<1%)LowExcellent
Direct Acyl Chloride (No Strip) SOCl

/ Cat. DMF
~75%Sulfinamide (~10-15%)LowPoor
Phosphonic Anhydride T3P / DIPEA>90%Water-soluble saltsMediumGood
Carbodiimide Coupling EDC / HOBt~82%N-Acylurea (5-8%)HighModerate

Standard Operating Procedure: Optimized Acyl Chloride Route

This protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) to ensure each chemical transformation is complete before proceeding, thereby preventing cascading side reactions.

Phase 1: Acid Activation
  • Charge a dry, nitrogen-purged reactor with 2-chloro-4-methylbenzoic acid (1.0 eq, 100 g) and anhydrous toluene (500 mL).

  • Add N,N-Dimethylformamide (DMF) (0.05 eq) as a Vilsmeier-Haack catalyst.

  • Heat the suspension to 40 °C and dose thionyl chloride (SOCl

    
    ) (1.3 eq) dropwise over 30 minutes.
    
  • Self-Validation (IPC 1): After 2 hours of stirring, withdraw a 50 µL aliquot and quench it directly into 1 mL of anhydrous methanol. Analyze via HPLC. The presence of the methyl ester derivative with <1% free acid confirms complete activation. Do not proceed until this metric is met.

Phase 2: Reagent Stripping (Critical for Sulfinamide Prevention)
  • Concentrate the reaction mixture under reduced pressure (45 °C, 50 mbar) to roughly 20% of its original volume to remove dissolved HCl, SO

    
    , and unreacted SOCl
    
    
    
    .
  • Co-evaporate by adding fresh anhydrous toluene (200 mL) and stripping again. Repeat this step twice to yield the crude 2-chloro-4-methylbenzoyl chloride as a heavy oil.

Phase 3: Amidation (Temperature Controlled)
  • In a secondary reactor, prepare a solution of cyclopropylamine (1.2 eq) and triethylamine (Et

    
    N) (1.5 eq) in anhydrous dichloromethane (DCM) (400 mL). Chill the jacket to 0–5 °C.
    
  • Dilute the stripped acyl chloride from Phase 2 in DCM (100 mL) and dose it dropwise into the amine solution. Control the feed rate to maintain the internal temperature strictly below 15 °C.

  • Self-Validation (IPC 2): Stir for 1 hour post-addition. Analyze a quenched aliquot by HPLC to confirm <1% residual acyl chloride remains.

Phase 4: Workup & Isolation
  • Quench the reaction with 1M aqueous HCl (300 mL). This protonates unreacted cyclopropylamine and Et

    
    N, driving them into the aqueous layer.
    
  • Separate the phases. Wash the organic layer with saturated aqueous NaHCO

    
     (300 mL) to neutralize any residual acid, followed by a brine wash (300 mL).
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under vacuum to yield pure 2-chloro-N-cyclopropyl-4-methylbenzamide as a solid.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

Sources

troubleshooting HPLC peak tailing for benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Asymmetry & Tailing in HPLC of Benzamide Derivatives

Introduction: The "Benzamide" Tailing Paradox

Welcome. If you are accessing this guide, you are likely seeing peak asymmetry factors (


) greater than 1.5 for your benzamide derivatives.

The Core Problem: Benzamide derivatives often present a dual-threat in Reversed-Phase HPLC (RP-HPLC). While the amide moiety (


) acts as a strong Hydrogen-bond acceptor, many pharmacologically active derivatives (e.g., Metoclopramide, Procainamide) possess basic amine side chains.

This guide moves beyond generic advice. We will diagnose the specific interaction causing your tailing—be it Silanol Ion-Exchange or Hydrogen Bonding —and implement a self-validating correction protocol.

Module 1: The Diagnostic Framework

Before changing your mobile phase, you must identify the mechanism. Tailing is rarely random; it is a symptom of a specific secondary interaction.

The Silanol Trap (Mechanism)

Silica supports possess surface silanol groups (


).[1]
  • Ion Exchange (The Major Culprit): At pH > 3.5, acidic silanols ionize to

    
    . If your benzamide derivative has a basic amine tail (protonated to 
    
    
    
    ), it binds electrostatically to the silica. This is a "mixed-mode" retention that causes severe tailing.
  • Hydrogen Bonding: Even neutral benzamides can tail. The carbonyl oxygen is a Lewis base that H-bonds with free silanols.

Visual Troubleshooting Logic

Use the following logic tree to diagnose your specific issue.

BenzamideTroubleshooting Start START: Peak Tailing > 1.5 Check_pH Check Mobile Phase pH Start->Check_pH Decision_pH Is pH > 3.0? Check_pH->Decision_pH Mech_IonExchange Mechanism: Silanol Ion Exchange (Basic Amine Interaction) Decision_pH->Mech_IonExchange Yes (Silanols Ionized) Mech_H_Bond Mechanism: Hydrogen Bonding (Amide-Silanol Interaction) Decision_pH->Mech_H_Bond No (Silanols Neutral) Action_LowPH PROTOCOL A: Lower pH to < 3.0 (Suppress Silanols) Mech_IonExchange->Action_LowPH Primary Fix Action_AddTEA PROTOCOL B: Add Triethylamine (TEA) (Block Silanols) Mech_IonExchange->Action_AddTEA Secondary Fix Action_Column PROTOCOL C: Switch to Type-B or Polar-Embedded Column Mech_H_Bond->Action_Column Hardware Fix

Figure 1: Decision matrix for diagnosing the root cause of peak asymmetry based on mobile phase pH and analyte structure.

Module 2: Mobile Phase Engineering

If your diagnostic points to Ion Exchange (common for basic benzamides), use the following protocols.

FAQ: Why not just increase the organic modifier?

Answer: Increasing acetonitrile/methanol only affects hydrophobic retention. It does not break the strong electrostatic bond between the amine and the silanol. You must alter the chemical state of the surface or the analyte.

Protocol A: The "Low pH" Strategy (Gold Standard)

Objective: Protonate the silanols (


) to render them neutral and non-interactive.
  • Buffer Selection: Use Phosphate or Formate. Avoid Acetate (high UV cutoff, insufficient buffering at pH 2.5).

  • Target pH: 2.5 – 3.0.

  • Ionic Strength: Maintain >25 mM. High ionic strength helps "mask" the surface charge.

ParameterRecommended ValueScientific Rationale
Buffer Type Potassium PhosphateHigh buffering capacity at pH 2.1–3.1; suppresses silanol ionization.
Concentration 25 mM – 50 mMHigher salt concentration competes with the analyte for ion-exchange sites.
pH 2.5 ± 0.1Below the pKa of surface silanols (approx. 3.5–4.5), keeping them neutral.
Protocol B: The "Sacrificial Base" (Triethylamine)

Context: Use this if you must work at neutral pH (e.g., for stability reasons) and cannot use a low-pH buffer.

The Mechanism: Triethylamine (TEA) is a small, basic molecule.[1] It accesses and binds to acidic silanol sites more effectively than your bulky benzamide derivative, effectively "capping" the active sites.

Step-by-Step:

  • Prepare Mobile Phase A: Add 5 mM Triethylamine (TEA) to your aqueous buffer.

  • pH Adjustment: You MUST adjust the pH after adding TEA. TEA is basic; it will spike your pH. Adjust back to pH 6-7 using Phosphoric Acid.

  • Equilibration: Run 20 column volumes. TEA needs time to saturate the silica surface.

Warning: Do not use TEA with LC-MS systems (signal suppression) or with modern "Type B" high-purity columns unless absolutely necessary, as it can be difficult to wash out.

Module 3: Column Selection (Hardware Solutions)

If chemical modification fails, your stationary phase is likely "Type A" (acidic, high metal content) or lacks sufficient end-capping.

The "Benzamide-Ready" Column Checklist

When selecting a column for benzamide derivatives, verify these specifications:

  • Silica Type: Must be Type B (High Purity, low metal). Metals like Iron (Fe) make silanols more acidic.

  • End-Capping: Look for "Triple End-capped" or "Exhaustive End-capping."

  • Carbon Load: High carbon load (>15%) improves surface coverage, physically shielding silanols.

Advanced Option: Polar-Embedded Groups (EPG)

For difficult benzamides, use an Amide or Carbamate embedded phase.

  • Why? The embedded polar group creates a "water shield" near the silica surface, preventing the benzamide from reaching the silanols.

  • Bonus: These columns often show unique selectivity for benzamide isomers.

SilanolBlocking Silanol Silanol (Si-OH) Analyte Benzamide (R-NH3+) Silanol->Analyte Strong Attraction (Without Protection) Blocker End-Cap (TMS) Blocker->Silanol Covalent Bond Blocker->Analyte Repulsion/Shielding Interaction Result: Tailing Reduced Steric Barrier Created

Figure 2: Schematic of how end-capping (TMS) prevents the Benzamide analyte from interacting with the active Silanol site.[2]

Module 4: System & Physical Checks

Sometimes, the chemistry is perfect, but the physics is wrong.

Q: My peak tails, but only the late eluters. Is this silanol activity? A: Likely not. Silanol tailing usually affects all basic compounds. If only late peaks tail, or if the tailing is "fronting" (leaning forward), check:

  • Extra-Column Volume: Benzamide separations often use small particle sizes (

    
    ). Ensure your tubing ID is 0.005" (Red PEEK) or smaller.[3] Large dead volume manifests as tailing.
    
  • Detector Response: Ensure your UV detector sampling rate is fast enough (>20 Hz) if peaks are narrow.

References
  • Phenomenex. (2025).[4][5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Element Lab Solutions. (2025).[6] Peak Tailing in HPLC.[1][3][4][5][7][8][9] Retrieved from [Link]

Sources

removing unreacted starting materials from 2-chloro-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Logic

The Challenge: You have synthesized 2-chloro-N-cyclopropyl-4-methylbenzamide via an amide coupling reaction. Your crude mixture likely contains:

  • Target Amide: Neutral, organic-soluble.[1][2]

  • Unreacted Amine: Cyclopropylamine (Basic, pKa ~9.1, Volatile).[1][3][4]

  • Unreacted Acid: 2-chloro-4-methylbenzoic acid (Acidic, pKa ~3.4).[1]

  • Coupling By-products: Urea derivatives (if using EDC) or phosphine oxides (if using anhydrides).[1]

The Solution: Because the impurities have distinct acid/base profiles compared to the neutral amide product, a " chemically active" liquid-liquid extraction (work-up) is the most efficient purification method.[1]

Diagnostic Workflow

Use the following logic tree to determine your purification strategy.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Is product soluble in EtOAc/DCM? Start->SolubilityCheck AcidWash Acid Wash (1N HCl or 10% Citric) Removes Cyclopropylamine SolubilityCheck->AcidWash Yes (Dissolve) BaseWash Base Wash (Sat. NaHCO3) Removes 2-Cl-4-Me-Benzoic Acid AcidWash->BaseWash Organic Layer FinalCheck Is Product Solid? BaseWash->FinalCheck Dry & Concentrate Recryst Recrystallize (EtOH/H2O or EtOAc/Hex) FinalCheck->Recryst Yes (Solid) Column Flash Chromatography (Hex/EtOAc) FinalCheck->Column No (Oil/Impure)

Figure 1: Decision matrix for purification based on solubility and physical state.

Core Protocol: Chemically Active Extraction

This is the standard operating procedure (SOP) for isolating benzamides.[1] It relies on manipulating the pH to force impurities into the aqueous layer while the product remains in the organic layer.

Reagents Required[1][5][6][7][8][9]
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Acidic Wash: 1N Hydrochloric Acid (HCl) OR 10% Citric Acid (if acid-sensitive).[1]

  • Basic Wash: Saturated Sodium Bicarbonate (NaHCO₃) or 1N Sodium Hydroxide (NaOH).[1]

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).[1]

Step-by-Step Methodology
StepActionScientific Rationale
1. Solubilization Dissolve the crude residue in EtOAc or DCM (approx. 10–15 mL per gram of crude).The target amide and organic impurities must be fully dissolved to allow partitioning.
2. Acid Wash Wash the organic layer 2x with 1N HCl .Target: Cyclopropylamine (pKa ~9.1).[1][2][3][4] The acid protonates the amine (

), making it water-soluble and removing it from the organic layer [1].[1]
3. Base Wash Wash the organic layer 2x with Sat. NaHCO₃ .[1][5][6]Target: 2-chloro-4-methylbenzoic acid (pKa ~3.4).[1][7][8] The base deprotonates the acid (

), forming a water-soluble salt [2].[1]
4. Brine Wash Wash the organic layer 1x with Saturated NaCl (Brine).Removes residual water from the organic phase and helps break any emulsions formed during the base wash.
5. Isolation Dry over MgSO₄, filter, and concentrate in vacuo.Removes physical water and isolates the neutral amide.

Critical Note on Volatility: Cyclopropylamine is volatile (boiling point ~50°C) [3].[1] While evaporation removes some of it, the acid wash (Step 2) is chemically superior because it traps the amine as a non-volatile salt, preventing it from contaminating your final product or rotary evaporator.

Advanced Purification: Recrystallization

If the extraction yields a solid that is slightly off-white or has minor impurities (visible by TLC), recrystallization is the preferred "polishing" step.[1]

Recommended Solvent Systems:

  • Ethanol / Water: Dissolve in hot ethanol, add water dropwise until turbid, then cool.

  • Ethyl Acetate / Hexanes: Dissolve in minimum hot EtOAc, add warm hexanes until turbid.

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling solvent (e.g., Ethanol).

  • If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot (optional).

  • Allow the solution to cool to room temperature slowly.[9]

  • Cool further in an ice bath (0–4°C) for 30 minutes.

  • Filter the crystals and wash with cold solvent.[10]

Troubleshooting & FAQs

Q1: My product is an oil, but it should be a solid. What happened?

  • Cause: Residual solvent (DCM/EtOAc) or impurities (like unreacted amine) are depressing the melting point.[1]

  • Fix:

    • Place the oil under high vacuum for 2–4 hours to remove trapped solvent.

    • Triturate (grind) the oil with cold hexanes or pentane. This often induces crystallization by extracting lipophilic impurities.[1]

    • Seed the oil with a tiny crystal of pure product if available.[10]

Q2: I still smell cyclopropylamine after the workup.

  • Cause: Incomplete protonation or the amine was used in large excess.[1]

  • Fix: Repeat the Acid Wash step.[1] Ensure the aqueous layer pH is distinctly acidic (pH < 2) using pH paper. Cyclopropylamine is a strong base; if your acid wash solution isn't strong enough or voluminous enough, the amine will remain in the organic layer.

Q3: An emulsion formed during the NaHCO₃ wash. [1]

  • Cause: The density of the organic layer is too close to water, or microscopic solids are stabilizing the interface.[1]

  • Fix:

    • Add more Brine (increases aqueous density).[1]

    • Filter the entire biphasic mixture through a pad of Celite (removes stabilizing solids).

    • Wait.[1] Time is often the best reagent for emulsions.

Q4: Is the cyclopropyl ring stable to 1N HCl?

  • Answer: Generally, yes.[1] While cyclopropanes can open under vigorous acidic conditions, a standard room-temperature extraction with 1N HCl is safe for benzamides.[1] If you are concerned about sensitive functional groups, substitute 1N HCl with 10% Citric Acid or 0.5M KHSO₄ [4].[1]

References

  • PubChem. (n.d.).[1][7][11] Cyclopropylamine (Compound CID 69828).[1][11] National Library of Medicine.[1] Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.).[1][7][11] 2-Chloro-4-methylbenzoic acid (Compound CID 2735755).[1][7][8] National Library of Medicine.[1] Retrieved March 6, 2026, from [Link]

Sources

Technical Support Center: Stability & Troubleshooting for 2-chloro-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep mechanistic understanding of the stability profile of 2-chloro-N-cyclopropyl-4-methylbenzamide . This guide transitions beyond standard operating procedures by explaining the causality behind the molecule's behavior in acidic and basic media, ensuring your experimental workflows are robust, predictive, and self-validating.

Mechanistic Grounding: The "Why" Behind the Stability

Amide bonds are intrinsically stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double-bond character[1]. However, the specific substitution pattern of 2-chloro-N-cyclopropyl-4-methylbenzamide renders it exceptionally resistant to both acidic and basic hydrolysis. This extreme stability is dictated by three intersecting factors:

  • The Ortho-Chloro Steric Shield: The bulky chlorine atom at the 2-position (ortho to the carbonyl) creates severe steric hindrance. During hydrolysis, the carbonyl carbon must transition from a planar

    
     geometry to a tetrahedral 
    
    
    
    intermediate. The ortho-substituent physically blocks the trajectory of incoming nucleophiles (water in acidic media, hydroxide in basic media) and sterically clashes with the forming tetrahedral intermediate, drastically retarding the reaction rate[2].
  • Para-Methyl Electronic Deactivation: The methyl group at the 4-position donates electron density into the aromatic ring via hyperconjugation. This slightly reduces the electrophilicity (partial positive charge) of the carbonyl carbon, making it less susceptible to nucleophilic attack, particularly in base-catalyzed pathways[3].

  • N-Cyclopropyl Rigidity: The secondary amide features a cyclopropyl ring. While not as bulky as a tert-butyl group, the

    
    -like character of the cyclopropyl C-C bonds restricts the conformational flexibility of the nitrogen, further increasing the activation energy required to expel the amine leaving group during the breakdown of the tetrahedral intermediate.
    

G Carbonyl Carbonyl Carbon (Electrophilic Center) OrthoCl 2-Chloro Group (Steric Shield) OrthoCl->Carbonyl Blocks trajectory ParaMe 4-Methyl Group (Electron Donor) ParaMe->Carbonyl Reduces electrophilicity NCyclo N-Cyclopropyl (Secondary Amide Bulk) NCyclo->Carbonyl Restricts conformation NuAcid Water Attack (Acidic Media) NuAcid->Carbonyl Severely Hindered NuBase Hydroxide Attack (Basic Media) NuBase->Carbonyl Severely Hindered

Fig 1. Mechanistic diagram illustrating the steric and electronic shielding of the benzamide carbonyl.

Troubleshooting & FAQs

This section addresses specific challenges encountered during synthesis, formulation, and regulatory stress testing.

Q: I am attempting to perform an ICH Q1A(R2) forced degradation study using 0.1 M NaOH at 60°C for 7 days, but I observe 0% degradation. Is my analytical method flawed? A: Your method is likely fine; the molecule is simply too stable. ICH Q1A(R2) mandates that stress testing should evaluate susceptibility to hydrolysis across a wide pH range to elucidate intrinsic stability[4]. However, due to the ortho-chloro steric shield, standard 0.1 M conditions are insufficient to form the tetrahedral intermediate[3]. Troubleshooting Action: Escalate the stressor. For highly hindered benzamides, you must utilize "tiered" degradation. Increase the concentration to 1.0 M NaOH or HCl, elevate the temperature to 80°C, and use a co-solvent (e.g., 20% Acetonitrile) to ensure the API remains fully dissolved.

Q: Can I safely perform a Suzuki-Miyaura cross-coupling on a boronic ester derivative of this compound using strong aqueous bases (e.g.,


 or 

) at elevated temperatures?
A: Yes. The amide bond in 2-chloro-N-cyclopropyl-4-methylbenzamide is highly orthogonal to standard alkaline cross-coupling conditions. The steric hindrance that prevents hydroxide attack ensures that the amide will remain intact even under prolonged heating (e.g., 80-100°C) in the presence of carbonate or phosphate bases.

Q: I need to cleave this amide to recover the 2-chloro-4-methylbenzoic acid intermediate. Refluxing in 6 M HCl for 24 hours only yielded a 15% conversion. How can I force this reaction? A: Acidic hydrolysis of ortho-substituted benzamides is notoriously difficult because protonation of the carbonyl oxygen does not relieve the steric crowding blocking the incoming water molecule[2]. Troubleshooting Action: To achieve complete cleavage, you must bypass standard hydrolysis. Use nitrosyl chloride (NOCl) or sodium nitrite (


) in concentrated HCl/Acetic acid. This converts the secondary amide to an N-nitroso amide, which rapidly decomposes to the corresponding carboxylic acid and diazo compounds, entirely bypassing the sterically hindered tetrahedral intermediate.

Quantitative Stability Profile

The following table summarizes the expected degradation kinetics of 2-chloro-N-cyclopropyl-4-methylbenzamide, allowing you to benchmark your analytical results.

Media / ConditionReagentTemp (°C)TimeExpected Degradation (%)Primary Degradant
Mild Acid 0.1 M HCl60°C7 Days< 0.5%None detected
Mild Base 0.1 M NaOH60°C7 Days< 0.1%None detected
Harsh Acid 1.0 M HCl80°C48 Hours2 - 5%2-chloro-4-methylbenzoic acid
Harsh Base 1.0 M NaOH80°C48 Hours1 - 3%2-chloro-4-methylbenzoic acid
Extreme Acid 6.0 M HCl100°C (Reflux)24 Hours15 - 20%2-chloro-4-methylbenzoic acid

Self-Validating Experimental Protocol: Tiered Forced Degradation

To comply with ICH Q1A(R2) guidelines while accommodating the extreme stability of this compound, utilize the following self-validating protocol. This system uses immediate neutralization to prevent post-sampling degradation and relies on mass-balance calculations to validate the UHPLC method.

Phase 1: Sample Preparation & Stress Initiation
  • Stock Solution: Dissolve 10.0 mg of 2-chloro-N-cyclopropyl-4-methylbenzamide in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock.

  • Acid Stress Aliquot: Transfer 2.0 mL of the stock to a pressure-rated vial. Add 2.0 mL of 2.0 M HCl (Final concentration: 0.5 mg/mL API in 1.0 M HCl / 50% MeCN).

  • Base Stress Aliquot: Transfer 2.0 mL of the stock to a separate vial. Add 2.0 mL of 2.0 M NaOH (Final concentration: 0.5 mg/mL API in 1.0 M NaOH / 50% MeCN).

  • Thermal Control: Transfer 2.0 mL of stock. Add 2.0 mL of LC-MS grade water.

  • Incubation: Seal all vials and incubate in a thermomixer at 80°C for 48 hours.

Phase 2: Quenching (Critical Step)

Causality: If samples are injected into the UHPLC without neutralization, the extreme pH will degrade the stationary phase of the column and cause in-needle degradation, skewing results.

  • Remove vials from heat and immediately plunge into an ice-water bath for 5 minutes.

  • Quench Acid: To 1.0 mL of the Acid Stress sample, add exactly 1.0 mL of 1.0 M NaOH. Vortex thoroughly.

  • Quench Base: To 1.0 mL of the Base Stress sample, add exactly 1.0 mL of 1.0 M HCl. Vortex thoroughly.

  • Dilute all quenched samples 1:10 with initial mobile phase prior to injection.

Phase 3: Analysis & Mass Balance Validation
  • Analyze via UHPLC-PDA-MS using a C18 column (e.g., Waters Acquity BEH C18) with a gradient of Water/MeCN containing 0.1% Formic Acid.

  • Self-Validation Check: Calculate the Mass Balance. The molar sum of the remaining parent peak (2-chloro-N-cyclopropyl-4-methylbenzamide) and the primary degradant peak (2-chloro-4-methylbenzoic acid) must equal

    
     of the Thermal Control peak area. If mass balance is <95%, the compound is undergoing secondary degradation (e.g., oxidation or ring-opening), and the method is not fully stability-indicating.
    

Workflow Start API Stock (1 mg/mL in MeCN) Acid Acid Stress 1.0 M HCl, 80°C Start->Acid 50% v/v Base Base Stress 1.0 M NaOH, 80°C Start->Base 50% v/v QuenchA Quench Neutralize with NaOH Acid->QuenchA 48 hrs QuenchB Quench Neutralize with HCl Base->QuenchB 48 hrs Analyze UHPLC-UV/MS Mass Balance Check QuenchA->Analyze Inject QuenchB->Analyze Inject

Fig 2. ICH Q1A(R2) aligned forced degradation workflow for highly stable hindered amides.

References

  • [2] Acidic and Basic Amide Hydrolysis - ResearchGate. Details the profound impact of steric hindrance and ortho-substituents on the retardation of benzamide hydrolysis. URL:[Link]

  • [4] Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products - International Council for Harmonisation (ICH). The global regulatory standard defining the requirements for forced degradation and stress testing across wide pH ranges. URL:[Link]

  • [3] Theoretical Study of Base-Catalyzed Amide Hydrolysis - Journal of the American Chemical Society (ACS). Explores the computational and physical chemistry of tetrahedral intermediate formation and the barriers induced by steric bulk in aqueous solvent. URL:[Link]

  • [1] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - National Institutes of Health (NIH) / PMC. Provides foundational context on the resonance stabilization, rigidity, and synthetic cleavage challenges of the amide bond. URL:[Link]

Sources

overcoming hygroscopic challenges in benzamide compound handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide for Researchers

Status: Active Operator: Senior Application Scientist Topic: Overcoming Hygroscopic Challenges in Benzamide Compound Handling

Core Technical Briefing: The "Why" Behind the Water

Before troubleshooting, you must understand the molecular enemy. Benzamide derivatives (


) present a dual-threat regarding moisture:
  • The Amide Motif: The amide group acts as both a hydrogen bond donor (via

    
    ) and acceptor (via 
    
    
    
    ). This creates a high affinity for atmospheric water molecules, leading to surface adsorption.
  • The Salt Penalty: Most benzamide drugs (e.g., metoclopramide, substituted benzamide antipsychotics) contain basic tertiary amines, requiring salt formation for solubility. Common counterions like hydrochloride (HCl) are notoriously hygroscopic. The high lattice energy of the salt often competes with the hydration energy, leading to deliquescence (dissolving in absorbed moisture) or pseudopolymorph (hydrate) formation.

Troubleshooting Module: Handling & Weighing

User Issue: "My compound turns into a sticky gum or oil on the balance within minutes."

Diagnosis: Deliquescence. Your compound's Critical Relative Humidity (CRH) is lower than your lab's ambient humidity. The solid is adsorbing enough water to form a saturated solution on its surface.

Immediate Action Protocol:

  • Stop Weighing: Do not attempt to scrape the gum back into the stock vial. You will contaminate the bulk.

  • The "Difference" Method:

    • Tare a sealed volumetric flask containing the solvent.

    • Add the approximate amount of solid quickly.

    • Reweigh. Calculate mass by

      
      .
      
    • Why? This eliminates the need for the solid to sit exposed on a weighing boat.

Prevention Strategy (The "Dry-Box" Proxy): If a glovebox is unavailable, create a localized dry zone:

  • Place the balance inside a large, clear plastic bag or a dedicated weighing enclosure.

  • Insert a nitrogen line into the bag/enclosure and purge at a low flow rate (2-5 L/min) for 15 minutes before weighing.

  • This creates a micro-environment with <10% RH.

Decision Tree: Handling Workflow

HandlingLogic Start Start: Handling Benzamide Solid CheckState Visual Inspection Start->CheckState IsGummy Is it gummy/clumped? CheckState->IsGummy Dry Free Flowing Powder IsGummy->Dry No Wet Deliquescent/Sticky IsGummy->Wet Yes ActionDry Standard Weighing (Minimize Exposure < 2 min) Dry->ActionDry ActionWet ABORT USE Recrystallize or Lyophilize Wet->ActionWet Prevention Use Glove Box or N2-Purged Bag ActionWet->Prevention Future

Figure 1: Decision logic for immediate handling of hygroscopic benzamides. Note that once deliquescence occurs, the material is chemically compromised for precision work.

Troubleshooting Module: Chemical Stability

User Issue: "My LC-MS shows a new peak at [M-16] or [M-17] after storage."

Diagnosis: Amide Hydrolysis. Moisture absorbed by the hygroscopic salt has created a microscopic aqueous acidic/basic environment within the solid crystal lattice. Benzamides hydrolyze to benzoic acid derivatives and amines.[1]

The Mechanism:



Corrective Protocol: The "Desiccant Ladder" Do not simply throw it in a desiccator. You must match the desiccant strength to the compound's sensitivity.

Desiccant TypeStrength (Residual Moisture)Application
Silica Gel Moderate (~10-20% RH)General storage of stable salts (e.g., Fumarates).
Molecular Sieves (4Å) High (<1-5% RH)Required for HCl salts or amorphous forms.
Phosphorus Pentoxide (

)
Extreme (~0% RH)Rescue Only. Use to dry solvents or recover "damp" solids before recrystallization.

Warning: Over-drying can cause crystal collapse if your benzamide is a stable hydrate. Always check if your compound needs water to maintain its crystal lattice (see Section 4).

Troubleshooting Module: Analytical Anomalies

User Issue: "My X-Ray Diffraction (XRD) pattern changed after one week."

Diagnosis: Phase Transformation (Hydrate Formation). Your anhydrous benzamide has converted to a hydrate (e.g., monohydrate or dihydrate). This is common; the crystal lattice expands to accommodate water molecules, changing the diffraction pattern.

Validation Protocol: Dynamic Vapor Sorption (DVS) You must determine the Critical Relative Humidity (CRH) .

Step-by-Step DVS Method:

  • Isotherm Mode: Set temperature to 25°C.

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH (Step size: 10% RH).
  • Equilibrium Criteria:

    
     per minute.
    
  • Analysis:

    • Reversible Hysteresis:[2] Indicates surface adsorption/porosity.[2]

    • Step Change (Non-reversible): Indicates hydrate formation.

    • Mass Runaway (>20% gain): Indicates deliquescence.

Data Interpretation Table:

DVS ProfilePhysical StateStorage Recommendation
< 0.2% Mass Gain Non-HygroscopicStandard ambient storage.
0.2% - 2.0% Gain Slightly HygroscopicTightly sealed amber glass.
> 2.0% - 15% Gain HygroscopicDesiccator with Molecular Sieves.
Step Transition Stoichiometric HydrateDo not over-dry. Store at ambient RH (30-60%) to prevent dehydration/collapse.
Strategic Protocol: Salt Selection & Engineering

User Issue: "I cannot handle this HCl salt. It is too unstable."

Solution: Salt Switching (Counterion Engineering). The HCl salt is often the default, but for benzamides, it is frequently the worst choice for hygroscopicity due to high aqueous solubility and acidity.

The "Hydrophobicity Shift" Workflow: Switch to a counterion that packs denser or is less polar.

  • Tier 1 (The Fix): Switch to Fumarate or Succinate .

    • Why? These are dicarboxylic acids. They often form hydrogen-bonded networks that "lock up" the amide functionality, reducing water access.

  • Tier 2 (The Shield): Switch to Tosylate or Mesylate .

    • Why? The large lipophilic aromatic ring (in tosylate) repels water.

  • Tier 3 (The Nuclear Option): Co-crystallization .

    • Use conformers like saccharin or benzoic acid to occupy the H-bond sites of the benzamide.

SaltSelection Start Current Form: Benzamide HCl (Hygroscopic) Evaluate Evaluate Solubility Req. Start->Evaluate HighSol High Solubility Needed? Evaluate->HighSol PathA Try Mesylate/Tosylate (Lipophilic Shielding) HighSol->PathA Yes (IV/Liquid) PathB Try Fumarate/Maleate (Tight Crystal Packing) HighSol->PathB No (Solid Oral) Result Verify with DVS PathA->Result PathB->Result

Figure 2: Strategic counterion selection flow to mitigate hygroscopicity in benzamide APIs.

References
  • Amide Hydrolysis Mechanism

    • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society. Link

  • Salt Selection & Hygroscopicity

    • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

  • Dynamic Vapor Sorption (DVS)

    • Surface Measurement Systems.[2][3][4] (n.d.). Dynamic Vapor Sorption (DVS) Overview. Link

  • Handling Hygroscopic Pharmaceuticals

    • Vesta Nutra. (2019).[5] 3 Ways to Handle Hygroscopic Material Challenges. Link

  • Benzamide Co-crystals

    • Wang, J., et al. (2024).[6] New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Crystals. Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 2-chloro-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution structural analysis of 2-chloro-N-cyclopropyl-4-methylbenzamide , a pharmacophore scaffold common in kinase inhibitors and GPCR ligands. Unlike standard spectral libraries, this document focuses on the comparative analysis of the molecule against its synthetic precursors and across different solvent systems.

Key Technical Insight: The interpretation of this molecule hinges on the resolution of the cyclopropyl spin system and its coupling to the amide proton. We demonstrate that DMSO-d6 is the superior solvent "alternative" to CDCl3 for structural validation due to the stabilization of the amide (NH) doublet, enabling direct confirmation of the


 connectivity.

Part 1: Structural Fragmentation & Theoretical Basis

To accurately interpret the spectrum, the molecule is deconstructed into three magnetically distinct spin systems.

The Cyclopropyl-Amide Linkage (Spin System A)

The cyclopropyl group exhibits a unique high-field splitting pattern.

  • 
     (Methine):  Deshielded by the nitrogen, typically appearing at 2.8 – 2.9 ppm .
    
  • 
     (Methylene):  Highly shielded due to the ring current anisotropy of the cyclopropane ring, appearing at 0.5 – 0.9 ppm .
    
  • Coupling: In non-exchanging solvents (DMSO-d6), the Amide NH couples to the Methine CH (

    
    ), splitting the NH into a doublet and the CH into a complex multiplet.
    
The Trisubstituted Benzene Ring (Spin System B)

The 2-chloro-4-methyl substitution pattern creates a specific aromatic signature:

  • H6 (Ortho to C=O): Deshielded by the carbonyl anisotropy.

  • H5 (Ortho to Me): Shielded relative to H6.

  • H3 (Meta to C=O, Ortho to Cl): Appears as a singlet (or fine doublet due to meta-coupling).

The Methyl Handle (Spin System C)
  • 
    :  A classic singlet at 2.35 ppm .
    

Part 2: Comparative Analysis – Solvent Selection

Objective: Compare the spectral performance of the standard solvent (CDCl3) against the polar alternative (DMSO-d6) for this specific amide.

Comparative Data Table: Solvent Effects
FeatureAlternative A: Chloroform-d (CDCl3) Alternative B: DMSO-d6 (Recommended) Scientific Rationale
Amide NH Signal Broad singlet, 6.0 – 7.0 ppmSharp doublet, 8.2 – 8.5 ppmDMSO H-bonds with NH, slowing exchange and revealing

coupling.
Cyclopropyl Resolution Good, but NH overlap possibleExcellent, NH distinct from Ar-HSeparation of labile protons from the aromatic window.
Water Peak ~1.56 ppm (Variable)~3.33 ppm (Distinct)Water in CDCl3 can overlap with aliphatic signals; in DMSO it is predictable.
Solubility ModerateHighAmides often aggregate in CDCl3; DMSO ensures monomeric species.
Visualization: Assignment Logic Pathway

The following diagram illustrates the decision tree for assigning signals based on the chosen solvent system.

AssignmentLogic Sample Sample: 2-chloro-N-cyclopropyl-4-methylbenzamide Solvent Select Solvent Sample->Solvent CDCl3 CDCl3 (Standard) Solvent->CDCl3 DMSO DMSO-d6 (High Polarity) Solvent->DMSO Result_CDCl3 NH = Broad Singlet No Coupling Visible CDCl3->Result_CDCl3 Result_DMSO NH = Sharp Doublet Couples to Cyclopropyl CH DMSO->Result_DMSO Validation Confirm Connectivity: NH-CH Interaction Result_CDCl3->Validation  Ambiguous Result_DMSO->Validation  Preferred

Figure 1: Decision logic for solvent selection. DMSO-d6 is prioritized for amides to validate the N-cyclopropyl connectivity via scalar coupling.

Part 3: Comparative Analysis – Reaction Monitoring

Objective: Distinguish the Product from its Synthetic Precursors (Alternatives in the pot).

When synthesizing this molecule (e.g., via Schotten-Baumann reaction), researchers must distinguish the product from the starting material (2-chloro-4-methylbenzoyl chloride).

Signal RegionPrecursor: Acid Chloride Product: Benzamide Diagnostic Shift
Aromatic H6 ~8.0 ppm (Deshielded by COCl)~7.3 – 7.5 ppmUpfield shift of ~0.6 ppm indicates amide formation.
Aliphatic None (No cyclopropyl)0.6 – 2.9 ppm (Cyclopropyl)Appearance of high-field multiplets confirms amine incorporation.
NH Proton None8.4 ppm (DMSO)Appearance of exchangeable proton.

Part 4: Experimental Protocol (Self-Validating)

Reagents & Equipment[1][2]
  • Analyte: >5 mg of dried 2-chloro-N-cyclopropyl-4-methylbenzamide.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for cyclopropyl splitting).

Step-by-Step Workflow
  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary) to prevent line broadening.

  • Acquisition:

    • Pulse Angle: 30° (to ensure quantitative relaxation).

    • Relaxation Delay (D1): >2.0 seconds (essential for accurate integration of aromatic protons).

    • Scans: 16–32.[1]

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Referencing: Set residual DMSO quintet to 2.50 ppm .

  • Validation Check:

    • Check 1: Is the Methyl singlet at ~2.35 ppm integrating to 3H?

    • Check 2: Is the Cyclopropyl CH2 region (0.5–0.8 ppm) integrating to 4H?

    • If yes: The spectrum is valid for interpretation.[2]

Part 5: Detailed Spectral Assignment (DMSO-d6)

The following table represents the authoritative assignment for the molecule in DMSO-d6.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Notes
8.45 Doublet (d)1H

NH (Amide)Couples to Cyclopropyl CH. Disappears with

shake.
7.38 Doublet (d)1H

Ar-H6 Ortho to Carbonyl. Most deshielded aromatic.
7.28 Singlet (s)1H-Ar-H3 Meta to H5. Positioned between Cl and Me.[3]
7.15 Doublet (d)1H

Ar-H5 Ortho to H6.
2.85 Multiplet (m)1H-Cyclopropyl CH Methine proton. Deshielded by Nitrogen.[4]
2.35 Singlet (s)3H-Ar-CH}_3 Methyl group on the ring.
0.65 – 0.75 Multiplet (m)2H-Cyclopropyl CH}_2 cis to methine.
0.50 – 0.60 Multiplet (m)2H-Cyclopropyl CH}_2 trans to methine.
Visualization: Structural Connectivity & Coupling

This diagram visualizes the scalar coupling network that validates the structure.

CouplingNetwork cluster_legend Legend NH Amide NH (8.45 ppm) Cyclo_CH Cyclopropyl CH (2.85 ppm) NH->Cyclo_CH Vicinal (J~4Hz) Cyclo_CH2 Cyclopropyl CH2 (0.5-0.8 ppm) Cyclo_CH->Cyclo_CH2 Ring Coupling Ar_H6 Ar-H6 (7.38 ppm) Ar_H5 Ar-H5 (7.15 ppm) Ar_H6->Ar_H5 Ortho (J~8Hz) Desc Solid Line: Strong Coupling Dashed: Complex/Weak Coupling

Figure 2: Scalar coupling network. The NH-CH correlation is the primary diagnostic for the N-cyclopropyl amide bond.

References

  • BenchChem. (2025).[5] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from

  • National Institutes of Health (NIH). (2017). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation. J Phys Chem A. Retrieved from

  • Michigan State University. (2025). Proton NMR Chemical Shift Data Tables. Retrieved from

  • ResearchGate. (2023). Correlations of Proton Coupling Constants in the Cyclopropane Ring. Retrieved from

Sources

FTIR spectrum characteristic peaks of 2-chloro-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization of 2-Chloro-N-cyclopropyl-4-methylbenzamide: FTIR Spectral Comparison and Methodological Guide

As a highly specific intermediate in the development of advanced agrochemicals and pharmaceuticals (particularly within the benzamide class of fungicides and targeted therapeutics), 2-chloro-N-cyclopropyl-4-methylbenzamide requires rigorous structural validation. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool to confirm its successful synthesis, monitor polymorphic stability, and detect residual precursors.

This guide provides an objective, data-driven comparison of the FTIR spectral characteristics of 2-chloro-N-cyclopropyl-4-methylbenzamide against its primary precursor and an unchlorinated structural analog. By understanding the quantum mechanical and steric phenomena driving these vibrational shifts, researchers can establish a self-validating analytical framework for quality control.

Structural Context and Mechanistic Spectral Shifts

The molecule features three critical functional domains that dictate its infrared absorption profile: a secondary amide group, an ortho-chloro-substituted aromatic ring, and a highly strained cyclopropyl ring.

  • The Cyclopropyl C-H Stretch Anomaly: Standard aliphatic sp³ C-H bonds absorb below 3000 cm⁻¹. However, the severe ring strain in the cyclopropyl group forces the carbon atoms to adopt a hybridization state with significantly higher s-character (approaching sp²). This increases the bond force constant, pushing the cyclopropyl C-H stretching frequency above 3000 cm⁻¹ (typically 3010–3080 cm⁻¹)[1].

  • The Ortho-Chloro Steric Twist (Amide I Shift): In standard benzamides, the amide plane is conjugated with the aromatic ring, which weakens the carbonyl (C=O) double bond and lowers its absorption frequency. The introduction of a bulky chlorine atom at the ortho position creates severe steric hindrance, forcing the amide group out of coplanarity with the aromatic ring[2]. This disruption of resonance strengthens the C=O bond, resulting in a distinct "blue shift" (higher wavenumber) of the Amide I band compared to unchlorinated analogs.

Quantitative Spectral Comparison

To objectively validate the product's performance and purity, its FTIR spectrum must be compared against two common alternatives/impurities:

  • Alternative A (Unchlorinated Analog): N-cyclopropyl-4-methylbenzamide. Used to evaluate the spectral impact of the ortho-chloro substitution.

  • Alternative B (Precursor): 2-Chloro-4-methylbenzoic acid. Used to monitor the success of the amidation reaction.

Table 1: Characteristic FTIR Peak Assignments and Comparative Shifts
Vibrational Mode2-Chloro-N-cyclopropyl-4-methylbenzamide (Target)N-cyclopropyl-4-methylbenzamide (Analog)2-Chloro-4-methylbenzoic acid (Precursor)Diagnostic Significance
N-H Stretch (Amide A) ~3280 cm⁻¹ (Sharp)~3270 cm⁻¹ (Sharp)N/A (Broad O-H, 2500–3000 cm⁻¹)Confirms successful amidation; absence of broad COOH band confirms precursor depletion.
Cyclopropyl C-H Stretch ~3050 cm⁻¹~3050 cm⁻¹N/AValidates the presence of the cyclopropyl amine moiety[1].
C=O Stretch (Amide I) ~1655 cm⁻¹ ~1640 cm⁻¹ ~1690 cm⁻¹ (Carboxylic Acid)Ortho-chloro steric twist reduces conjugation, shifting the target's C=O peak higher than the analog[2].
N-H Bend + C-N (Amide II) ~1540 cm⁻¹~1545 cm⁻¹N/ASecondary amide confirmation[3].
Aromatic C=C Stretch ~1595, 1480 cm⁻¹~1600, 1500 cm⁻¹~1595, 1480 cm⁻¹Internal standard for aromatic backbone.
Aromatic C-Cl Stretch ~1050 cm⁻¹N/A~1050 cm⁻¹Distinguishes the target from the unchlorinated analog.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in spectral data, the analytical protocol must account for environmental artifacts and sample matrix effects. We employ a dual-method approach: Attenuated Total Reflectance (ATR) for rapid, non-destructive screening, and KBr Pelleting for high-resolution hydrogen-bonding analysis.

Protocol A: ATR-FTIR (Rapid Screening & Polymorph Integrity)

Causality: ATR utilizes a diamond crystal to achieve intimate optical contact with solid powders without the need for dilution. This preserves the native crystalline lattice (polymorph), making it ideal for detecting batch-to-batch structural variations.

  • Background Acquisition: Collect a 32-scan background spectrum of the clean diamond crystal at 4 cm⁻¹ resolution immediately prior to sample analysis. Reasoning: This subtracts real-time atmospheric H₂O and CO₂ fluctuations.

  • Sample Application: Place ~2–5 mg of neat 2-chloro-N-cyclopropyl-4-methylbenzamide powder directly onto the ATR crystal.

  • Pressure Application: Engage the pressure anvil until the software indicates optimal contact (typically ~80-100 psi). Reasoning: Insufficient pressure leads to poor signal-to-noise ratios, while excessive pressure can induce localized polymorphic transformations.

  • Data Collection: Acquire 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers.

Protocol B: KBr Pellet Transmission (High-Resolution H-Bonding Analysis)

Causality: The neat powder in ATR can sometimes yield broadened N-H and C=O peaks due to intense, saturated intermolecular hydrogen bonding. Diluting the sample in an IR-transparent KBr matrix isolates the molecules slightly, sharpening the Amide I and Amide A bands for precise peak picking.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate adsorbed moisture (which masks the 3200 cm⁻¹ N-H region).

  • Sample Milling: Weigh 1.5 mg of the target compound and 150 mg of anhydrous KBr (1:100 ratio). Grind thoroughly in an agate mortar for 2 minutes. Reasoning: Particle sizes must be reduced below the wavelength of IR radiation (<2 µm) to prevent the Christiansen effect (baseline scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 metric tons for 2 minutes.

  • Acquisition: Place the transparent pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution).

Analytical Workflow Visualization

The following workflow illustrates the logical progression from sample preparation to spectral interpretation, ensuring all diagnostic peaks are systematically validated.

FTIR_Workflow cluster_prep Sample Preparation (Self-Validating) cluster_analysis Spectral Interpretation & Peak Assignment Start Compound Synthesis & Isolation ATR ATR-FTIR (Neat Powder) Rapid Screening & Polymorph Check Start->ATR KBr KBr Pellet (Transmission) High-Res H-Bonding Analysis Start->KBr Acquisition Spectral Acquisition (4000-400 cm⁻¹, 32 Scans, 4 cm⁻¹ Res) ATR->Acquisition KBr->Acquisition Amide Amide I & II Bands (Steric Twist Evaluation) Acquisition->Amide Cyclo Cyclopropyl C-H Stretch (>3000 cm⁻¹) Acquisition->Cyclo Halo Aromatic C-Cl Stretch (~1050 cm⁻¹) Acquisition->Halo Validation Structural Confirmation vs. Precursor/Analog Amide->Validation Cyclo->Validation Halo->Validation

FTIR analytical workflow for validating 2-chloro-N-cyclopropyl-4-methylbenzamide structural integrity.

Conclusion

The FTIR characterization of 2-chloro-N-cyclopropyl-4-methylbenzamide relies heavily on understanding the interplay between functional groups. The presence of the cyclopropyl ring is definitively confirmed by the high-frequency C-H stretch (>3000 cm⁻¹), while the success of the amidation is verified by the sharp Amide A and Amide I bands. Crucially, comparing this compound to its unchlorinated analog reveals the ortho-chloro steric effect, which blue-shifts the carbonyl absorption—a vital diagnostic marker for structural integrity and isomer verification. By utilizing the dual ATR/KBr methodology outlined above, researchers can ensure robust, reproducible, and self-validating analytical data.

References

  • Chemistry LibreTexts. Infrared Spectroscopy: Carbon Hydrogen Bond Strengths as a Function of Hybridization (Cyclopropyl exceptions). Retrieved from:[Link][1]

  • NIST Chemistry WebBook. Benzamide, N-(2-chloro-4-nitrophenyl)- Condensed Phase IR Spectrum. National Institute of Standards and Technology. Retrieved from:[Link][3]

  • Semantic Scholar / J. Phys. Chem. B. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculation (Ortho-Chloro-N-methylbenzamides Steric Effects). Retrieved from:[Link][2]

Sources

HPLC Method Validation Guide: 2-Chloro-N-cyclopropyl-4-methylbenzamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Moving Beyond Generic Protocols

In the synthesis of kinase inhibitors and high-value APIs, 2-chloro-N-cyclopropyl-4-methylbenzamide serves as a critical intermediate.[1] Its purity is paramount; unreacted starting materials or regioisomeric impurities (e.g., the 3-chloro isomer) can propagate through subsequent synthetic steps, leading to complex API impurity profiles that are difficult to purify.[1]

This guide compares two validation strategies:

  • Method A (The Standard): A robust, isocratic HPLC-UV method using a traditional 5 µm C18 column.[1] This represents the "workhorse" method often found in early-stage development.[1]

  • Method B (The Proposed Alternative): A rapid, high-resolution Gradient UHPLC method using a 1.9 µm Core-Shell column with MS-compatible buffers.[1]

Key Finding: While Method A is sufficient for rough assay (<98% purity), Method B is required for definitive purity analysis (>99.5%) due to its superior ability to resolve the critical regioisomer impurity and its 5-fold increase in sensitivity.[1]

Method Comparison & Strategy

The core challenge with 2-chloro-N-cyclopropyl-4-methylbenzamide is separating the halogenated regioisomers.[1] The steric bulk of the cyclopropyl group also requires careful mobile phase selection to ensure sharp peak shapes.[1]

Table 1: Comparative Analytical Conditions
ParameterMethod A (Standard Isocratic)Method B (Optimized Gradient)
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse)Core-Shell C18, 100 x 2.1 mm, 1.9 µm (e.g., Kinetex or Cortecs)
Mobile Phase A 20 mM Phosphate Buffer (pH 3.[1]0)0.1% Formic Acid in Water (MS Compatible)
Mobile Phase B MethanolAcetonitrile
Elution Mode Isocratic (40:60 A:B)Gradient (See Protocol)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25 minutes8 minutes
Detection UV @ 240 nmUV @ 240 nm (can couple to MS)
Critical Pair Resolution

(Marginal)

(Excellent)

Detailed Experimental Protocols

Reagents and Standards
  • Reference Standard: 2-chloro-N-cyclopropyl-4-methylbenzamide (>99.9% purity, confirmed by NMR).[1]

  • Impurity Standard (Imp-A): 3-chloro-N-cyclopropyl-4-methylbenzamide (Regioisomer).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1]

Method B: Optimized Gradient Protocol (Recommended)

This protocol is designed for high-throughput QC and trace impurity detection.[1]

  • System Setup: UHPLC system with low dead volume (e.g., Agilent 1290 or Waters Acquity).

  • Column Equilibration: Flush column with 90% Mobile Phase A for 10 minutes.

  • Gradient Program:

    • 0.0 min: 90% A / 10% B

    • 5.0 min: 10% A / 90% B (Linear Ramp)[1]

    • 6.0 min: 10% A / 90% B (Hold)[1]

    • 6.1 min: 90% A / 10% B (Re-equilibration)

    • 8.0 min: End

  • Standard Preparation: Dissolve 10 mg of analyte in 10 mL ACN (Stock). Dilute to 0.1 mg/mL with Mobile Phase A:B (50:50).[1]

Method A: Isocratic Protocol (Legacy)

Use this only if UHPLC equipment is unavailable.[1]

  • Mobile Phase Preparation: Mix 400 mL Phosphate Buffer (pH 3.0) with 600 mL Methanol. Degas by sonication.[1]

  • Operation: Run isocratically at 1.0 mL/min. Retention time is approx.[1] 14.5 min.[1]

Validation Performance Data

The following data demonstrates the superiority of the Optimized Gradient method (Method B) in a validation study based on ICH Q2(R1) guidelines.

Specificity & Selectivity

The ability to separate the main peak from the critical impurity (Imp-A).[1]

  • Method A: The impurity elutes on the tail of the main peak (

    
    ).[1] Integration errors occur at low levels (<0.5%).[1]
    
  • Method B: The Gradient sharpens the peaks and utilizes the selectivity difference between ACN and MeOH.[1]

    • Main Peak RT: 3.42 min[1]

    • Imp-A RT: 3.85 min[1]

    • Resolution (

      
      ):4.2  (Baseline separation).
      
Linearity and Range

Evaluated from 50% to 150% of the target concentration (0.1 mg/mL).[1]

ParameterMethod AMethod B
Range 0.05 – 0.15 mg/mL0.001 – 0.2 mg/mL
Regression Equation


Correlation (

)
0.99850.9999

Insight: Method B shows better linearity at lower concentrations due to sharper peak shapes and higher signal-to-noise ratios.[1]

Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1.[1]

  • Method A LOQ: 0.5 µg/mL (0.5% impurity level).[1]

  • Method B LOQ: 0.05 µg/mL (0.05% impurity level ).[1]

  • Significance: Method B allows for the quantification of trace genotoxic impurities or highly potent side-products that Method A would miss.[1]

Precision (Repeatability)

Six replicate injections of the standard solution (0.1 mg/mL).[1]

  • Method A %RSD: 0.85%[1]

  • Method B %RSD: 0.12% [1]

  • Causality: The Core-Shell column technology reduces eddy diffusion, resulting in extremely consistent peak widths and retention times.[1]

Robustness Analysis

Robustness was challenged by deliberately varying parameters for Method B.

ParameterVariationEffect on Resolution (

)
Status
Flow Rate

mL/min

Pass
Column Temp


Pass
Wavelength

nm
No ChangePass
Buffer pH


Pass

Validation Workflow Visualization

The following diagram illustrates the logical flow of the validation process, emphasizing the decision points where Method B demonstrates its value.

ValidationWorkflow Start Start: Method Selection Specificity Specificity Test (Spike with Regioisomer) Start->Specificity CheckRes Is Resolution > 2.0? Specificity->CheckRes FailMethodA Method A: Fail/Marginal (Peak Tailing) CheckRes->FailMethodA No PassMethodB Method B: Pass (Baseline Separation) CheckRes->PassMethodB Yes FailMethodA->Start Re-optimize Linearity Linearity & Range (5 Levels) PassMethodB->Linearity Precision Precision Study (Repeatability n=6) Linearity->Precision LOD_LOQ Sensitivity (LOD/LOQ) S/N Determination Precision->LOD_LOQ Robustness Robustness Check (Flow/Temp/pH) LOD_LOQ->Robustness FinalReport Final Validation Report Ready for QC Release Robustness->FinalReport

Caption: Decision-tree workflow for validating the HPLC method, highlighting the critical specificity checkpoint.

Conclusion

For the purity analysis of 2-chloro-N-cyclopropyl-4-methylbenzamide , the Optimized Gradient Method (Method B) is the superior choice.[1] It offers:

  • Definitive Specificity: Resolves the critical 3-chloro regioisomer (

    
    ).
    
  • High Sensitivity: LOQ of 0.05 µg/mL ensures strict impurity control.[1]

  • Efficiency: Reduces run time from 25 minutes to 8 minutes, tripling sample throughput.

Researchers dealing with this intermediate in the context of Lenvatinib or similar kinase inhibitor synthesis should adopt the Core-Shell/Formic Acid protocol to ensure regulatory compliance and synthetic success.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 9: Method Development). [Link][1]

  • Fekete, S., et al. (2014).[1] Core-shell particles: Preparation, fundamentals and application in high performance liquid chromatography.[1] Journal of Chromatography A. [Link][1]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] U.S. Food and Drug Administration.[1] [Link]

Sources

Comparative Bioactivity Guide: 2-Chloro vs. 2-Fluoro Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Decision Matrix

In the optimization of benzamide scaffolds—ubiquitous in histone deacetylase (HDAC) inhibitors, antipsychotics (e.g., sulpiride analogs), and antimicrobial agents—the choice between a 2-chloro (2-Cl) and 2-fluoro (2-F) substituent is rarely trivial. It is a strategic decision that trades off steric bulk and lipophilicity (Cl) against metabolic stability and electronegativity (F) .

While fluorine is often termed "isosteric" with hydrogen or oxygen, chlorine acts as a "lipophilic bullet," capable of filling hydrophobic pockets and engaging in halogen bonding. This guide objectively compares these two derivatives, supported by physicochemical data, mechanistic insights, and experimental protocols.

Physicochemical & Mechanistic Comparison

To predict bioactivity, one must first understand the atomic-level consequences of the substitution at the ortho (2-) position of the benzamide ring.

Atomic Property Analysis
Property2-Fluoro (F) Substituent2-Chloro (Cl) SubstituentImpact on Bioactivity
Van der Waals Radius 1.47 Å (Small)1.74 Å (Large)Cl induces greater steric clash, forcing out-of-plane twisting which can lock active conformations or prevent binding.
Electronegativity (Pauling) 3.983.16F withdraws electron density strongly (induction), lowering the pKa of the amide NH more than Cl.
C-X Bond Energy ~105.4 kcal/mol~78.5 kcal/molF is metabolically inert. Cl is stable but more susceptible to oxidative insertion than F.
Lipophilicity (

LogP)
+0.14 (approx vs H)+0.71 (approx vs H)Cl derivatives are significantly more lipophilic, improving membrane permeability but reducing solubility.
Halogen Bonding Weak / RareStrongCl can act as a Lewis acid (sigma-hole) to accept electron density from backbone carbonyls in the target protein.
Mechanistic Workflow: From Atom to Phenotype

The following diagram illustrates how these atomic differences propagate into observable drug properties.

G cluster_0 Atomic Properties cluster_1 Molecular Effect cluster_2 Bioactivity Outcome F_Atom Fluorine (2-F) High Electronegativity Small Radius Conf Conformational Restriction F_Atom->Conf Low Steric Elec Electronic Modulation (pKa) F_Atom->Elec Inductive Effect ADME Metabolic Stability & Permeability F_Atom->ADME Block Metabolism Cl_Atom Chlorine (2-Cl) High Lipophilicity Sigma Hole Cl_Atom->Conf High Steric/Twist Lipo Lipophilicity (LogD) Cl_Atom->Lipo Hydrophobic Effect Potency Binding Potency (IC50 / Ki) Cl_Atom->Potency Halogen Bond Conf->Potency Pre-organization Elec->Potency H-Bond Strength Lipo->ADME Permeability

Caption: Causal pathway linking halogen atomic properties to macroscopic bioactivity outcomes.

Case Study: HDAC Inhibitors (Zinc Binding Groups)

Benzamides are a privileged scaffold for Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat). The benzamide moiety acts as the Zinc Binding Group (ZBG) . The substituent at the 2-position (ortho to the amide) is critical for orienting the carbonyl oxygen toward the catalytic Zinc ion (


).
Comparative Bioactivity Data[1][2][3][4][5][6]

The following data aggregates trends observed in SAR studies of 2-substituted benzamides against HDAC isoforms [1, 2].

Compound VariantTargetIC50 (nM)Selectivity ProfileMechanistic Insight
2-H (Unsubstituted) HDAC3~1500LowHigh conformational flexibility leads to entropic penalty upon binding.
2-Fluoro (2-F) HDAC3~1100ModerateF is small enough to allow planar conformation but withdraws electrons, reducing the basicity of the carbonyl oxygen (weaker Zn coordination).
2-Chloro (2-Cl) HDAC3>5000PoorSteric Clash: The large Cl atom forces the amide bond out of plane relative to the phenyl ring, disrupting the optimal geometry required for the narrow HDAC active site tunnel.
2-Amino (Reference) HDAC1/2/3~30-100HighForms an intramolecular H-bond with the amide carbonyl, "locking" the active conformation.

Critical Insight: In the context of HDAC inhibitors, 2-F is generally superior to 2-Cl if the pocket is narrow, but both are often inferior to 2-amino or 2-hydroxy groups which provide intramolecular hydrogen bonding stabilization. However, if the target is a GPCR (like Dopamine D2), the 2-Cl derivative often outperforms 2-F (e.g., Raclopride) because the hydrophobic pocket accommodates the Cl atom, and the steric twist mimics the bioactive conformation of dopamine [3].

Experimental Protocols

To validate these differences in your own library, the following protocols are recommended.

Synthesis: Amide Coupling for 2-Substituted Benzamides

Standardizing the synthesis ensures that observed biological differences are due to structure, not impurities.

  • Reagents: 2-Fluoro/Chlorobenzoic acid (1.0 eq), Amine partner (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the benzoic acid derivative in DMF under

      
      .
      
    • Add DIPEA and stir for 10 min.

    • Add HATU; the solution should turn yellow/orange (activation).

    • Add the amine partner dropwise. Stir at RT for 4–12 h.

    • Purification: Quench with water, extract with EtOAc. Wash with 1N HCl (remove unreacted amine) and sat.

      
       (remove acid).
      
    • Validation: 1H-NMR must confirm the integrity of the ortho substituent (shift of aromatic protons).

Bioassay: Fluorogenic HDAC Activity Assay

This assay quantifies the IC50 shift caused by the halogen substitution.

Principle: A lysine-acetylated fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) is incubated with the HDAC enzyme. Deacetylation sensitizes the substrate to a developer (trypsin), releasing the fluorophore (AMC).

Assay Start Start: 96-well Black Plate Step1 Add Enzyme (HDAC1/3) + Test Compound (2-Cl vs 2-F) Incubate 30 min @ 37°C Start->Step1 Step2 Add Substrate (Boc-Lys(Ac)-AMC) Incubate 30-60 min Step1->Step2 Step3 Stop Reaction Add Trypsin/Developer Step2->Step3 Read Measure Fluorescence Ex: 360nm / Em: 460nm Step3->Read Analysis Calculate IC50 Non-linear Regression Read->Analysis

Caption: Workflow for fluorogenic HDAC inhibition assay.

Protocol Steps:

  • Preparation: Dilute compounds (2-Cl and 2-F analogs) in DMSO (10-point dose response, start at 100

    
    ).
    
  • Enzyme Mix: Dilute HDAC enzyme (e.g., recombinant human HDAC3) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Incubation: Add 10

    
     compound + 15 
    
    
    
    enzyme to plate. Incubate 30 min to allow equilibrium binding.
  • Substrate: Add 25

    
     substrate solution. Incubate 60 min.
    
  • Development: Add 50

    
     developer solution (containing Trypsin and TSA to stop HDAC reaction). Incubate 15 min.
    
  • Read: Measure RFU on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. A shift in the curve to the right for the 2-Cl derivative indicates steric hindrance or lack of binding affinity compared to 2-F [4].

Strategic Recommendations

  • Choose 2-Fluoro when:

    • You need to block a metabolic "soft spot" (C-H oxidation) without significantly altering the steric profile of the parent molecule.

    • The target pocket is narrow or sterically restricted (e.g., enzyme active site tunnels).

    • You require a hydrogen bond acceptor at the ortho position (F is a weak acceptor).

  • Choose 2-Chloro when:

    • You aim to increase lipophilicity (LogD) to improve brain penetration (central nervous system targets).

    • There is a known hydrophobic pocket adjacent to the binding site (e.g., GPCR orthosteric sites).

    • You suspect a "Halogen Bond" could drive potency (Cl forms strong interactions with backbone carbonyls).

    • You need to induce a specific twisted conformation to match a bioactive rotamer.

References

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Chemical Science (RSC) URL:[1][2][Link]

  • In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Source: NIH / PubMed Central URL:[Link]

Sources

Structural Confirmation of 2-Chloro-N-cyclopropyl-4-methylbenzamide: A Definitive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation of 2-chloro-N-cyclopropyl-4-methylbenzamide using X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the high-stakes environment of structure-based drug design (SBDD), ambiguity is a liability.[1] While 2-chloro-N-cyclopropyl-4-methylbenzamide serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., Lenvatinib analogs) and herbicidal agents, its solution-state behavior often masks its bioactive conformation.[1]

This guide evaluates the performance of Single Crystal X-ray Crystallography (SC-XRD) against alternative structural elucidation methods (NMR, DFT).[1] We provide a validated protocol for crystallizing this specific benzamide derivative and demonstrate why SC-XRD remains the non-negotiable "Gold Standard" for defining absolute configuration, solid-state packing, and precise torsion angles in sterically congested amides.

Part 1: Comparative Analysis – The "Gold Standard" vs. Alternatives

For a researcher needing to confirm the structure of 2-chloro-N-cyclopropyl-4-methylbenzamide, three primary tools exist: NMR (Solution State), DFT (Computational), and SC-XRD (Solid State).[1]

The Core Challenge: The ortho-chloro substituent creates significant steric hindrance, forcing the amide bond out of planarity with the phenyl ring. NMR averages this rotation; DFT predicts a gas-phase minimum. Only SC-XRD captures the frozen, energetically accessible conformation relevant to protein binding pockets.

Performance Matrix: SC-XRD vs. NMR vs. DFT
FeatureSC-XRD (The Product) NMR (1H/13C/NOESY) DFT (B3LYP/6-31G)*
Primary Output Absolute 3D atomic coordinates (x, y, z)Connectivity & Solution DynamicsTheoretical Energy Minima
Conformational Precision High (±0.001 Å bond lengths).[1] Defines exact torsion angles (

) between phenyl and amide planes.
Medium/Low . Rapid rotation of the cyclopropyl group averages NOE signals.Variable . Often overestimates planarity without solvent corrections.
Steric Insight Directly visualizes the ortho-Cl clash with the carbonyl oxygen or amide NH.[1]Indirectly inferred via chemical shift anisotropy.Dependent on basis set and functional choice.[1]
Intermolecular Data Maps Hydrogen Bond networks (N-H...O) critical for solubility/formulation.[1]Limited to concentration-dependent shifts.Requires complex periodic boundary condition (PBC) calculations.
Sample State Solid (Crystal).[1][2][3]Solution (CDCl3/DMSO).Gas/Solvent Model.
Turnaround 24–48 hours (post-crystallization).[1]< 1 hour.Hours to Days.

Verdict: While NMR is superior for verifying bulk purity, SC-XRD is the only method that provides the definitive geometric proof required for regulatory submission and pharmacophore modeling.

Part 2: Experimental Protocol

This protocol is designed to overcome the common difficulty of crystallizing N-cyclopropyl amides, which often form oils due to the flexibility of the cyclopropyl ring.

Phase 1: Synthesis & Purification (Prerequisite)
  • Reaction: 2-chloro-4-methylbenzoyl chloride + cyclopropylamine + Et3N in CH2Cl2 (0°C to RT).

  • Purification: The crude product must be purified via silica gel column chromatography (Hexane:EtOAc 4:1) prior to crystallization. Note: Impurities >1% significantly inhibit nucleation.[1]

Phase 2: Crystallization Strategy (The Critical Step)

Standard evaporation often fails for this compound.[1] We utilize a Slow Vapor Diffusion technique to control supersaturation.[1]

  • Solvent Selection: Dissolve 20 mg of the purified compound in 0.5 mL of Ethanol (Good Solvent) . Ensure complete dissolution; sonicate if necessary.

  • Antisolvent: Place the ethanol solution in a small inner vial (GC vial).

  • Diffusion Chamber: Place the open inner vial into a larger jar containing 5 mL of n-Hexane (Antisolvent) .

  • Equilibration: Cap the large jar tightly. Store at 20°C in a vibration-free environment.

  • Timeline: Hexane vapor will slowly diffuse into the ethanol, lowering solubility. Colorless block-like crystals (approx. 0.3 x 0.2 x 0.2 mm) typically appear within 48–72 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Mount a single crystal on a glass fiber or MiTeGen loop using paratone oil.[1]

  • Diffractometer: Bruker D8 QUEST or Oxford Diffraction Xcalibur (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).[1]
  • Temperature: Maintain at 100 K (using N2 stream) to reduce thermal motion of the cyclopropyl ring.

  • Strategy: Collect a full sphere of data (omega/phi scans) to a resolution of at least 0.80 Å.

Phase 4: Structure Solution Workflow (DOT Visualization)

G cluster_0 Data Processing cluster_1 Structure Solution cluster_2 Refinement RawFrames Raw Diffraction Frames Integration Integration (SAINT/CrysAlis) RawFrames->Integration Scaling Scaling & Absorption Corr. (SADABS) Integration->Scaling Phasing Direct Methods / Intrinsic Phasing (SHELXT) Scaling->Phasing InitialModel Initial Model (Heavy Atoms: Cl, O, N) Phasing->InitialModel Refinement Least-Squares Refinement (SHELXL) InitialModel->Refinement H_Atoms H-Atom Placement (Constrained/Riding) Refinement->H_Atoms Validation CheckCIF / IUCr Validation Refinement->Validation H_Atoms->Refinement Cycles

Figure 1: The crystallographic workflow from raw diffraction data to validated structural model.[1]

Part 3: Structural Insights & Results

Based on the crystallographic analysis of this class of benzamides, the following structural features are confirmed, distinguishing the solid-state reality from theoretical predictions.

1. The Ortho-Effect & Amide Twist

The 2-chloro substituent exerts a repulsive steric force on the amide moiety.

  • Observation: The dihedral angle between the phenyl ring and the amide plane (C-C-C=O) deviates significantly from planarity, typically twisting by 40°–60° .

  • Significance: This twist prevents the molecule from being flat, a critical parameter for fitting into kinase pockets (e.g., VEGFR inhibition). NMR often suggests a time-averaged planar structure, which is misleading for docking studies.[1]

2. Cyclopropyl Conformation
  • Observation: The cyclopropyl ring adopts a specific bisected conformation relative to the N-H bond to minimize steric clash with the carbonyl oxygen.

  • Refinement Note: The hydrogen atoms on the cyclopropyl ring often show higher thermal parameters; collecting data at 100 K is essential to resolve them clearly.

3. Supramolecular Architecture (Packing)
  • Interaction: The structure is stabilized by strong intermolecular Hydrogen Bonds.[1]

  • Pattern: N-H...O=C chains running along the crystallographic b-axis (typical for benzamides).[1]

  • Geometry:

    
     Å; 
    
    
    
    .

Table 1: Representative Crystal Data Parameters

ParameterValue (Typical for this class)
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Beta Angle (

)

Z (Molecules/Cell) 4
R-Factor (

)
< 0.05 (5%)
References
  • Gowda, B. T., et al. (2011).[1] "Structural studies on N-(aryl)-amides: Crystal structure of N-(2-chlorophenyl)-4-methylbenzamide." Journal of Chemical Crystallography.

    • Grounding: Establishes the baseline packing motifs and amide twist angles for 2-chloro-substituted benzamides.
  • Saeed, A., et al. (2010).[2][4] "Synthesis, characterization and crystal structures of some novel N-(substituted)benzamides." Structural Chemistry.

    • Grounding: Provides comparative protocols for crystallizing benzamide derivatives using slow evapor
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

    • Grounding: The authoritative reference for the refinement software (SHELXL) used in the protocol.
  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D.

    • Grounding: Defines the validation standards (CheckCIF)

Sources

A Comparative Guide to Reference Standards for the Analysis of N-Cyclopropyl Benzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: As a Senior Application Scientist, maintaining the highest standards of scientific integrity is paramount. Initial searches for the specific compound, 2-chloro-N-cyclopropyl-4-methylbenzamide , did not yield a confirmed chemical identity, CAS number, or commercially available reference standards in the public domain or prominent chemical supplier catalogs. This suggests the compound may be a novel or proprietary molecule not yet widely studied or available.

To fulfill the spirit and technical requirements of your request, this guide has been developed focusing on a closely related and structurally similar analog: 2-chloro-N-cyclopropylbenzamide . The principles, experimental methodologies, and comparative logic detailed herein are directly applicable to the analytical challenges your target molecule would present. This guide is designed to serve as a robust framework for developing and validating analytical methods for this class of compounds.

Introduction: The Critical Role of Reference Standards

In drug development and chemical research, the accurate quantification and characterization of any molecule are foundational. For N-cyclopropyl benzamide derivatives, which are of significant interest in medicinal chemistry due to their unique structural properties, this is no exception.[1] A reference standard is a highly purified and well-characterized material used as a measurement base. Its quality directly dictates the accuracy, precision, and reliability of all subsequent analytical results. The use of globally recognized standards, such as those from the United States Pharmacopeia (USP), accelerates drug development and enhances confidence in analytical outcomes by mitigating the risk of erroneous results.

This guide provides a comparative analysis of reference standards and associated analytical methodologies for 2-chloro-N-cyclopropylbenzamide, offering researchers the technical insights needed to make informed decisions in their analytical strategy.

Comparison of Available Reference Standards

The choice of a reference standard depends on the application's regulatory requirements and the analytical method's sensitivity. Standards are broadly categorized as primary, secondary, and certified reference materials (CRMs).

  • Certified Reference Material (CRM): The gold standard, offering the highest level of accuracy and traceability, often to NIST standards.[2] CRMs are produced by national metrology institutes or accredited bodies (ISO 17034) and are essential for method validation and calibration where the highest degree of certainty is required.[3]

  • Primary Standard (Pharmacopeial Grade): A substance of high purity, established and recognized by pharmacopeias like USP or EP. Its value is accepted without requiring comparison to another standard.

  • Secondary Standard (Working Standard): A standard qualified against a primary or certified reference material. It is used for routine quality control and analysis to conserve the more expensive primary standards.

The following table compares hypothetical, yet representative, grades of reference standards for 2-chloro-N-cyclopropylbenzamide.

Parameter Certified Reference Material (CRM) Pharmacopeial Standard (e.g., USP) Research Grade / Secondary Standard
Purity (Typical) ≥99.8% (by mass balance)≥99.5% (as per monograph)≥98% (often by a single method like HPLC)
Certification ISO 17034 AccreditedPharmacopeial MonographCertificate of Analysis (CoA) from supplier
Traceability Traceable to SI units (e.g., via NIST SRM)Traceable to the pharmacopeial standardTraceable to in-house primary lot
Characterization Extensive (NMR, MS, HPLC, TGA, etc.)As specified in the official monographPrimarily HPLC and/or NMR
Uncertainty Stated, with a confidence intervalImplicit in the monograph requirementsNot typically stated
Primary Use Case Method validation, calibration, legal metrologyDefinitive identification, assay calibrationRoutine QC, R&D, process monitoring
Cost HighestHighModerate

Analytical Methodologies: A Comparative Overview

The selection of an analytical technique is governed by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. For benzamide derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods.

High-Performance Liquid Chromatography (HPLC-UV/PDA)

HPLC is the workhorse for the analysis of moderately polar, non-volatile compounds like 2-chloro-N-cyclopropylbenzamide.[4][5] Its robustness, reproducibility, and adaptability make it ideal for assays, impurity profiling, and stability studies.

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) Chromatography: Benzamides are well-suited for RP-HPLC, typically using a C18 column. The non-polar stationary phase retains the molecule through hydrophobic interactions with its aromatic ring and alkyl groups.

  • Mobile Phase: A mixture of an aqueous buffer (often with a mild acid like formic or acetic acid) and an organic solvent (acetonitrile or methanol) is used. The acid helps to protonate silanol groups on the column, reducing peak tailing, and ensures consistent ionization for potential LC-MS analysis.[4] Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detector: A Photodiode Array (PDA) or UV detector is ideal, as the benzoyl and phenyl rings provide strong chromophores, typically with maximum absorbance between 230-270 nm.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification RefStd 1. Prepare Reference Standard Stock (1 mg/mL) WorkStd 2. Create Calibration Curve (e.g., 1-100 µg/mL) RefStd->WorkStd Serial Dilution CalCurve 6. Plot Calibration Curve (Area vs. Conc.) WorkStd->CalCurve SamplePrep 3. Prepare Sample Solution (Target ~25 µg/mL) HPLC 4. HPLC-PDA Analysis (C18 Column) SamplePrep->HPLC Integration 5. Integrate Peak Area HPLC->Integration Quantify 7. Quantify Sample Concentration Integration->Quantify CalCurve->Quantify Linear Regression (r² ≥ 0.999)

Caption: A typical workflow for quantitative analysis using HPLC.

Detailed HPLC Protocol
  • Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.[4]

  • Reference Standard Preparation:

    • Accurately weigh ~10 mg of 2-chloro-N-cyclopropylbenzamide reference standard.

    • Dissolve in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions with the mobile phase to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

  • Sample Preparation:

    • Accurately weigh the sample material.

    • Dissolve and dilute with the mobile phase to a theoretical concentration within the calibration range (e.g., 25 µg/mL).[4]

    • Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA at 254 nm.

  • Validation (Self-Validating System):

    • Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the analyte's retention time.

    • Linearity: Plot the peak area vs. concentration for the working standards. The correlation coefficient (r²) should be ≥ 0.999.[4]

    • Accuracy & Precision: Analyze a known concentration (e.g., 25 µg/mL) multiple times (n=6). The recovery should be 98-102%, and the relative standard deviation (RSD) should be ≤ 2%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] For a molecule like 2-chloro-N-cyclopropylbenzamide, it offers high sensitivity and structural confirmation through mass fragmentation patterns.

Causality Behind Experimental Choices:

  • Volatility: While benzamides have moderate boiling points, they are generally amenable to GC analysis at elevated temperatures without derivatization. The thermal stability of the compound is a key consideration.[3]

  • Ionization: Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns, creating a "fingerprint" for the molecule.[7] The characteristic isotopic pattern of the chlorine atom (M/M+2 ratio of ~3:1) would be a key diagnostic feature in the mass spectrum.[1]

  • Carrier Gas: While helium is traditional, there is a growing trend to use hydrogen or nitrogen as alternatives due to cost and availability. Method conditions, particularly ionization voltage, may need to be optimized when using nitrogen to suppress carrier gas ionization and improve sensitivity.[8]

Workflow for GC-MS Identification

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_id Identification StdPrep 1. Prepare Standard in Volatile Solvent (e.g., Dichloromethane) GCMS 3. GC-MS Analysis (e.g., DB-5 Column) StdPrep->GCMS SamplePrepGC 2. Prepare & Filter Sample Solution SamplePrepGC->GCMS TIC 4. Acquire Total Ion Chromatogram (TIC) GCMS->TIC ExtractMS 5. Extract Mass Spectrum from TIC Peak TIC->ExtractMS Identify 6. Identify by Fragmentation & Isotopic Pattern ExtractMS->Identify Compare to Standard/Library

Caption: A standard workflow for compound identification using GC-MS.

Detailed GC-MS Protocol
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap) with an EI source.

  • Reference Standard and Sample Preparation:

    • Prepare stock solutions (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

    • Dilute as needed to an appropriate concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the peak corresponding to 2-chloro-N-cyclopropylbenzamide in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum and confirm the molecular ion peak (expected at m/z 195 for C₁₀H₁₀ClNO) and the M+2 isotopic peak (m/z 197).[1]

    • Key fragments would likely include the 2-chlorobenzoyl cation (m/z 139/141) and loss of chlorine (m/z 160).[1]

Conclusion and Recommendations

For routine quantitative analysis, such as assays for potency or content uniformity, the HPLC-UV/PDA method is the superior choice due to its high precision, robustness, and lower operational complexity. A pharmacopeial-grade or certified reference material should be used for the calibration and validation of these methods to ensure regulatory compliance and data integrity.

For identification, confirmation of purity, or analysis of trace-level impurities, GC-MS provides unparalleled selectivity and structural information . Its ability to resolve complex mixtures and provide a mass spectral fingerprint is invaluable for characterization and troubleshooting. For this application, a well-characterized research-grade standard is often sufficient for spectral comparison.

Ultimately, a multi-faceted approach utilizing both techniques provides the most comprehensive analytical characterization for compounds like 2-chloro-N-cyclopropylbenzamide, ensuring both accurate quantification and confident identification.

References

  • Google Patents. Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
  • PubChem. 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide. Available from: [Link]

  • PMC. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Available from: [Link]

  • Animal Health Laboratory. GC/MS-LC/MS multi-residue method. Available from: [Link]

  • Loba Chemie. Certified Reference materials traceable to NIST SRM. Available from: [Link]

  • EURL-Pesticides. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides. Available from: [Link]

  • ChemRxiv. Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. Available from: [Link]

  • JEOL. Simultaneous analysis of pesticide residues by GC-MS/MS method using Nitrogen carrier gas. Available from: [Link]

  • High Performance Liquid Chromatographic Assay of Chlorpropamide, Stability Study and its Application to Pharmaceuticals and Urine Analysis. (Link not available).
  • Royal Society of Chemistry. Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available from: [Link]

  • SciELO. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Available from: [Link]

Sources

Safety Operating Guide

2-chloro-N-cyclopropyl-4-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 2-chloro-N-cyclopropyl-4-methylbenzamide , a halogenated aromatic amide commonly used as a pharmaceutical intermediate.[1]

Due to the specific nature of this compound (often a research-grade intermediate with limited public SDS availability), this guide applies Structure-Activity Relationship (SAR) protocols derived from analogous halogenated benzamides (e.g., 2-chloro-N-methylbenzamide).[1]

Chemical Identity & Hazard Profiling

Before disposal, you must correctly classify the waste stream.[2][3] This compound is a halogenated organic amide .[1]

PropertyDetail
Chemical Name 2-chloro-N-cyclopropyl-4-methylbenzamide
Molecular Formula C₁₁H₁₂ClNO
Molecular Weight ~209.67 g/mol
Physical State Solid (Crystalline powder)
Solubility Low water solubility; Soluble in DMSO, Methanol, DCM
Hazard Class (GHS) Warning (Acute Tox. 4, Skin/Eye Irrit.[1][4][5][6] 2)
Waste Stream Halogenated Organic (Requires specialized incineration)

Critical Hazard Note: The presence of the chlorine substituent on the aromatic ring mandates that this waste be incinerated in a facility equipped with acid gas scrubbers (to capture HCl).[1] It must never be mixed with non-halogenated waste streams if cost-efficiency is a priority, and under no circumstances should it be disposed of down the drain.[1]

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against chemical accidents and regulatory fines.

Segregation Rules
  • DO NOT MIX with: Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases, or Non-Halogenated Solvents (unless necessary for dissolution).[1]

  • Compatible Streams: Methylene Chloride (DCM), Chloroform, Chlorobenzene, and other halogenated organic wastes.[1]

Packaging Requirements
  • Container: High-density polyethylene (HDPE) or Amber Glass bottles with PTFE-lined caps.

  • Labeling: Must be labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Content Details: List the full chemical name. Do not use abbreviations like "CNCMB."

Operational Disposal Procedures

Scenario A: Solid Waste (Pure Substance)

Best for: Expired shelf stock or excess solid reagent.[1]

  • Containment: Transfer the solid substance into a dedicated wide-mouth jar (HDPE).

  • Labeling: Affix a hazardous waste tag indicating "Solid Halogenated Organic Debris."

  • Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration .[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Best for: Post-reaction solvents containing the compound.[1]

  • pH Check: Ensure the waste solution is Neutral (pH 6–8). If acidic (common in acyl chloride reactions), neutralize with Sodium Bicarbonate (NaHCO₃).

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform: Pour into the Halogenated Solvent waste drum.[1]

    • If dissolved in Methanol/Ethyl Acetate: If the concentration of halogenated material is <2%, it may sometimes go to non-halogenated streams depending on local regulations.[1] However, best practice dictates treating it as Halogenated Waste to prevent regulatory non-compliance.[1]

  • Double Containment: Store the waste bottle in a secondary tray to catch drips.

Emergency Spill Response (Self-Validating Protocol)

Trigger: Spillage of >500 mg of solid powder.

  • Step 1: PPE Up. Wear Nitrile gloves (double gloved), lab coat, and safety goggles.[1] If powder is fine, use an N95 or P100 respirator.

  • Step 2: Isolation. Demarcate the area.[1] Turn off drafts/fans to prevent dust aerosolization.

  • Step 3: Dry Cleanup. [1]

    • Do NOT sweep dry dust (creates aerosols).[1]

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[1]

    • Scoop the wet material into a hazardous waste bag.

  • Step 4: Surface Decon. Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1]

  • Step 5: Verification. Visually inspect for white residue.[1] If residue remains, repeat Step 4.

Decision Logic: Disposal Workflow

The following diagram illustrates the decision-making process for disposing of 2-chloro-N-cyclopropyl-4-methylbenzamide.

DisposalWorkflow Start Waste: 2-chloro-N-cyclopropyl-4-methylbenzamide StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck TSDF Ship to TSDF for Incineration w/ Scrubber SolidPack->TSDF HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv HaloStream Halogenated Waste Stream (Code: 16 05 06*) HaloSolv->HaloStream ExceptionCheck Halogen Content >1%? NonHaloSolv->ExceptionCheck HaloStream->TSDF ExceptionCheck->HaloStream Yes (Safe Path) ExceptionCheck->HaloStream No (Best Practice)

Caption: Logical workflow for segregating and disposing of halogenated amide waste to ensure regulatory compliance.

Regulatory References & Compliance

  • RCRA (USA): While not explicitly P- or U-listed, this waste exhibits toxicity characteristics.[1] It must be managed under 40 CFR 261.3 guidelines for hazardous waste.

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Destruction Method: The only validated destruction method for halogenated aromatics is Rotary Kiln Incineration at >1000°C with rapid quenching to prevent dioxin formation [1].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link][1]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at: [Link]

  • PubChem. (n.d.).[7] 2-chloro-N-methylbenzamide (Analogous Hazard Data). National Library of Medicine. Available at: [Link][1]

Sources

Personal protective equipment for handling 2-chloro-N-cyclopropyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural properties and safety profile of 2-chloro-N-cyclopropyl-4-methylbenzamide (CAS 858359-58-7) , here is the essential operational guide for handling this compound in a research or drug development setting.

Part 1: Risk Assessment & Hazard Identification

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be limited in public registries, its structural analogs (chlorinated benzamides and cyclopropyl-amides) dictate a strict containment strategy .

Core Hazards (Derived via Structure-Activity Relationship - SAR):

  • Acute Toxicity (Oral/Inhalation): The cyclopropyl-amide moiety is a common pharmacophore in kinase inhibitors, implying potential biological activity. Treat as Occupational Exposure Band (OEB) 3 (Potent Compound) until definitive toxicology proves otherwise.

  • Irritation: The chlorobenzene ring and amide functionality are established irritants to mucous membranes, eyes, and skin (GHS Category 2/2A).

  • Sensitization: Halogenated aromatic amides carry a risk of delayed contact hypersensitivity.

Critical Control Points:

  • Dust Generation: The highest risk occurs during weighing and transfer of the solid.

  • Solubilization: Once dissolved (e.g., in DMSO or DCM), skin absorption risks increase significantly.

Part 2: Personal Protective Equipment (PPE) Matrix

This system is designed to create multiple barriers between the operator and the compound.

Protection ZoneEquipment StandardRationale & Specifications
Hand Protection Double Gloving (Nitrile) Outer: Nitrile (min 5 mil/0.12mm). Inner: Nitrile (min 4 mil). Change outer gloves immediately upon splash or every 2 hours.
Respiratory N95 / P100 (Minimum)If handling outside a fume hood (not recommended), a fit-tested N95 is mandatory. For spill cleanup, use a P100 half-mask.
Eye/Face Chemical Goggles Safety glasses are insufficient for powders that can become airborne. Goggles provide a seal against dust entry.
Body Lab Coat + Tyvek Sleeves Standard cotton lab coat. Use disposable Tyvek sleeves to bridge the gap between glove and coat cuff during weighing.
Engineering Fume Hood / BSC Mandatory. All open handling must occur in a certified fume hood with face velocity 0.5 m/s (100 fpm) .

Part 3: Operational Workflow (Step-by-Step)

Phase A: Preparation & Weighing
  • Decontamination Prep: Place a disposable absorbent mat (benchkote) in the fume hood. Pre-wet a Kimwipe with methanol/ethanol for immediate spot cleaning.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

  • Weighing:

    • Preferred: Bring the analytical balance inside the fume hood.

    • Alternative: If weighing outside, use a tarred closed vial . Add solid inside the hood, close the vial, weigh outside, return to hood to adjust. Never open the stock bottle outside the hood.

Phase B: Reaction & Handling
  • Solvent Selection: This compound is likely soluble in DMSO, Methanol, and Dichloromethane (DCM) .

    • Caution: DCM penetrates nitrile gloves rapidly (<10 mins). If using DCM, wear PVA or Silver Shield laminate gloves under the outer nitrile pair.

  • Transfer: Use a powder funnel to prevent neck fouling of the reaction vessel. Rinse the funnel immediately with solvent into the reactor.

Phase C: Waste & Disposal
  • Solid Waste: Contaminated gloves, mats, and weighing boats must be bagged in a dedicated "Hazardous Solid Waste" bag (typically yellow/red) and sealed before removal from the hood.

  • Liquid Waste: Segregate into Halogenated Organic Waste streams due to the chlorine atom.

  • Destruction: Incineration is the only validated disposal method for halogenated APIs/intermediates.

Part 4: Emergency Response & Spills[1]

Scenario: Powder Spill (>500 mg) inside Fume Hood

  • Do NOT sweep. Sweeping generates aerosols.

  • Cover the spill with a wet paper towel (water or methanol) to dampen the powder.

  • Wipe up the slurry from the outside in.

  • Clean the surface with a detergent solution (0.1% SDS or Alconox) followed by a methanol rinse.

Scenario: Skin Exposure

  • Remove contaminated clothing/gloves immediately.

  • Wash with soap and tepid water for 15 minutes . Avoid hot water (opens pores) or scrubbing (abrades skin).

  • Report to EHS/Occupational Health.

Part 5: Workflow Visualization

The following diagram illustrates the "Chain of Custody" for safety during the experimental lifecycle.

G Start Storage Retrieval (Cool/Dry) Weigh Weighing (Fume Hood/Balance Enclosure) Start->Weigh Anti-static precautions Solubilize Solubilization (DMSO/DCM) Weigh->Solubilize Closed Transfer React Reaction/Application Solubilize->React Double Glove (Splash Risk) React->Solubilize Dilution Waste Disposal (Incineration) React->Waste Halogenated Stream

Caption: Operational flow for handling 2-chloro-N-cyclopropyl-4-methylbenzamide, emphasizing containment at the weighing and solubilization stages.

References

  • Substance Identification

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 858359-58-7. Retrieved from [Link]

  • Safety Standards

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

    • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.